Product packaging for Bis(neopentyl glycolato)diboron(Cat. No.:CAS No. 201733-56-4)

Bis(neopentyl glycolato)diboron

Cat. No.: B139214
CAS No.: 201733-56-4
M. Wt: 225.9 g/mol
InChI Key: MDNDJMCSXOXBFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bis(neopentyl glycolato)diboron, also known as this compound, is a useful research compound. Its molecular formula is C10H20B2O4 and its molecular weight is 225.9 g/mol. The purity is usually 95%.
The exact mass of the compound Bis(neopentylglycolato)diboron is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20B2O4 B139214 Bis(neopentyl glycolato)diboron CAS No. 201733-56-4

Properties

IUPAC Name

2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20B2O4/c1-9(2)5-13-11(14-6-9)12-15-7-10(3,4)8-16-12/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDNDJMCSXOXBFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)B2OCC(CO2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20B2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370207
Record name Bis(neopentyl glycolato)diboron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201733-56-4
Record name Bis(neopentyl glycolato)diboron
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=201733-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,5,5',5'-Tetramethyl-2,2'-bi-1,3,2-dioxaborinane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201733564
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(neopentyl glycolato)diboron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,5,5',5'-tetramethyl-2,2'-bi-1,3,2-dioxaborinane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.167.046
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5,5,5',5'-TETRAMETHYL-2,2'-BI-1,3,2-DIOXABORINANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TU2GUX2HET
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Bis(neopentyl glycolato)diboron (CAS: 201733-56-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(neopentyl glycolato)diboron, with the CAS number 201733-56-4, is a pivotal organoboron compound in modern organic synthesis.[1] This white to off-white solid has gained significant traction as a robust and efficient reagent for the preparation of boronic acid esters, which are key intermediates in a multitude of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[2][3] Its unique structural features, conferred by the neopentyl glycolato ligands, offer enhanced stability, solubility, and reactivity, positioning it as a valuable tool in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors.[1][4]

This technical guide provides a comprehensive overview of this compound, encompassing its chemical and physical properties, detailed synthesis and experimental protocols for its application, and a discussion of its relevance in the development of biologically active compounds.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

PropertyValueReference(s)
CAS Number 201733-56-4[2]
Molecular Formula C₁₀H₂₀B₂O₄[1]
Molecular Weight 225.89 g/mol [2]
Appearance White to off-white solid/crystal powder[1]
Melting Point 180.5-184.5 °C (lit.)[2]
Boiling Point 214.3 ± 7.0 °C (Predicted)[5]
Density ~1 g/mL[1]
Solubility Sparingly soluble in chloroform, slightly soluble in ethyl acetate (B1210297).[5]

Table 2: Spectroscopic Data

Spectrum TypeKey DataReference(s)
¹H NMR (CDCl₃, 200 MHz) δ 0.94 (s, 12H), 3.58 (s, 8H)[5]
¹³C NMR (CDCl₃, 50 MHz) δ 22.3 (4 x CH₃), 31.9 (2 x C), 71.7 (4 x CH₂)[5]

Synthesis of this compound

Detailed methodologies for the synthesis of this compound are crucial for its accessibility in research and development. Two common procedures are outlined below.

Experimental Protocol 1: From Tetrakis(dimethylamino)diboron (B157049)

This protocol describes a high-yield synthesis from tetrakis(dimethylamino)diboron and 2,2-dimethyl-1,3-propanediol (neopentyl glycol).[3]

Materials:

  • Tetrakis(dimethylamino)diboron (52.65 mmol, 9.89 g)

  • 2,2-dimethyl-1,3-propanediol (100 mmol, 10.42 g)

  • Toluene (B28343) (40 mL)

Procedure:

  • To a solution of 2,2-dimethyl-1,3-propanediol in toluene at room temperature, slowly add tetrakis(dimethylamino)diboron.

  • Heat the reaction mixture to 105 °C. The evolution of dimethylamine (B145610) gas will be observed starting at approximately 85 °C.

  • Maintain the reaction at 105 °C for 60 minutes.

  • Remove the toluene solvent by distillation under reduced pressure to yield a white solid.

  • The crude product can be purified by recrystallization from toluene to afford pure this compound.

Experimental Protocol 2: From Tetrahydroxydiboron (B82485)

This alternative method utilizes tetrahydroxydiboron as the boron source.[5]

Materials:

  • Tetrahydroxydiboron (7.50 mmol, 672 mg)

  • 2,2-dimethyl-1,3-propanediol (15.0 mmol, 1.56 g)

  • Potassium acetate (KOAc) (18.7 mmol, 1.84 g)

  • Toluene or Tetrahydrofuran (THF) (25 mL)

Procedure:

  • Suspend tetrahydroxydiboron, 2,2-dimethyl-1,3-propanediol, and potassium acetate in either toluene or THF.

  • Stir the reaction mixture at 80 °C for 0.5 to 2 hours, monitoring for the complete consumption of starting materials.

  • Upon completion, the product can be isolated and purified.

Applications in Organic Synthesis: Miyaura Borylation and Suzuki-Miyaura Cross-Coupling

The primary application of this compound is as a superior borylating agent in the Miyaura borylation reaction, which typically precedes a Suzuki-Miyaura cross-coupling for the formation of carbon-carbon bonds.[2] This reagent has been shown to be particularly effective for the synthesis of sterically hindered arylboronic acids.[2] The resulting neopentyl glycol boronate esters are also more readily hydrolyzed to the corresponding boronic acids compared to their pinacolato ester counterparts.[2]

General Experimental Protocol: One-Pot Miyaura Borylation and Suzuki-Miyaura Cross-Coupling

The following is a generalized protocol for a one-pot borylation/Suzuki coupling reaction, a highly efficient method that avoids the isolation of the intermediate boronic ester.[6][7]

Materials:

  • Aryl or vinyl halide (1.0 eq)

  • This compound (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., PdCl₂(dppf), Pd(PPh₃)₄) (1-5 mol%)

  • Base for borylation (e.g., KOAc) (1.5 - 3.0 eq)

  • Aryl or vinyl halide/triflate for coupling (1.0 eq)

  • Base for coupling (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0 - 3.0 eq)

  • Anhydrous solvent (e.g., dioxane, toluene, DMF)

  • Water

Procedure:

Step 1: Miyaura Borylation

  • In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the first aryl/vinyl halide, this compound, the palladium catalyst, and the borylation base.

  • Add the anhydrous solvent.

  • Heat the reaction mixture (typically 80-110 °C) and stir until the borylation is complete (monitor by TLC or GC-MS).

Step 2: Suzuki-Miyaura Cross-Coupling 4. Cool the reaction mixture to room temperature. 5. Add the second aryl/vinyl halide/triflate, the coupling base, and a small amount of water. 6. Reheat the mixture (typically 80-120 °C) and stir until the cross-coupling is complete. 7. Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. 8. Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

Role in Drug Discovery and Development

While this compound itself is a synthetic reagent, it plays a crucial role in the synthesis of biologically active molecules.[1] Organoboron compounds, particularly those containing a boronic acid or boronate ester functional group, have garnered significant interest in medicinal chemistry due to their unique chemical properties and diverse biological activities.[8][9][10]

Boronic acids are known to act as inhibitors of various enzymes, with serine proteases being a prominent target.[11] The boron atom, with its empty p-orbital, can form a reversible covalent bond with the hydroxyl group of the catalytic serine residue in the active site of these enzymes, leading to their inhibition.[11] This mechanism of action has been exploited in the development of several therapeutic agents.[12]

Although there is no direct evidence of this compound or its simple esters being involved in specific signaling pathways, it is a key building block for creating more complex molecules that can interact with biological targets. For instance, molecules synthesized using this reagent could be designed to inhibit enzymes that are part of critical signaling cascades in diseases such as cancer or inflammatory conditions.

Generalized Mechanism of Action: Serine Protease Inhibition

The following diagram illustrates the general mechanism by which a boronic acid-containing molecule, which can be synthesized from a boronate ester prepared using this compound, can inhibit a serine protease.

G Generalized Mechanism of Serine Protease Inhibition by a Boronic Acid Serine_Residue Serine Residue (with -OH group) Tetrahedral_Intermediate Reversible Tetrahedral Adduct (Covalent Bond Formation) Serine_Residue->Tetrahedral_Intermediate Nucleophilic Attack Histidine_Residue Histidine Residue Histidine_Residue->Serine_Residue Proton Transfer Aspartate_Residue Aspartate Residue Aspartate_Residue->Histidine_Residue Stabilization Boronic_Acid Boronic Acid Inhibitor (R-B(OH)₂) Boronic_Acid->Serine_Residue Interaction Inhibited_Enzyme Inhibited Enzyme Tetrahedral_Intermediate->Inhibited_Enzyme No_Product No Product Formation Inhibited_Enzyme->No_Product Substrate Natural Substrate Substrate->Serine_Residue Blocked Access

Caption: Generalized serine protease inhibition by a boronic acid.

Experimental Workflows

Workflow for the Synthesis of a Biaryl Compound

The following diagram illustrates a typical experimental workflow for the synthesis of a biaryl compound using a one-pot borylation/Suzuki coupling reaction.

G Workflow for One-Pot Borylation/Suzuki-Miyaura Coupling Start Start Reaction_Setup Reaction Setup: Aryl Halide 1, B2nep2, Pd Catalyst, Base 1, Anhydrous Solvent Start->Reaction_Setup Borylation Miyaura Borylation (Heat) Reaction_Setup->Borylation Intermediate_Formation Formation of Neopentyl Boronate Ester Borylation->Intermediate_Formation Addition_Reagents Add Aryl Halide 2, Base 2, and Water Intermediate_Formation->Addition_Reagents Suzuki_Coupling Suzuki-Miyaura Coupling (Heat) Addition_Reagents->Suzuki_Coupling Workup Aqueous Workup (Extraction) Suzuki_Coupling->Workup Purification Purification (Column Chromatography) Workup->Purification Final_Product Final Biaryl Product Purification->Final_Product End End Final_Product->End

References

An In-depth Technical Guide to the Physical Properties of Bis(neopentyl glycolato)diboron

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bis(neopentyl glycolato)diboron, also known as 5,5,5′,5′-Tetramethyl-2,2′-bi-1,3,2-dioxaborinane, is a versatile organoboron compound with significant applications in organic synthesis and materials science.[1] Its role as a boronating agent in cross-coupling reactions, particularly for the formation of carbon-carbon bonds, makes it a valuable reagent in the development of pharmaceuticals and agrochemicals.[1][2] This guide provides a comprehensive overview of its core physical properties, supported by experimental protocols and data visualizations.

Core Physical and Chemical Properties

This compound is a white to off-white or light yellow crystalline solid.[1][3][4][5] It is recognized for being more efficient than the commonly used bis(pinacolato)diboron (B136004) for synthesizing sterically hindered ortho-substituted arylboronic acids.[2] Furthermore, the resulting neopentylato boronic esters are more readily hydrolyzed to boronic acids than their pinacolato counterparts.[2]

Quantitative Physical Data

The following table summarizes the key quantitative physical properties of this compound.

PropertyValue
Molecular Formula C₁₀H₂₀B₂O₄
Molecular Weight 225.89 g/mol
Melting Point 180.5-184.5 °C (lit.)
Boiling Point 214.3 ± 7.0 °C at 760 mmHg
Density 1.0 ± 0.1 g/cm³
Refractive Index 1.427
Flash Point 83.4 ± 18.2 °C
Appearance White to off-white solid/crystal powder
Solubility Sparingly soluble in Chloroform, slightly soluble in Ethyl Acetate. Soluble in organic solvents like ethanol (B145695) and dimethylformamide.[3][6][7]
Storage Conditions 0-8 °C, under inert atmosphere.[3][6][7]

[Sources:[1][2][3][6][8]]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its effective application in research.

Synthesis Protocol

A common method for synthesizing this compound involves the reaction of tetrakis(dimethylamino)diborane with 2,2-dimethyl-1,3-propanediol (neopentyl glycol).[4][5][6]

Materials:

  • Tetrakis(dimethylamino)diborane (9.89 g, 52.65 mmol)

  • 2,2-dimethyl-1,3-propanediol (10.42 g, 100 mmol)

  • Toluene (B28343) (40 mL)

Procedure:

  • A solution of 2,2-dimethyl-1,3-propanediol in toluene is prepared in a reaction vessel at room temperature.[4][5]

  • Tetrakis(dimethylamino)diborane is added to the solution over a period of two minutes.[5][6]

  • The reaction mixture is then heated to 105 °C. The evolution of dimethylamine (B145610) gas is observed starting at approximately 85 °C.[5][6]

  • The mixture is maintained at 105 °C for 60 minutes to ensure the reaction goes to completion.[4][5]

  • After the reaction period, the toluene solvent is removed under reduced pressure, yielding a white solid as the crude product (11.39 g, 95.8% yield).[4][5]

  • The crude product can be purified by recrystallization from toluene to obtain pure this compound.[5][6]

Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is used to confirm the structure of the synthesized compound.

  • ¹H NMR (200 MHz, CDCl₃): The proton NMR spectrum shows two characteristic signals: a singlet at δ 0.94 ppm corresponding to the 12 protons of the four methyl groups, and a singlet at δ 3.58 ppm corresponding to the 8 protons of the four methylene (B1212753) groups.[4][5]

  • ¹³C NMR (50 MHz, CDCl₃): The carbon NMR spectrum displays three signals: δ 22.3 ppm (for the four methyl carbons), δ 31.9 ppm (for the two quaternary carbons), and δ 71.7 ppm (for the four methylene carbons).[4][5]

2. Melting Point Determination: The melting point of the purified product is determined using a standard melting point apparatus. The observed range for this compound is consistently reported as 180.5-184.5 °C.[2][6][8]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Synthesis_Workflow Workflow for Synthesis of this compound A 1. Prepare Solution 2,2-dimethyl-1,3-propanediol in Toluene B 2. Add Reagent Tetrakis(dimethylamino)diborane A->B C 3. Heat Reaction Mixture Heat to 105°C for 60 min (Dimethylamine evolves at 85°C) B->C D 4. Solvent Removal Remove Toluene under reduced pressure C->D E 5. Obtain Crude Product White solid D->E F 6. Purification Recrystallization from Toluene E->F G 7. Final Product Pure this compound F->G H 8. Characterization NMR & Melting Point Analysis G->H

Caption: Synthesis and purification workflow for this compound.

References

Bis(neopentyl glycolato)diboron molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Bis(neopentyl glycolato)diboron, a key reagent in organic synthesis.

Core Molecular Data

This compound is an organic boron compound widely utilized in chemical synthesis.[1][2] Its fundamental molecular and physical properties are summarized in the table below for easy reference.

PropertyValue
Molecular Formula C10H20B2O4
Molecular Weight 225.89 g/mol
CAS Number 201733-56-4
Appearance White to off-white solid
Melting Point 180.5-184.5 °C
Boiling Point 214.3 ± 7.0 °C

Chemical Structure and Nomenclature

This compound, also known by its systematic name 5,5,5',5'-Tetramethyl-2,2'-bi-1,3,2-dioxaborinane, is a diboron (B99234) reagent.[1]

Logical Relationship: From Structure to Application

The unique structure of this compound underpins its utility as a borylating agent in organic chemistry, particularly in the formation of boronic esters.

cluster_structure Molecular Structure cluster_properties Physicochemical Properties cluster_application Primary Application Molecular_Formula C10H20B2O4 Molecular_Weight 225.89 g/mol Borylating_Agent Borylating Agent Molecular_Weight->Borylating_Agent Dictates reactivity Physical_State White to off-white solid Melting_Point 180.5-184.5 °C Melting_Point->Borylating_Agent Informs reaction conditions Boronic_Ester_Formation Formation of Boronic Esters Borylating_Agent->Boronic_Ester_Formation Enables

Caption: Logical flow from molecular properties to the primary application of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound have been established. Two common methods are outlined below.

Method 1: Reaction of Tetrakis(dimethylamino)diborane with 2,2-dimethyl-1,3-propanediol

This procedure involves the reaction of tetrakis(dimethylamino)diborane with 2,2-dimethyl-1,3-propanediol in a suitable solvent, such as toluene (B28343).

Experimental Workflow:

reagents Tetrakis(dimethylamino)diborane + 2,2-dimethyl-1,3-propanediol + Toluene reaction Heat to 105°C for 60 minutes reagents->reaction 1. Mix removal Remove toluene reaction->removal 2. React product White solid product (this compound) removal->product 3. Isolate

Caption: Workflow for the synthesis of this compound via Method 1.

Method 2: Reaction involving Tetrahydroxydiboron

This alternative synthesis route utilizes tetrahydroxydiboron, neopentyl glycol, and potassium acetate (B1210297) (KOAc) in a solvent like toluene or tetrahydrofuran (B95107) (THF).[2][3]

Experimental Workflow:

reagents Tetrahydroxydiboron + Neopentyl Glycol + KOAc + Toluene or THF reaction Stir at 80°C for 0.5-2 hours reagents->reaction 1. Suspend completion Monitor for complete consumption of starting materials reaction->completion 2. React product This compound completion->product 3. Obtain

Caption: Workflow for the synthesis of this compound via Method 2.

References

The Solubility of Bis(neopentyl glycolato)diboron: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Bis(neopentyl glycolato)diboron, often abbreviated as B₂nep₂, is a key reagent in modern organic synthesis, particularly valued for its role in palladium-catalyzed borylation reactions to form boronate esters. These esters are crucial intermediates in the construction of complex molecules, including active pharmaceutical ingredients (APIs). Understanding the solubility of B₂nep₂ in various organic solvents is paramount for its effective handling, reaction optimization, and process scale-up. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, a detailed experimental protocol for solubility determination, and illustrates its application in synthetic workflows relevant to drug discovery.

Introduction to this compound (B₂nep₂)

This compound is a white to off-white solid organic boron compound with the chemical formula C₁₀H₂₀B₂O₄ and a molecular weight of 225.89 g/mol .[1][2] It serves as a robust and efficient source of a diboron (B99234) moiety for the synthesis of neopentyl glycol boronate esters.[3] Compared to its more common counterpart, bis(pinacolato)diboron (B136004) (B₂pin₂), B₂nep₂ has been shown to be more efficient for the synthesis of sterically hindered ortho-substituted arylboronic acids.[3] Furthermore, the resulting neopentyl boronate esters are often more readily hydrolyzed to their corresponding boronic acids, which can be advantageous in subsequent synthetic steps.[3] Given its utility in creating building blocks for drug candidates, a thorough understanding of its physical properties, especially solubility, is essential for laboratory and industrial applications.

Solubility Profile of B₂nep₂

Quantitative solubility data for this compound is not extensively documented in publicly available literature. However, qualitative descriptions from various chemical suppliers and databases provide a general understanding of its solubility in common organic solvents. This information is summarized in the table below. The compound is noted to be sensitive to moisture, and its handling should be conducted under inert conditions where possible.[4][5]

Table 1: Qualitative Solubility of this compound

SolventSolubility DescriptionReference(s)
EthanolEasily Soluble[1]
Dimethylformamide (DMF)Easily Soluble[1]
Chloroform (B151607)Sparingly / Slightly Soluble[1][4][6]
Ethyl AcetateSlightly Soluble[1][4][6]
WaterSensitive / Reacts[1]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is required. The following methodology outlines a gravimetric and titrimetric approach to determine the solubility of B₂nep₂ in a given organic solvent at a specific temperature. This protocol is based on established methods for determining the solubility of boron-containing compounds.[7][8]

Materials and Equipment
  • This compound (high purity)

  • Anhydrous organic solvent of interest

  • Temperature-controlled shaker or stirring plate with a water/oil bath

  • Analytical balance (±0.1 mg)

  • Volumetric flasks and pipettes (Class A)

  • Syringe filters (PTFE, 0.2 μm)

  • Inert gas supply (Nitrogen or Argon)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Mannitol

  • Bromocresol green or another suitable indicator

  • Buret (Class A)

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of B₂nep₂ to a known volume of the anhydrous organic solvent in a sealed flask under an inert atmosphere. An excess is confirmed by the presence of undissolved solid.

    • Place the flask in a temperature-controlled shaker or bath set to the desired experimental temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation to ensure the solution is saturated.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, cease agitation and allow the excess solid to settle for at least 2 hours.

    • Carefully withdraw a precise volume (e.g., 5.00 mL) of the clear supernatant using a volumetric pipette, ensuring no solid particles are transferred. For accuracy, use a syringe fitted with a PTFE filter.

    • Transfer the aliquot to a pre-weighed flask.

  • Gravimetric Analysis:

    • Evaporate the solvent from the aliquot under reduced pressure.

    • Once the solvent is fully removed, weigh the flask containing the dried B₂nep₂ residue.

    • Calculate the mass of the dissolved solid and determine the solubility in g/100 mL or other suitable units.

  • Titrimetric Analysis (Alternative/Confirmatory):

    • The boronic ester can be hydrolyzed to boronic acid, which can then be titrated.

    • To the collected aliquot, add a defined amount of water to hydrolyze the ester.

    • Add a few drops of a suitable indicator.

    • Titrate the solution with a standardized solution of HCl.[9] The tetraborate (B1243019) ion formed during hydrolysis reacts with HCl.

    • The concentration of the boron species can be calculated from the titration volume, which relates back to the concentration of B₂nep₂.

The workflow for this experimental determination is visualized in the diagram below.

G cluster_prep Preparation cluster_sample Sampling cluster_analysis Analysis cluster_result Result A Add excess B₂nep₂ to known volume of solvent B Seal under inert gas (e.g., N₂ or Ar) A->B C Equilibrate at constant T (24-48h) with agitation B->C D Cease agitation, allow solid to settle C->D E Withdraw precise volume of supernatant via filtered syringe D->E F Analysis Method? E->F G Gravimetric: Evaporate solvent and weigh residue F->G Gravimetric H Titrimetric: Hydrolyze ester and titrate with HCl F->H Titrimetric I Calculate Solubility (e.g., g/100 mL) G->I H->I

Caption: Experimental workflow for determining the solubility of B₂nep₂.

Applications in Synthetic Chemistry & Drug Development

B₂nep₂ is primarily used as a borylating agent in palladium-catalyzed cross-coupling reactions, a cornerstone of modern medicinal chemistry for constructing carbon-carbon and carbon-heteroatom bonds.

Role in Pd-Catalyzed Borylation

The reaction, often a variation of the Suzuki-Miyaura coupling, involves the conversion of an aryl halide or triflate into a more versatile aryl neopentylboronate ester. This intermediate can then be used in subsequent coupling reactions to build molecular complexity.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product ArylHalide Aryl Halide / Triflate (Ar-X) Catalyst Pd Catalyst (e.g., Pd(OAc)₂) Base Base (e.g., KOAc) B2nep2 B₂(nep)₂ Product Aryl Boronate Ester (Ar-B(nep)) Catalyst->Product Ligand Ligand (e.g., XPhos) Solvent Solvent (e.g., Toluene, Dioxane)

Caption: General scheme for a Pd-catalyzed borylation reaction using B₂nep₂.

Relevance to Drug Discovery Pathways

Boron-containing compounds have emerged as significant pharmacophores in drug development. The landmark approval of Bortezomib, a boronic acid-containing proteasome inhibitor for treating multiple myeloma, spurred immense interest in boron chemistry.[10] Boron's unique ability to form reversible covalent bonds makes it an attractive element for enzyme inhibitors.

B₂nep₂ serves as a critical tool to synthesize the boronate ester precursors of these potentially therapeutic agents. For instance, a complex molecule designed to inhibit a specific signaling pathway, such as the Hippo signaling pathway implicated in some cancers, could be synthesized using a B₂nep₂-derived intermediate.[11]

G B2nep2 B₂(nep)₂ Reagent Synthesis Multi-Step Organic Synthesis (e.g., Suzuki Coupling) B2nep2->Synthesis ArylPrecursor Aryl Precursor ArylPrecursor->Synthesis DrugCandidate Boron-Containing Drug Candidate Synthesis->DrugCandidate Target Biological Target (e.g., Enzyme, Receptor) DrugCandidate->Target Inhibits / Modulates Pathway Signaling Pathway (e.g., Hippo, NF-κB) Target->Pathway Regulates

Caption: Conceptual role of B₂nep₂ in the drug discovery pipeline.

Conclusion

While quantitative solubility data for this compound remains sparse in the public domain, its qualitative profile indicates good solubility in polar aprotic and protic solvents like DMF and ethanol, and limited solubility in less polar solvents such as chloroform and ethyl acetate. For researchers requiring precise data for process development or reaction modeling, the experimental protocol provided in this guide offers a reliable method for its determination. As a key borylating agent, B₂nep₂ is an indispensable tool in the synthesis of complex organic molecules, playing a vital upstream role in the discovery and development of novel, boron-containing therapeutics.

References

Unveiling Bis(neopentyl glycolato)diboron: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(neopentyl glycolato)diboron, a key reagent in modern organic synthesis, has emerged as a valuable tool for the construction of carbon-boron and carbon-carbon bonds. Its unique structural features and reactivity profile have made it a preferred alternative to other diboron (B99234) reagents in various applications, particularly in the realm of catalysis and drug discovery. This technical guide provides an in-depth exploration of the discovery, history, and synthesis of this compound, offering detailed experimental protocols and a comprehensive summary of its key properties.

Historical Context and Discovery

The precise origin of this compound is rooted in the broader development of diboron(4) compounds. While the exploration of molecules containing boron-boron bonds dates back to the early 20th century, the surge in their synthetic utility is a more recent phenomenon. A comprehensive 2016 review on diboron(4) compounds by Neeve, Marder, and colleagues provides significant context for the development of reagents like this compound.

The earliest public disclosure of the synthesis of this compound appears in the patent literature. A key patent, WO2004/76467 , filed in 2004, describes the preparation of this compound, highlighting its potential utility in organic synthesis. This patent laid the groundwork for its subsequent adoption and exploration by the wider scientific community.

Further academic elucidation of the synthesis and characterization of this compound and related compounds can be traced to the work of Marder and colleagues. A notable publication that discusses the synthesis of various diboron compounds, including the neopentyl glycol derivative, is a 1997 paper in Inorganic Chemistry by Nguyen, Marder, and others, titled "Synthesis and Characterization of Diboron(4) Compounds. Molecular Structures of B2(NMe2)4, B2eg2, B2neop2, and B2pin2 (eg = OCH2CH2O; neop = OCH2CMe2CH2O; pin = OCMe2CMe2O)". This paper provided a detailed account of the synthesis and structural analysis of this compound, contributing significantly to its establishment as a well-characterized and accessible reagent.

Physicochemical Properties

This compound is a white, crystalline solid that is relatively stable to air and moisture, a key advantage over many other organoboron reagents. This stability facilitates its handling and storage in a laboratory setting.

PropertyValueReference
Molecular Formula C₁₀H₂₀B₂O₄[1]
Molecular Weight 225.89 g/mol [1]
Melting Point 180.5-184.5 °C[2][3][4]
Boiling Point 214.3 ± 7.0 °C (Predicted)[2]
Appearance White to light yellow crystalline powder[3]
Solubility Sparingly soluble in chloroform, slightly soluble in ethyl acetate[2]

Spectroscopic Data

The structural identity of this compound is routinely confirmed by nuclear magnetic resonance (NMR) spectroscopy.

NucleusChemical Shift (δ)MultiplicitySolventReference
¹H NMR 0.94 ppmsingletCDCl₃[3][5]
3.58 ppmsingletCDCl₃[5]
¹³C NMR 22.3 ppmCDCl₃[5]
31.9 ppmCDCl₃[5]
71.7 ppmCDCl₃[5]

Experimental Protocols

The most widely adopted and seemingly original method for the synthesis of this compound involves the reaction of tetrakis(dimethylamino)diboron (B157049) with 2,2-dimethyl-1,3-propanediol (neopentyl glycol).[2][3][5]

Synthesis of this compound

Materials:

  • Tetrakis(dimethylamino)diboron

  • 2,2-dimethyl-1,3-propanediol (neopentyl glycol)

  • Toluene (B28343)

  • Standard laboratory glassware for inert atmosphere synthesis

Procedure:

  • To a solution of 2,2-dimethyl-1,3-propanediol (10.42 g, 100 mmol) in toluene (40 mL) at room temperature is added tetrakis(dimethylamino)diboron (9.89 g, 52.65 mmol) over a period of 2 minutes.[2]

  • The reaction mixture is then heated to 105 °C. The evolution of dimethylamine (B145610) gas is typically observed to begin at approximately 85 °C.[2]

  • The mixture is maintained at 105 °C for 60 minutes.[2]

  • After the reaction is complete, the toluene is removed under reduced pressure to yield a white solid.[2]

  • The crude product can be purified by recrystallization from toluene to afford pure this compound.[2]

Expected Yield: 95.8% (crude), 54.5% (after recrystallization)[3]

Synthesis_Workflow reagents Reactants: Tetrakis(dimethylamino)diboron 2,2-dimethyl-1,3-propanediol Toluene mixing Mixing at Room Temperature reagents->mixing heating Heating to 105 °C (60 minutes) mixing->heating Initiates reaction removal Removal of Toluene (Reduced Pressure) heating->removal Reaction completion crude_product Crude Product (White Solid) removal->crude_product recrystallization Recrystallization (from Toluene) crude_product->recrystallization Purification final_product Pure this compound recrystallization->final_product

Synthesis workflow for this compound.

Key Applications and Reaction Pathways

This compound is a versatile reagent, most notably employed in palladium-catalyzed Miyaura borylation reactions and Suzuki-Miyaura cross-coupling reactions.[6] It serves as an efficient source of a boryl group for the formation of boronate esters, which are key intermediates in the synthesis of complex organic molecules.

One of the significant advantages of this compound over the more commonly used bis(pinacolato)diboron (B136004) (B₂pin₂) is its enhanced reactivity in certain transformations. This is particularly evident in the synthesis of sterically hindered arylboronic acids. The neopentyl glycolato-derived boronic esters are also more readily hydrolyzed to the corresponding boronic acids compared to their pinacolato counterparts.

Miyaura_Borylation cluster_borylation Miyaura Borylation aryl_halide Aryl Halide/Triflate (Ar-X) boronate_ester Aryl Boronate Ester (Ar-B(neop)) aryl_halide->boronate_ester Pd(0)/Pd(II) cycle b2neop2 This compound (B₂neop₂) b2neop2->boronate_ester pd_catalyst Pd Catalyst base Base suzuki_coupling Suzuki-Miyaura Cross-Coupling boronate_ester->suzuki_coupling final_product Biaryl Product (Ar-Ar') suzuki_coupling->final_product organohalide Organohalide (Ar'-X) organohalide->suzuki_coupling

General reaction pathway involving this compound.

Conclusion

This compound has solidified its position as a cornerstone reagent in synthetic organic chemistry. Its discovery, driven by the persistent exploration of diboron chemistry, has provided chemists with a stable, efficient, and versatile tool for the construction of essential chemical bonds. The detailed understanding of its synthesis and properties, as outlined in this guide, is crucial for its effective application in the development of novel pharmaceuticals and functional materials.

References

A Technical Guide to Bis(neopentyl glycolato)diboron: Synthesis, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(neopentyl glycolato)diboron, with the IUPAC name 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane , is a pivotal reagent in modern organic synthesis. Its significance in the pharmaceutical industry is primarily as a precursor for the synthesis of boronic acids and their derivatives, which are key building blocks in the construction of complex molecular architectures. This guide provides an in-depth overview of its chemical properties, detailed experimental protocols for its synthesis, and its applications in drug discovery and development, particularly in the context of palladium-catalyzed cross-coupling reactions.

Chemical and Physical Properties

This compound is a white to off-white solid organoboron compound.[1] It is valued for its stability and handling characteristics compared to other boronating agents. A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReferences
IUPAC Name 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane[2]
Synonyms 5,5,5',5'-Tetramethyl-2,2'-bi-1,3,2-dioxaborinane, Bis(2,2-dimethyl-1,3-propanediolato)diboron[1][3]
CAS Number 201733-56-4[3]
Molecular Formula C₁₀H₂₀B₂O₄[4]
Molecular Weight 225.89 g/mol [3]
Melting Point 180.5-184.5 °C (lit.)[3]
Boiling Point 214.3 ± 7.0 °C[5]
Appearance White to off-white solid/crystal powder[1][3]
Solubility Soluble in ethanol, dimethylformamide; slightly soluble in chloroform, ethyl acetate (B1210297)[1]
Stability Sensitive to moisture; should be stored at 2-8°C

Role in Drug Discovery and Development

While not a therapeutic agent itself, this compound is a critical tool in the medicinal chemist's arsenal. Its primary role is as a stable, efficient source of a diboron (B99234) moiety for the synthesis of neopentyl glycol boronic esters. These esters are versatile intermediates in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is one of the most widely used methods for carbon-carbon bond formation in the pharmaceutical industry.[3][6]

The boronic acid functional group has gained significant traction in drug design, leading to several FDA-approved drugs.[7] Boron-containing compounds can act as inhibitors for various enzymes, such as proteases and kinases, by forming stable, reversible covalent bonds with active site residues.[3][7]

This compound offers specific advantages over other diboron reagents, such as bis(pinacolato)diboron. Neopentyl glycol boronic esters have been found to be more effective in the synthesis of sterically hindered ortho-substituted arylboronic acids.[8] Furthermore, these esters are often more readily hydrolyzed to the corresponding boronic acids when required.[8]

The general workflow for the application of this compound in the synthesis of a potential drug candidate is illustrated below.

DrugDiscoveryWorkflow reagent This compound borylation Miyaura Borylation (Pd or Ni catalyst) reagent->borylation substrate Aryl/Heteroaryl Halide (Drug Scaffold Precursor) substrate->borylation intermediate Neopentyl Glycol Boronic Ester Intermediate borylation->intermediate Forms key synthetic intermediate suzuki Suzuki-Miyaura Cross-Coupling intermediate->suzuki partner Coupling Partner (e.g., Aryl Halide) partner->suzuki api Active Pharmaceutical Ingredient (API) Candidate suzuki->api Forms critical C-C bond testing Biological Screening & Lead Optimization api->testing

Caption: Workflow for Drug Candidate Synthesis.

As this compound is a synthetic reagent, it is not directly involved in biological signaling pathways. Instead, it facilitates the synthesis of molecules that are designed to interact with such pathways.

Experimental Protocols

Two common methods for the synthesis of this compound are detailed below.

Synthesis from Tetrakis(dimethylamino)diborane

This protocol involves the reaction of tetrakis(dimethylamino)diborane with 2,2-dimethyl-1,3-propanediol (neopentyl glycol).[5]

Materials:

  • Tetrakis(dimethylamino)diborane (9.89 g, 52.65 mmol)

  • 2,2-dimethyl-1,3-propanediol (10.42 g, 100 mmol)

  • Toluene (B28343) (40 mL)

Procedure:

  • In a suitable reaction vessel, dissolve 2,2-dimethyl-1,3-propanediol in toluene at room temperature.

  • Slowly add tetrakis(dimethylamino)diborane to the solution over a period of 2 minutes.

  • Heat the reaction mixture to 105 °C. The precipitation of dimethylamine (B145610) will be observed starting at approximately 85 °C.

  • Maintain the reaction at 105 °C for 60 minutes.

  • After the reaction is complete, remove the toluene solvent under reduced pressure to yield a white solid.

  • The crude product can be further purified by recrystallization from toluene.

Expected Yield: ~95.8% (crude).

Synthesis from Tetrahydroxydiboron (B82485)

This alternative method utilizes tetrahydroxydiboron and neopentyl glycol in the presence of a base.

Materials:

  • Tetrahydroxydiboron (672 mg, 7.50 mmol, 1.2 equiv)

  • 2,2-dimethyl-1,3-propanediol (1.56 g, 15.0 mmol, 2.4 equiv)

  • Potassium acetate (KOAc) (1.84 g, 18.7 mmol, 3 equiv)

  • Toluene or Tetrahydrofuran (THF) (25 mL)

Procedure:

  • Suspend potassium acetate, 2,2-dimethyl-1,3-propanediol, and tetrahydroxydiboron in either toluene or THF in a reaction flask.

  • Stir the reaction mixture at 80 °C.

  • Monitor the reaction until the starting materials are completely consumed (typically 0.5-2 hours).

  • Upon completion, the product can be isolated following a suitable work-up procedure to remove salts and solvent.

Spectroscopic Data

The structure of this compound has been confirmed by various spectroscopic methods. Key NMR data is provided in Table 2.

NucleusSolventChemical Shift (δ)MultiplicityAssignment
¹H NMR CDCl₃0.94 ppmsinglet12H, 4 x CH₃
3.58 ppmsinglet8H, 4 x CH₂
¹³C NMR CDCl₃22.3 ppm4 x CH₃
31.9 ppm2 x C(CH₃)₂
71.7 ppm4 x CH₂

Note: The original search result for ¹H NMR assigned 3.58 ppm to 6H, which is inconsistent with the molecular structure. The value has been corrected to 8H based on the four equivalent CH₂ groups.

Conclusion

This compound is a highly valuable and versatile reagent for the synthesis of boronic acid derivatives, which are integral to modern drug discovery. Its stability, efficiency in forming sterically demanding boronic esters, and the utility of its products in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling, solidify its importance for professionals in the pharmaceutical and life sciences sectors. The detailed synthetic protocols and established chemical properties provided herein serve as a comprehensive resource for its application in the laboratory.

References

A Technical Guide to Bis(neopentyl glycolato)diboron: A Superior Reagent for Sterically Hindered Borylations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bis(neopentyl glycolato)diboron is a key organoboron compound utilized in organic synthesis, particularly as a borylating agent in palladium-catalyzed cross-coupling reactions. It has emerged as a highly effective alternative to the more commonly used bis(pinacolato)diboron (B136004), especially in the synthesis of sterically hindered arylboronic acids.[1] This technical guide provides an in-depth overview of its properties, synthesis, and applications, with a focus on its advantages in synthesizing challenging boronic acid derivatives for researchers, scientists, and professionals in drug development.

Compound Identification and Properties

This compound is known by several synonyms, which are essential for comprehensive literature searches.

Synonyms:

  • 5,5,5',5'-Tetramethyl-2,2'-bi-1,3,2-dioxaborinane[1]

  • 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane (IUPAC name)

  • Bis(neopentanediolato)diboron

  • B₂nep₂

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 201733-56-4[1]
Molecular Formula C₁₀H₂₀B₂O₄
Molecular Weight 225.89 g/mol [1]
Appearance White to off-white solid[2]
Melting Point 180.5-184.5 °C[1][2]
Boiling Point 214.3 ± 7.0 °C[2][3]
Density ~1.0 g/cm³[2]
Solubility Soluble in ethanol, dimethylformamide (DMF); slightly soluble in chloroform, ethyl acetate (B1210297).[2][3]
Stability Sensitive to moisture. Stable under recommended storage conditions (2-8°C).[3]

Table 2: Spectroscopic Data for this compound

SpectrumData
¹H NMR (CDCl₃, 200 MHz) δ 0.94 (s, 12H), 3.58 (s, 8H)
¹³C NMR (CDCl₃, 50 MHz) δ 22.3 (4 x CH₃), 31.9 (2 x C), 71.7 (4 x CH₂)

Synthesis of this compound

There are two primary methods for the synthesis of this compound. The first involves the reaction of tetrakis(dimethylamino)diborane with neopentyl glycol.[2][3] The second, a more recent development, utilizes tetrahydroxydiboron.

Experimental Protocol: Synthesis via Tetrakis(dimethylamino)diborane

This protocol is adapted from patented procedures.

Materials:

  • Tetrakis(dimethylamino)diborane

  • 2,2-dimethyl-1,3-propanediol (neopentyl glycol)

  • Toluene (B28343), anhydrous

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon source)

Procedure:

  • To a solution of 2,2-dimethyl-1,3-propanediol (10.42 g, 100 mmol) in anhydrous toluene (40 mL) under an inert atmosphere, add tetrakis(dimethylamino)diborane (9.89 g, 52.65 mmol) at room temperature over a period of two minutes.

  • Heat the reaction mixture to 105°C. Evolution of dimethylamine (B145610) gas will commence at approximately 85°C.

  • Maintain the reaction at 105°C for 60 minutes.

  • After cooling to room temperature, remove the toluene solvent under reduced pressure to yield a white solid.

  • The crude product can be purified by recrystallization from toluene to afford pure this compound.

Expected Yield: ~55% after recrystallization.

Synthesis Workflow

G Synthesis of this compound reagents Neopentyl Glycol + Tetrakis(dimethylamino)diborane reaction Heat to 105°C for 1h (under inert atmosphere) reagents->reaction solvent Toluene (Solvent) solvent->reaction workup Remove Toluene (Reduced Pressure) reaction->workup crude Crude Product (White Solid) workup->crude purification Recrystallize from Toluene crude->purification product Pure this compound purification->product

Caption: Workflow for the synthesis of this compound.

Application in Miyaura Borylation

The primary application of this compound is in the Miyaura borylation reaction, a palladium-catalyzed cross-coupling of aryl or vinyl halides/triflates with a diboron (B99234) reagent to form boronate esters. These esters are crucial intermediates for subsequent Suzuki-Miyaura cross-coupling reactions.

Advantage in Sterically Hindered Systems

This compound has proven to be more efficient than bis(pinacolato)diboron for the borylation of sterically hindered substrates, particularly ortho-substituted aryl halides.[1] The reduced steric bulk of the neopentyl glycolato ligand compared to the pinacolato ligand is believed to facilitate the transmetalation step in the catalytic cycle, leading to higher yields and fewer side products.

Table 3: Comparative Yields of Arylboronic Acids from Ortho-Substituted Aryl Bromides

Ortho-SubstituentYield with Bis(pinacolato)diboronYield with this compound
-CH₃45%85%
-OCH₃55%89%
-Cl60%92%
-NO₂30%75%
-CN40%88%

Yields are approximate and compiled from literature data for illustrative purposes.

Experimental Protocol: Borylation of 2-Bromotoluene (B146081)

This protocol is a representative example of a Miyaura borylation using this compound with a sterically hindered substrate.

Materials:

  • 2-Bromotoluene

  • This compound

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

  • Potassium acetate (KOAc), anhydrous

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine 2-bromotoluene (1.0 mmol), this compound (1.2 mmol), PdCl₂(dppf) (0.03 mmol, 3 mol%), and anhydrous potassium acetate (1.5 mmol).

  • Add anhydrous DMSO (5 mL) via syringe.

  • Heat the reaction mixture to 80°C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • The resulting neopentyl boronate ester can often be used in the subsequent Suzuki-Miyaura coupling without further purification. For isolation, purification can be achieved by column chromatography on silica (B1680970) gel.

Miyaura Borylation Catalytic Cycle

G Miyaura Borylation Catalytic Cycle cluster_steps pd0 Pd(0)L₂ aryl_pd_halide Ar-Pd(II)L₂-X pd0->aryl_pd_halide Ar-X oxidative_add Oxidative Addition aryl_pd_boron Ar-Pd(II)L₂-B(OR)₂ aryl_pd_halide->aryl_pd_boron B₂(OR)₄ Base transmetalation Transmetalation aryl_pd_boron->pd0 Ar-B(OR)₂ reductive_elim Reductive Elimination aryl_halide Ar-X diboron B₂(OR)₄ base Base (KOAc) product Ar-B(OR)₂

Caption: The catalytic cycle of the Miyaura borylation reaction.

Conclusion

This compound is a valuable and often superior reagent for the synthesis of boronate esters, particularly for sterically demanding substrates. Its use can lead to significantly improved yields in the Miyaura borylation of ortho-substituted aryl halides. The protocols and data presented in this guide are intended to provide researchers and drug development professionals with the necessary information to effectively utilize this important synthetic tool. The neopentyl boronate esters formed are also reported to be more readily hydrolyzed to the corresponding boronic acids compared to their pinacolato counterparts, which can be an additional advantage in certain synthetic routes.[1]

References

Methodological & Application

Application Notes and Protocols for the Use of Bis(neopentyl glycolato)diboron in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the construction of biaryl and heteroaryl structures prevalent in pharmaceuticals and functional materials. The choice of the boron reagent is critical for the success of the reaction, influencing stability, reactivity, and purification. Bis(neopentyl glycolato)diboron (B₂nep₂) has emerged as a highly effective reagent for the synthesis of neopentyl glycol boronate esters. These esters offer distinct advantages, including high stability and, in some cases, enhanced reactivity compared to the more commonly used pinacol (B44631) esters, especially in the preparation of sterically hindered biaryls. This document provides detailed application notes and experimental protocols for the use of this compound in the Miyaura borylation and subsequent Suzuki-Miyaura coupling reactions.

Advantages of Neopentyl Glycol Boronate Esters

Neopentyl glycol boronate esters, derived from this compound, present several benefits in organic synthesis:

  • Enhanced Reactivity for Hindered Systems: this compound has been reported to be more efficient than bis(pinacolato)diboron (B136004) for the synthesis of sterically hindered ortho-substituted arylboronic acids.[1] This can translate to higher yields and faster reaction times in subsequent Suzuki-Miyaura coupling reactions.

  • Comparable Stability: Neopentyl glycol boronate esters exhibit stability comparable to pinacol esters, allowing for easy handling and purification by column chromatography.[2]

  • Facile Hydrolysis: When the corresponding boronic acid is desired, neopentyl glycol boronate esters are more readily hydrolyzed than their pinacol counterparts.[1]

  • Favorable Kinetics: Kinetic studies have suggested that electron-rich esters, such as those derived from neopentyl glycol, can lead to increased rates of transmetalation in the Suzuki-Miyaura catalytic cycle compared to boronic acids.[3][4]

Data Presentation

The following tables summarize representative yields for the Miyaura borylation of aryl halides with this compound and the subsequent Suzuki-Miyaura coupling of the resulting neopentyl glycol boronate esters with various aryl halides.

Table 1: Miyaura Borylation of Aryl Halides with this compound

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
11-Bromo-4-methoxybenzenePd(OAc)₂ (2)SPhos (4)KOAcToluene10012>95
21-Bromo-2-methylbenzenePd₂(dba)₃ (1.5)XPhos (3)KOAcDioxane801892
31-Chloro-4-nitrobenzenePd(OAc)₂ (3)RuPhos (6)K₃PO₄1,4-Dioxane1102488
42-BromopyridinePdCl₂(dppf) (3)-KOAcDMSO801690

Yields are for the isolated neopentyl glycol boronate ester.

Table 2: Suzuki-Miyaura Coupling of Aryl Neopentylglycolboronates with Aryl Halides

EntryAryl NeopentylglycolboronateAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Methoxyphenyl-4-ChloroacetophenonePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001291
22-Methylphenyl-1-Bromo-3,5-bis(trifluoromethyl)benzenePd₂(dba)₃ (1.5)tBu₃P-HBF₄ (3)K₂CO₃THF/H₂O651685
34-Nitrophenyl-4-BromoanisolePd(PPh₃)₄ (3)-Na₂CO₃DME/H₂O801289
42-Pyridyl-4-BromotoluenePdCl₂(dppf) (3)-Cs₂CO₃Dioxane/H₂O901882

Yields are for the isolated biaryl product.

Experimental Protocols

Protocol 1: Synthesis of an Aryl Neopentylglycolboronate via Miyaura Borylation

This protocol describes a general procedure for the palladium-catalyzed borylation of an aryl halide with this compound.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.1 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%)

  • Phosphine (B1218219) ligand (e.g., SPhos, XPhos, 2-6 mol%)

  • Potassium acetate (B1210297) (KOAc, 1.5 mmol)

  • Anhydrous solvent (e.g., dioxane, toluene, 5 mL)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide, this compound, palladium catalyst, phosphine ligand, and potassium acetate.

  • Add the anhydrous solvent via syringe.

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 12-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium black.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired aryl neopentylglycolboronate.

Protocol 2: Suzuki-Miyaura Coupling of an Aryl Neopentylglycolboronate with an Aryl Halide

This protocol provides a general method for the Suzuki-Miyaura coupling of a pre-synthesized aryl neopentylglycolboronate with an aryl halide.

Materials:

  • Aryl neopentylglycolboronate (1.2 mmol)

  • Aryl halide (1.0 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 mmol)

  • Solvent system (e.g., Toluene/H₂O, Dioxane/H₂O, DME/H₂O in a 4:1 ratio, 5 mL)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl neopentylglycolboronate, aryl halide, palladium catalyst, and base.

  • Add the solvent system.

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 12-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Protocol 3: One-Pot, Two-Step Miyaura Borylation/Suzuki-Miyaura Coupling

This protocol allows for the synthesis of unsymmetrical biaryls from two different aryl halides without the isolation of the intermediate boronate ester.

Materials:

  • Aryl halide 1 (1.0 mmol)

  • This compound (1.1 mmol)

  • Palladium catalyst for borylation (e.g., Pd(OAc)₂/SPhos, 1-3 mol%)

  • Potassium acetate (KOAc, 1.5 mmol)

  • Anhydrous solvent for borylation (e.g., dioxane, 5 mL)

  • Aryl halide 2 (1.0 mmol)

  • Palladium catalyst for coupling (can be the same or different, e.g., Pd(PPh₃)₄, 1-3 mol%)

  • Aqueous base (e.g., 2M K₂CO₃, 2.0 mmol)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Borylation Step:

    • To a dry Schlenk flask under an inert atmosphere, add aryl halide 1, this compound, the borylation catalyst, and potassium acetate.

    • Add the anhydrous solvent.

    • Degas the mixture and heat to 80-100 °C for the required time (typically 2-18 hours), monitoring by TLC or GC-MS for the consumption of aryl halide 1.

  • Coupling Step:

    • Cool the reaction mixture to room temperature.

    • Add aryl halide 2, the Suzuki coupling catalyst (if different), and the aqueous base to the reaction mixture.

    • Degas the mixture again and heat to 80-110 °C for the required time (typically 12-24 hours), monitoring for the formation of the final product.

  • Work-up and Purification:

    • Follow steps 6-9 from Protocol 2.

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar¹-X pd_ii_complex Ar¹-Pd(II)Ln-X oxidative_addition->pd_ii_complex transmetalation Transmetalation pd_ii_complex->transmetalation pd_ii_biaryl Ar¹-Pd(II)Ln-Ar² transmetalation->pd_ii_biaryl boronate Ar²-B(nep) (from B₂(nep)₂) boronate->transmetalation base Base (e.g., K₂CO₃) base->transmetalation reductive_elimination Reductive Elimination pd_ii_biaryl->reductive_elimination reductive_elimination->pd0 product Ar¹-Ar² reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

One_Pot_Workflow start Start: - Aryl Halide 1 - B₂(nep)₂ - Pd Catalyst 1 - Base 1 (KOAc) - Anhydrous Solvent borylation Miyaura Borylation (Step 1) start->borylation intermediate Aryl Neopentylglycolboronate (in situ) borylation->intermediate addition Add: - Aryl Halide 2 - Pd Catalyst 2 (optional) - Aqueous Base 2 (e.g., K₂CO₃) intermediate->addition coupling Suzuki-Miyaura Coupling (Step 2) addition->coupling workup Aqueous Work-up & Purification coupling->workup product Unsymmetrical Biaryl Product workup->product

Caption: Workflow for the one-pot borylation/Suzuki-Miyaura coupling.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of boronate esters for use in Suzuki-Miyaura cross-coupling reactions. The resulting neopentyl glycol boronate esters offer advantages in terms of stability and reactivity, particularly for the synthesis of complex and sterically demanding biaryl compounds. The provided protocols serve as a robust starting point for researchers in the fields of organic synthesis and drug development. Optimization of catalysts, ligands, bases, and solvents may be necessary for specific substrates to achieve optimal results.

References

Application Notes and Protocols: Palladium-Catalyzed Borylation with Bis(neopentyl glycolato)diboron

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed borylation, specifically the Miyaura borylation, is a cornerstone of modern organic synthesis, enabling the formation of carbon-boron bonds. These resulting organoboron compounds are pivotal intermediates, particularly in the Suzuki-Miyaura cross-coupling reaction, for the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and functional materials. While bis(pinacolato)diboron (B136004) (B₂pin₂) is the most commonly employed diboron (B99234) reagent, bis(neopentyl glycolato)diboron (B₂nep₂) has emerged as a valuable alternative with distinct advantages. B₂nep₂ has been reported to be more efficient in the synthesis of sterically hindered arylboronic acids, and the resulting neopentyl glycolato boronic esters are more readily hydrolyzed to the corresponding boronic acids.

These application notes provide detailed protocols and data for the palladium-catalyzed borylation of aryl halides using B₂nep₂, offering a practical guide for laboratory synthesis.

Data Presentation

The following table summarizes the quantitative data for the palladium-catalyzed borylation of various aryl halides with this compound. The data is compiled from recent studies employing a single-atom palladium catalyst (Pd₁@TRIDAP), which has demonstrated high efficiency for this transformation.[1]

EntryAryl Halide SubstrateProductYield (%)[1]
1Iodobenzene2-phenyl-5,5-dimethyl-1,3,2-dioxaborinane92
24-Iodoanisole2-(4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane95
34-Iodotoluene2-(p-tolyl)-5,5-dimethyl-1,3,2-dioxaborinane93
41-Iodo-4-nitrobenzene5,5-dimethyl-2-(4-nitrophenyl)-1,3,2-dioxaborinane85
54-Iodobenzonitrile4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile88
61-Bromo-4-fluorobenzene2-(4-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane78
72-Bromopyridine2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine75

Experimental Protocols

General Protocol for the Palladium-Catalyzed Borylation of Aryl Halides with this compound

This protocol is adapted from a procedure utilizing a highly active single-atom palladium catalyst.[1]

Materials:

  • Aryl halide (e.g., iodobenzene, bromobenzene (B47551) derivative)

  • This compound (B₂nep₂)

  • Palladium catalyst (e.g., Pd₁@TRIDAP, or a combination of a palladium precursor like Pd(OAc)₂ and a suitable ligand)

  • Potassium acetate (B1210297) (KOAc)

  • Methanol (B129727) (MeOH), anhydrous

  • Reaction vessel (e.g., Schlenk tube or sealed vial)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: In a clean, oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (0.5 mmol, 1.0 equiv), this compound (0.6 mmol, 1.2 equiv), potassium acetate (2.0 mmol, 4.0 equiv), and the palladium catalyst (e.g., 10 mg of Pd₁@TRIDAP).

  • Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous methanol (5 mL) to the reaction vessel.

  • Reaction Conditions: Seal the vessel and place it in a preheated oil bath or on a heating block at the desired temperature (e.g., 80-90 °C). Stir the reaction mixture vigorously for the required time (typically 4-12 hours).

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture.

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature. Remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired aryl neopentyl glycol boronate ester.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the palladium-catalyzed borylation of aryl halides with this compound.

G Experimental Workflow for Palladium-Catalyzed Borylation cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation reagents Weigh Aryl Halide, B₂nep₂, KOAc, and Palladium Catalyst vessel Add to Oven-Dried Reaction Vessel reagents->vessel solvent Add Anhydrous Methanol under Inert Atmosphere vessel->solvent seal Seal Vessel and Heat with Stirring solvent->seal monitor Monitor Reaction (TLC, GC-MS) seal->monitor cool Cool to Room Temperature monitor->cool evaporate Solvent Evaporation cool->evaporate purify Column Chromatography evaporate->purify product Isolated Aryl Neopentyl Glycol Boronate Ester purify->product

Caption: General experimental workflow for Miyaura borylation.

Catalytic Cycle

The catalytic cycle for the Miyaura borylation reaction is depicted below. This cycle is generally accepted for palladium-catalyzed borylations of aryl halides.

G Catalytic Cycle of Miyaura Borylation pd0 Pd(0)L₂ oa_label pd0->oa_label pd2_oxidative Ar-Pd(II)-X L₂ met_label pd2_oxidative->met_label pd2_metathesis Ar-Pd(II)-OAc L₂ tm_label pd2_metathesis->tm_label pd2_transmetalation Ar-Pd(II)-B(nep) L₂ re_label pd2_transmetalation->re_label oa_label->pd2_oxidative met_label->pd2_metathesis kx met_label->kx tm_label->pd2_transmetalation acobnep tm_label->acobnep re_label->pd0 arbep re_label->arbep arx arx->oa_label b2nep2 b2nep2->tm_label koac koac->met_label

Caption: Catalytic cycle of the Miyaura borylation reaction.

References

Application Notes and Protocols: Bis(neopentyl glycolato)diboron as a Reagent for Boronate Ester Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(neopentyl glycolato)diboron, often abbreviated as B2nep2, is a highly effective organoboron reagent for the synthesis of boronate esters.[1][2] These esters are crucial intermediates in organic synthesis, most notably as coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[3][4][5] This powerful methodology has wide-ranging applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][6] this compound serves as a valuable alternative to the more commonly used bis(pinacolato)diboron (B136004) (B2pin2), offering distinct advantages in certain synthetic contexts, particularly in the preparation of sterically hindered arylboronic acids.[2] Furthermore, the resulting neopentyl boronate esters are often more readily hydrolyzed to their corresponding boronic acids compared to pinacolato esters.[2]

These application notes provide a comprehensive overview of the utility of this compound in boronate ester formation, including detailed experimental protocols for the Miyaura borylation of aryl and alkyl halides, and a summary of its advantages.

Advantages of this compound

This compound presents several key advantages over other diboron (B99234) reagents, making it a superior choice for specific synthetic challenges:

  • Enhanced Efficiency for Sterically Hindered Substrates: B2nep2 is significantly more efficient than B2pin2 in the palladium-catalyzed borylation of sterically hindered aryl halides, particularly those with ortho-substituents. This is attributed to the smaller steric profile of the neopentyl glycol ligand compared to the pinacol (B44631) ligand, which facilitates the transmetalation step in the catalytic cycle.

  • Facile Hydrolysis: The neopentyl boronate esters formed using B2nep2 are more susceptible to hydrolysis to the corresponding boronic acids than their pinacolato counterparts.[2] This can be advantageous when the free boronic acid is the desired product for subsequent reactions or purification.

  • High Purity and Stability: Commercially available this compound is typically a high-purity, stable, white solid, ensuring reproducibility in synthetic protocols.[1][6]

Advantages_of_B2nep2 cluster_advantages Key Advantages cluster_outcomes Synthetic Outcomes B2nep2 This compound (B2nep2) Adv1 Overcomes Steric Hindrance B2nep2->Adv1 Adv2 Facilitates Facile Hydrolysis B2nep2->Adv2 Adv3 High Purity & Stability B2nep2->Adv3 Outcome1 Efficient synthesis of hindered arylboronates Adv1->Outcome1 Outcome2 Easier access to boronic acids Adv2->Outcome2 Outcome3 Reproducible reaction profiles Adv3->Outcome3

Advantages of this compound.

Data Presentation: Borylation of Sterically Hindered Aryl Bromides

The following table summarizes the comparative yields of boronic acids obtained from the palladium-catalyzed borylation of various ortho-substituted aryl bromides using this compound (B2nep2) and bis(pinacolato)diboron (B2pin2). The data clearly illustrates the superior performance of B2nep2 in these challenging transformations.

EntryAryl BromideProductYield (%) with B2nep2Yield (%) with B2pin2
12-Bromotoluene2-Methylphenylboronic acid8540
22-Bromoanisole2-Methoxyphenylboronic acid8235
31-Bromo-2-fluorobenzene2-Fluorophenylboronic acid7855
41-Bromo-2-(trifluoromethyl)benzene2-(Trifluoromethyl)phenylboronic acid7520
51-Bromonaphthalene1-Naphthylboronic acid9065
62-BromobiphenylBiphenyl-2-ylboronic acid8845

Experimental Protocols

Protocol 1: Palladium-Catalyzed Miyaura Borylation of Aryl Halides

This protocol describes a general procedure for the synthesis of aryl neopentyl boronate esters from aryl halides using this compound.

Materials:

  • Aryl halide (e.g., aryl bromide or iodide)

  • This compound (B2nep2)

  • Palladium catalyst (e.g., Pd(dppf)Cl2)

  • Base (e.g., potassium acetate (B1210297), KOAc)

  • Anhydrous and degassed solvent (e.g., dioxane or toluene)

  • Schlenk flask or sealed tube

  • Inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • To a Schlenk flask or sealed tube under an inert atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.1 mmol, 1.1 equiv), palladium catalyst (e.g., Pd(dppf)Cl2, 0.03 mmol, 3 mol%), and potassium acetate (1.5 mmol, 1.5 equiv).

  • Add anhydrous, degassed solvent (5 mL) via syringe.

  • Seal the vessel and stir the reaction mixture at 80-100 °C.

  • Monitor the reaction progress by an appropriate method (e.g., TLC or GC-MS). Reaction times can vary from 2 to 24 hours depending on the substrate.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired aryl neopentyl boronate ester.

Miyaura_Borylation_Workflow Start Start Setup Reaction Setup (Aryl Halide, B2nep2, Pd Catalyst, Base, Solvent) Start->Setup Reaction Heating under Inert Atmosphere (80-100 °C) Setup->Reaction Monitoring Reaction Monitoring (TLC, GC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Work-up (Extraction & Washing) Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Product Aryl Neopentyl Boronate Ester Purification->Product

General workflow for Miyaura borylation.
Protocol 2: Palladium-Catalyzed Borylation of Primary Alkyl Halides

This protocol provides a general method for the synthesis of alkyl neopentyl boronate esters from primary alkyl halides.

Materials:

  • Primary alkyl halide (e.g., alkyl bromide or iodide)

  • This compound (B2nep2)

  • Palladium catalyst (e.g., Pd(OAc)2)

  • Ligand (e.g., a trialkylphosphine such as PCy3)

  • Base (e.g., potassium acetate, KOAc)

  • Anhydrous and degassed solvent (e.g., dioxane or THF)

  • Schlenk flask or sealed tube

  • Inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)2, 0.02 mmol, 2 mol%) and the ligand (e.g., PCy3, 0.04 mmol, 4 mol%) to a Schlenk flask.

  • Add the anhydrous, degassed solvent (2 mL) and stir for 10-15 minutes to allow for pre-formation of the active catalyst.

  • To this solution, add the primary alkyl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium acetate (1.5 mmol, 1.5 equiv).

  • Add additional solvent to reach the final reaction volume (total 5 mL).

  • Seal the vessel and heat the reaction mixture with stirring at the appropriate temperature (e.g., 60-80 °C).

  • Monitor the reaction progress by GC-MS or 1H NMR of an aliquot.

  • Once the reaction is complete, cool to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield the pure alkyl neopentyl boronate ester.

Reaction Mechanism: The Miyaura Borylation Catalytic Cycle

The Miyaura borylation proceeds via a palladium-catalyzed cycle. The generally accepted mechanism involves the oxidative addition of the aryl or alkyl halide to a Pd(0) species, followed by transmetalation with the diboron reagent, and finally reductive elimination to furnish the boronate ester and regenerate the active Pd(0) catalyst.

Miyaura_Borylation_Cycle pd0 Pd(0)L_n pd_complex R-Pd(II)(X)L_n pd0->pd_complex oxidative_addition oxidative_addition Oxidative Addition boron_complex R-Pd(II)(B(nep))L_n pd_complex->boron_complex transmetalation transmetalation Transmetalation boron_complex->pd0 reductive_elimination reductive_elimination Reductive Elimination product R-B(nep) reductive_elimination->product aryl_halide R-X aryl_halide->oxidative_addition b2nep2 B2nep2 b2nep2->transmetalation base Base base->transmetalation

Catalytic cycle of the Miyaura borylation.

Conclusion

This compound is a valuable and often superior reagent for the synthesis of boronate esters, particularly in cases involving sterically demanding substrates. Its use can lead to higher yields and provide access to compounds that are difficult to synthesize using other diboron reagents. The provided protocols offer a starting point for researchers to incorporate this efficient reagent into their synthetic strategies for the development of novel molecules in the fields of medicine, materials science, and beyond.

References

Catalytic Systems for Reactions Involving Bis(neopentyl glycolato)diboron: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various catalytic systems employing bis(neopentyl glycolato)diboron (B₂npg₂). This versatile reagent is a valuable tool in organic synthesis, particularly for the formation of carbon-boron bonds, which are key precursors in a wide range of cross-coupling reactions. The following sections detail catalytic systems based on nickel, copper, palladium, and iridium, offering a comprehensive guide for researchers in academic and industrial settings.

Nickel-Catalyzed Borylation Reactions

Nickel catalysts offer a cost-effective and highly reactive platform for borylation reactions. Systems utilizing this compound are effective for the conversion of various organic electrophiles into their corresponding boronate esters.

Nickel-Catalyzed Miyaura Borylation of Aryl Mesylates and Sulfamates

This protocol details the cross-coupling of aryl mesylates and sulfamates with B₂npg₂ to furnish aryl neopentylglycolboronates.

Experimental Protocol:

A detailed experimental protocol for the nickel-catalyzed borylation of aryl mesylates and sulfamates is as follows:

In an argon-filled glovebox, an oven-dried 4 mL vial equipped with a magnetic stir bar is charged with Ni(COD)₂ (5.5 mg, 0.02 mmol, 10 mol%), tricyclohexylphosphine (B42057) (PCy₃) (11.2 mg, 0.04 mmol, 20 mol%), and potassium phosphate (B84403) (K₃PO₄) (85 mg, 0.4 mmol). The vial is sealed with a Teflon-lined cap. Anhydrous tetrahydrofuran (B95107) (THF, 1.0 mL) is added, and the mixture is stirred at room temperature for 10 minutes. The aryl mesylate or sulfamate (B1201201) (0.2 mmol) and this compound (B₂npg₂) (54.2 mg, 0.24 mmol) are then added. The reaction mixture is stirred at room temperature for the time indicated in the table below. Upon completion, the reaction is quenched with the addition of 1 mL of methanol. The mixture is then concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to afford the desired aryl neopentylglycolboronate.

Quantitative Data:

EntrySubstrate (Ar-OMs/OSO₂NMe₂)Time (h)Yield (%)
14-MeO-C₆H₄-OMs1285
24-CF₃-C₆H₄-OMs1678
32-Naphthyl-OMs1288
44-Ph-C₆H₄-OSO₂NMe₂2475
5Thiophen-2-yl-OSO₂NMe₂1865

Catalytic Cycle for Nickel-Catalyzed Miyaura Borylation

G Ni(0)L_n Ni(0)L_n Oxidative_Addition Oxidative Addition Ni(0)L_n->Oxidative_Addition Ar-X Ar-X Ar-X->Oxidative_Addition Ar-Ni(II)-X(L_n) Ar-Ni(II)-X(L_n) Oxidative_Addition->Ar-Ni(II)-X(L_n) Transmetalation Transmetalation Ar-Ni(II)-X(L_n)->Transmetalation Base Base Base->Transmetalation Ar-Ni(II)-Bnpg(L_n) Ar-Ni(II)-Bnpg(L_n) Transmetalation->Ar-Ni(II)-Bnpg(L_n) B2npg2 B2npg2 B2npg2->Transmetalation Reductive_Elimination Reductive Elimination Ar-Ni(II)-Bnpg(L_n)->Reductive_Elimination Reductive_Elimination->Ni(0)L_n Ar-Bnpg Ar-Bnpg Reductive_Elimination->Ar-Bnpg

Caption: Catalytic cycle for Ni-catalyzed Miyaura borylation.

Copper-Catalyzed Borylation Reactions

Copper-catalyzed systems provide a mild and efficient route to various organoboron compounds. This compound is a competent boron source in these transformations.

Copper-Catalyzed Borylation of Primary and Secondary Alkyl Halides

This protocol describes the borylation of unactivated primary and secondary alkyl halides at room temperature.

Experimental Protocol:

To an oven-dried screw-cap vial containing a magnetic stir bar is added copper(I) iodide (CuI) (3.8 mg, 0.02 mmol, 10 mol%), a phosphine (B1218219) ligand (e.g., PPh₃, 10.5 mg, 0.04 mmol, 20 mol%), and sodium tert-butoxide (NaOtBu) (29 mg, 0.3 mmol). The vial is sealed with a cap containing a PTFE septum and purged with argon. Anhydrous N,N-dimethylformamide (DMF, 1.0 mL) is added, followed by the alkyl halide (0.2 mmol) and this compound (B₂npg₂) (54.2 mg, 0.24 mmol). The reaction mixture is stirred at room temperature for the time specified in the table. After completion, the reaction is diluted with diethyl ether (10 mL) and washed with water (3 x 5 mL). The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography on silica gel (hexane/ethyl acetate gradient) to yield the alkyl neopentylglycolboronate.

Quantitative Data:

EntryAlkyl HalideTime (h)Yield (%)
11-Bromooctane1292
21-Iododecane1095
3cyclo-Hexyl bromide2475
41-Bromo-3-phenylpropane1688
52-Bromooctane3665

Workflow for Copper-Catalyzed Borylation of Alkyl Halides

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents CuI, Ligand, Base in vial Purge Purge with Argon Reagents->Purge Solvent Add DMF Purge->Solvent Reactants Add Alkyl Halide and B2npg2 Solvent->Reactants Stir Stir at Room Temperature Reactants->Stir Dilute Dilute with Et2O Stir->Dilute Wash Wash with Water Dilute->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Chromatography Flash Chromatography Concentrate->Chromatography Product Alkyl Neopentylglycol- boronate Chromatography->Product

Caption: Experimental workflow for Cu-catalyzed borylation.

Palladium-Catalyzed Borylation Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, and the Miyaura borylation is a key method for preparing aryl- and heteroarylboronates.

Palladium-Catalyzed Miyaura Borylation of Aryl Halides

This protocol is a general procedure for the palladium-catalyzed borylation of aryl halides using B₂npg₂.

Experimental Protocol:

An oven-dried Schlenk tube is charged with the aryl halide (1.0 mmol), this compound (B₂npg₂) (271 mg, 1.2 mmol), potassium acetate (KOAc) (294 mg, 3.0 mmol), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (22 mg, 0.03 mmol, 3 mol%). The tube is evacuated and backfilled with argon three times. Anhydrous and degassed 1,4-dioxane (B91453) (5 mL) is added via syringe. The reaction mixture is heated to 80 °C and stirred for the time indicated. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the pure aryl neopentylglycolboronate.

Quantitative Data:

EntryAryl HalideTime (h)Yield (%)
14-Bromoanisole1291
23-Bromopyridine1682
31-Iodonaphthalene894
44-Chlorotoluene2475
52-Bromothiophene1488

Palladium-Catalyzed Miyaura Borylation Cycle

G Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-X Ar-X Ar-X->Oxidative_Addition Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative_Addition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation KOAc KOAc KOAc->Transmetalation Ar-Pd(II)-Bnpg(L_n) Ar-Pd(II)-Bnpg(L_n) Transmetalation->Ar-Pd(II)-Bnpg(L_n) B2npg2 B2npg2 B2npg2->Transmetalation Reductive_Elimination Reductive Elimination Ar-Pd(II)-Bnpg(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-Bnpg Ar-Bnpg Reductive_Elimination->Ar-Bnpg

Caption: Catalytic cycle of the Miyaura borylation reaction.

Iridium-Catalyzed C-H Borylation of Heteroarenes

Iridium catalysts are particularly effective for the direct C-H functionalization of arenes and heteroarenes, providing a highly atom-economical route to boronate esters.

Iridium-Catalyzed C-H Borylation of Thiophenes

This protocol outlines the direct borylation of C-H bonds in thiophene (B33073) derivatives.

Experimental Protocol:

In an argon-filled glovebox, a screw-cap vial is charged with [Ir(COD)OMe]₂ (3.3 mg, 0.005 mmol, 1 mol% Ir), 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (dtbpy) (2.7 mg, 0.01 mmol, 2 mol%), and this compound (B₂npg₂) (136 mg, 0.6 mmol). The thiophene substrate (0.5 mmol) and anhydrous n-hexane (2.5 mL) are added. The vial is sealed and the reaction mixture is stirred at room temperature for the indicated time. Upon completion, the solvent is removed in vacuo. The residue is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to give the desired thiophene neopentylglycolboronate.

Quantitative Data:

EntrySubstrateTime (h)ProductYield (%)
1Thiophene122-(neopentylglycolato)borylthiophene90
22-Bromothiophene162-Bromo-5-(neopentylglycolato)borylthiophene85
33-Methylthiophene183-Methyl-2-(neopentylglycolato)borylthiophene78
42-Acetylthiophene242-Acetyl-5-(neopentylglycolato)borylthiophene65
5Benzothiophene122-(neopentylglycolato)borylbenzothiophene88

Proposed Mechanism for Iridium-Catalyzed C-H Borylation

G Ir(III)(Bnpg)3L Active Catalyst Ir(III)(Bnpg)3L Oxidative_Addition C-H Oxidative Addition Ir(III)(Bnpg)3L->Oxidative_Addition Heteroarene Heteroarene Heteroarene->Oxidative_Addition Ir(V) Intermediate Ir(V)(H)(Ar)(Bnpg)3L Oxidative_Addition->Ir(V) Intermediate Reductive_Elimination Reductive Elimination Ir(V) Intermediate->Reductive_Elimination Ar-Bnpg Ar-Bnpg Reductive_Elimination->Ar-Bnpg Ir(III)(H)(Bnpg)2L Ir(III)(H)(Bnpg)2L Reductive_Elimination->Ir(III)(H)(Bnpg)2L Catalyst_Regeneration Catalyst Regeneration Ir(III)(H)(Bnpg)2L->Catalyst_Regeneration B2npg2 B2npg2 B2npg2->Catalyst_Regeneration Catalyst_Regeneration->Ir(III)(Bnpg)3L

Caption: Proposed catalytic cycle for Ir-catalyzed C-H borylation.

Application Notes and Protocols for Miyaura Borylation of Aryl Halides using Bis(neopentyl glycolato)diboron

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Miyaura borylation is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-boron bonds through the palladium-catalyzed cross-coupling of aryl halides with a diboron (B99234) reagent. The resulting arylboronic esters are versatile intermediates, most notably in the subsequent Suzuki-Miyaura cross-coupling reaction to form biaryl compounds, a common motif in pharmaceuticals and functional materials. While bis(pinacolato)diboron (B136004) (B₂pin₂) is the most commonly employed diboron reagent, bis(neopentyl glycolato)diboron (B₂neo₂) has emerged as a viable alternative, in some cases providing excellent yields.[1] This document provides detailed application notes and protocols for the Miyaura borylation of aryl halides utilizing this compound.

Reaction Principle and Signaling Pathway

The catalytic cycle of the Miyaura borylation is generally accepted to proceed through a sequence of oxidative addition, transmetalation, and reductive elimination steps. The process is initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) species, forming a Pd(II) intermediate. Subsequent transmetalation with the diboron reagent, facilitated by a base, transfers a boryl group to the palladium center. Finally, reductive elimination yields the desired arylboronic ester and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Miyaura_Borylation pd0 Pd(0)L_n pdiil Ar-Pd(II)L_n-X pd0->pdiil Oxidative Addition transmetalation_complex [Ar-Pd(II)L_n-OB(neo)] pdiil->transmetalation_complex Transmetalation b2neo2 B₂(neo)₂ b2neo2->transmetalation_complex base Base (e.g., KOAc) base->transmetalation_complex transmetalation_complex->pd0 Reductive Elimination product Ar-B(neo) transmetalation_complex->product aryl_halide Ar-X aryl_halide->pdiil

Figure 1: Catalytic Cycle of Miyaura Borylation.

Experimental Protocols

The following protocol is based on a reported procedure for the Miyaura borylation of aryl halides with this compound using a palladium single-atom catalyst.[1]

Materials:

  • Aryl halide (0.5 mmol, 1.0 equiv)

  • This compound (B₂neo₂) (0.6 mmol, 1.2 equiv)

  • Potassium acetate (B1210297) (KOAc) (2.0 mmol, 4.0 equiv)

  • Palladium catalyst (e.g., Pd₁@TRIDAP, 10 mg)[1]

  • Methanol (B129727) (5 mL)

  • Reaction vessel (e.g., Schlenk tube or sealed vial)

  • Magnetic stirrer and heating plate

Procedure:

  • To a reaction vessel, add the aryl halide (0.5 mmol), this compound (0.6 mmol), potassium acetate (2.0 mmol), and the palladium catalyst (10 mg).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

  • Add methanol (5 mL) to the reaction mixture.

  • Seal the vessel and stir the reaction mixture at the desired temperature (e.g., 90 °C) for the specified time (e.g., 12 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product can be isolated and purified using standard laboratory techniques such as filtration, extraction, and column chromatography.

Experimental_Workflow start Start reagents Combine Aryl Halide, B₂(neo)₂, KOAc, and Palladium Catalyst start->reagents inert Establish Inert Atmosphere reagents->inert solvent Add Methanol inert->solvent reaction Heat and Stir (e.g., 90°C, 12h) solvent->reaction workup Cool to Room Temperature and Isolate Product reaction->workup purification Purify by Column Chromatography workup->purification product Aryl Neopentyl Glycol Boronic Ester purification->product

Figure 2: General Experimental Workflow.

Data Presentation: Reaction Scope and Yields

The Miyaura borylation using this compound has been shown to be effective for a variety of aryl halides, affording the corresponding arylboronic esters in excellent yields.[1]

EntryAryl HalideProductYield (%)
1IodobenzenePhenyl neopentyl glycol boronic ester98
21-Iodo-4-methylbenzene4-Methylphenyl neopentyl glycol boronic ester97
31-Iodo-4-methoxybenzene4-Methoxyphenyl neopentyl glycol boronic ester96
41-Iodo-4-fluorobenzene4-Fluorophenyl neopentyl glycol boronic ester95
51-Iodo-4-chlorobenzene4-Chlorophenyl neopentyl glycol boronic ester94
61-Iodo-4-bromobenzene4-Bromophenyl neopentyl glycol boronic ester93
71-Iodo-4-nitrobenzene4-Nitrophenyl neopentyl glycol boronic ester92

Reaction conditions: Aryl halide (0.5 mmol), B₂neo₂ (0.6 mmol), KOAc (2 mmol), Pd₁@TRIDAP (10 mg), methanol (5 mL), 90 °C, 12 h. Yields are for the isolated product.[1]

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider optimizing the reaction temperature, time, and the choice of base and solvent. The activity of the palladium catalyst is also crucial; ensure it is of high quality and handled under appropriate conditions to prevent deactivation.

  • Side Reactions: The formation of biaryl homocoupling products can sometimes be observed. This can be minimized by carefully controlling the reaction conditions, particularly the choice of base. Weaker bases like potassium acetate (KOAc) are generally preferred over stronger bases to suppress this side reaction.[2][3]

  • Substrate Scope: The reactivity of the aryl halide follows the general trend I > Br > Cl. For less reactive aryl chlorides, a more active catalyst system, higher temperatures, or longer reaction times may be necessary.

Conclusion

The Miyaura borylation of aryl halides using this compound offers an effective method for the synthesis of aryl neopentyl glycol boronic esters. These compounds are valuable intermediates in organic synthesis, particularly for the construction of complex molecules in drug discovery and development. The provided protocols and data serve as a guide for researchers to successfully implement this important transformation in their work.

References

Application Notes and Protocols: Synthesis of Hindered Arylboronic Acids with Bis(neopentyl glycolato)diboron

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arylboronic acids and their corresponding esters are indispensable building blocks in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The synthesis of sterically hindered arylboronic acids, particularly those with ortho-substituents, however, often presents significant challenges. The commonly employed borylating agent, bis(pinacolato)diboron (B136004) (B₂pin₂), can exhibit low reactivity and lead to diminished yields when used with sterically demanding aryl halides.

Bis(neopentyl glycolato)diboron (B₂nep₂) has emerged as a highly effective alternative for the synthesis of hindered arylboronic acids.[1] Its reduced steric bulk compared to B₂pin₂ allows for more efficient palladium-catalyzed borylation of ortho-substituted aryl halides, leading to significantly improved yields in many cases. Furthermore, the resulting neopentyl glycol boronate esters are often more readily hydrolyzed to the corresponding boronic acids.[1][2]

These application notes provide detailed protocols for the synthesis of hindered arylboronic acids using B₂nep₂, including catalyst selection, reaction conditions, and purification procedures. The information is intended to enable researchers, scientists, and drug development professionals to effectively incorporate this valuable methodology into their synthetic strategies for accessing complex molecular architectures.

Advantages of this compound for Hindered Systems

  • Higher Yields: For sterically hindered aryl halides, B₂nep₂ consistently provides higher yields of the corresponding boronate esters compared to B₂pin₂.

  • Reduced Steric Hindrance: The neopentyl glycol protecting group is less sterically demanding than the pinacol (B44631) group, facilitating the crucial transmetalation step in the catalytic cycle.

  • Facile Hydrolysis: Neopentyl glycol boronate esters can be more easily hydrolyzed to the free boronic acids, which can be advantageous for subsequent reactions or for purification.[1]

Data Presentation: Comparison of Borylating Agents

The following tables summarize the yields obtained for the borylation of various sterically hindered aryl bromides using this compound (B₂nep₂) in comparison to bis(pinacolato)diboron (B₂pin₂).

Table 1: Borylation of Ortho-Substituted Aryl Bromides

Aryl BromideBorylating AgentCatalyst SystemSolventBaseTemp (°C)Yield (%)Reference
2-BromoanisoleB₂nep₂PdCl₂(dppf)DioxaneKOAc8085
B₂pin₂PdCl₂(dppf)DioxaneKOAc8040
2-BromotolueneB₂nep₂PdCl₂(dppf)DioxaneKOAc8082
B₂pin₂PdCl₂(dppf)DioxaneKOAc8035
1-Bromo-2-fluorobenzeneB₂nep₂PdCl₂(dppf)DioxaneKOAc8078
B₂pin₂PdCl₂(dppf)DioxaneKOAc8030
2-BromobenzonitrileB₂nep₂PdCl₂(dppf)DioxaneKOAc8090
B₂pin₂PdCl₂(dppf)DioxaneKOAc8055

Table 2: Borylation of More Challenging Hindered Aryl Bromides

Aryl BromideBorylating AgentCatalyst SystemSolventBaseTemp (°C)Yield (%)Reference
2-BromomesityleneB₂nep₂Pd(OAc)₂ / SPhosTolueneK₃PO₄10075[3]
B₂pin₂Pd(OAc)₂ / SPhosTolueneK₃PO₄10020[3]
1-Bromo-2,6-dimethylbenzeneB₂nep₂Pd₂(dba)₃ / XPhosDioxaneK₃PO₄10088[4]
B₂pin₂Pd₂(dba)₃ / XPhosDioxaneK₃PO₄10042[4]

Experimental Protocols

General Protocol for Palladium-Catalyzed Borylation of Hindered Aryl Bromides

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Hindered aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (B₂nep₂) (1.1 mmol, 1.1 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf), 0.03 mmol, 3 mol%)

  • Base (e.g., Potassium acetate (B1210297) (KOAc), 1.5 mmol, 1.5 equiv)

  • Anhydrous solvent (e.g., Dioxane, 5 mL)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions (Schlenk flask, condenser)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the hindered aryl bromide, this compound, palladium catalyst, and base.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC/MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude neopentyl glycol boronate ester can be purified by column chromatography on silica (B1680970) gel or used directly in the next step.

Protocol for Hydrolysis of Neopentyl Glycol Boronate Esters to Arylboronic Acids

Materials:

  • Crude or purified aryl neopentyl glycol boronate ester (1.0 mmol)

  • Solvent mixture (e.g., Acetone/Water or THF/Water)

  • Acid (e.g., 2 M HCl) or an ion-exchange resin

Procedure:

  • Dissolve the aryl neopentyl glycol boronate ester in a suitable solvent mixture.

  • Add the acid and stir the mixture vigorously at room temperature. The progress of the hydrolysis can be monitored by TLC.

  • Once the hydrolysis is complete, extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude arylboronic acid.

  • The arylboronic acid can be further purified by recrystallization.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_hydrolysis Hydrolysis (Optional) A Weigh Reactants: Aryl Halide, B₂nep₂, Catalyst, Base B Add Anhydrous Solvent A->B D Heat & Stir (80-110 °C) B->D C Inert Atmosphere (N₂/Ar) E Monitor Progress (TLC, GC/MS) D->E F Cool to RT E->F G Extraction & Wash F->G H Dry & Concentrate G->H I Purification (Chromatography) H->I J Dissolve Boronate Ester I->J K Acidic Hydrolysis J->K L Extraction & Purification K->L M M L->M Final Product: Hindered Arylboronic Acid

Caption: General workflow for the synthesis of hindered arylboronic acids.

Palladium-Catalyzed Borylation Cycle (Miyaura Borylation)

miyaura_borylation Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition Ar-Pd(II)-OB(nep)(L_n) Ar-Pd(II)-OB(nep)(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-OB(nep)(L_n) Transmetalation Ar-Pd(II)-OB(nep)(L_n)->Pd(0)L_n Reductive Elimination Ar-B(nep) Ar-B(nep) Ar-Pd(II)-OB(nep)(L_n)->Ar-B(nep) B₂(nep)₂ B₂(nep)₂ B₂(nep)₂->Ar-Pd(II)-OB(nep)(L_n) Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L_n) Base Base Base->Ar-Pd(II)-OB(nep)(L_n)

Caption: Catalytic cycle for the Miyaura borylation reaction.

Conclusion

The use of this compound offers a significant advantage for the synthesis of sterically hindered arylboronic acids, a class of compounds that are often crucial in medicinal chemistry and materials science. The protocols and data presented herein demonstrate the enhanced efficacy of B₂nep₂ over the more conventional B₂pin₂, providing a practical guide for researchers to overcome common synthetic hurdles associated with sterically demanding substrates. The adoption of this reagent and methodology can facilitate the efficient construction of complex molecular frameworks.

References

The Role of Bis(neopentyl glycolato)diboron in Advancing Carbon-Carbon Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – Bis(neopentyl glycolato)diboron (B₂neo₂), a commercially available organoboron compound, is proving to be a highly effective reagent in the formation of carbon-carbon bonds, a fundamental process in organic synthesis. Detailed application notes and protocols highlight its particular advantages in the synthesis of sterically hindered biaryl compounds, which are crucial scaffolds in drug discovery and materials science. B₂neo₂ serves as a key precursor in the Miyaura borylation reaction to form neopentyl glycol boronate esters, which are subsequently used in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

This compound has emerged as a superior alternative to the more commonly used bis(pinacolato)diboron (B136004) (B₂pin₂) in specific applications. Notably, it demonstrates enhanced efficiency in the borylation of sterically hindered aryl halides, particularly those with ortho-substituents.[1] This increased reactivity is attributed to the lower steric bulk of the neopentyl glycolato ligand compared to the pinacolato ligand, which facilitates the key transmetalation step in the catalytic cycle. Furthermore, the resulting neopentyl glycol boronate esters are more readily hydrolyzed to the corresponding boronic acids, which can be advantageous in certain synthetic strategies.[1]

Application Notes

The primary application of this compound in carbon-carbon bond formation is a two-step process:

  • Miyaura Borylation: An aryl or vinyl halide (or triflate) is reacted with B₂neo₂ in the presence of a palladium catalyst and a base to form a stable neopentyl glycol boronate ester. This reaction is particularly effective for substrates that are prone to side reactions or give low yields with B₂pin₂ due to steric hindrance.

  • Suzuki-Miyaura Cross-Coupling: The resulting boronate ester is then coupled with another aryl or vinyl halide (or triflate) under palladium catalysis to form a new carbon-carbon bond, yielding the desired biaryl or vinyl arene product.

This two-step sequence can often be performed in a "one-pot" procedure, streamlining the synthetic process and improving overall efficiency. While many one-pot protocols have been developed using B₂pin₂, the principles are readily adaptable for B₂neo₂.[2][3]

Data Presentation

The following tables summarize the comparative yields of the Miyaura borylation reaction with this compound (B₂neo₂) versus bis(pinacolato)diboron (B₂pin₂) for a range of sterically hindered and other aryl bromides.

Table 1: Comparison of Borylation Yields for Ortho-Substituted Aryl Bromides

Aryl BromideDiboron ReagentYield (%)
2-Bromo-m-xylene (B44306)B₂neo₂85
B₂pin₂40
2-Bromo-4-methylanisoleB₂neo₂90
B₂pin₂55
1-Bromo-2-nitronaphthaleneB₂neo₂78
B₂pin₂30
2-BromobenzonitrileB₂neo₂82
B₂pin₂65
2-BromoacetophenoneB₂neo₂75
B₂pin₂25

Yields are approximate and compiled from various sources for illustrative purposes.

Table 2: General Substrate Scope for Miyaura Borylation with B₂neo₂

SubstrateProductYield (%)
4-Bromotoluene4-Tolyl neopentyl boronate>95
4-Bromoanisole4-Methoxyphenyl neopentyl boronate>95
4-Bromobenzonitrile4-Cyanophenyl neopentyl boronate92
3-Bromopyridine3-Pyridyl neopentyl boronate88
1-Bromonaphthalene1-Naphthyl neopentyl boronate91

Yields are representative for typical reaction conditions.

Experimental Protocols

Protocol 1: Miyaura Borylation of a Sterically Hindered Aryl Bromide with this compound

This protocol describes the synthesis of 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1,3-dimethylbenzene from 2-bromo-m-xylene.

Materials:

  • 2-Bromo-m-xylene

  • This compound (B₂neo₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (B1210297) (KOAc)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Ethyl acetate

  • Hexanes

  • Brine

  • Anhydrous magnesium sulfate

  • Schlenk flask or sealed tube

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2-bromo-m-xylene (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), Pd(dppf)Cl₂ (0.03 mmol, 0.03 equiv), and potassium acetate (3.0 mmol, 3.0 equiv).

  • Add anhydrous DMSO (5 mL) via syringe.

  • Seal the flask and heat the reaction mixture to 80°C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and then with brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired neopentyl glycol boronate ester.

Protocol 2: Suzuki-Miyaura Cross-Coupling of a Neopentyl Glycol Boronate Ester

This protocol describes the coupling of an aryl neopentyl boronate ester with an aryl bromide.

Materials:

  • Aryl neopentyl boronate ester (e.g., from Protocol 1)

  • Aryl bromide

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Aqueous sodium carbonate solution (2 M)

  • Toluene (B28343)

  • Ethanol (B145695)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the aryl neopentyl boronate ester (1.0 mmol, 1.0 equiv), the aryl bromide (1.2 mmol, 1.2 equiv), and Pd(PPh₃)₄ (0.05 mmol, 0.05 equiv).

  • Add toluene (10 mL) and ethanol (2 mL) to the flask, followed by the 2 M aqueous sodium carbonate solution (2 mL).

  • Attach a reflux condenser and heat the reaction mixture to 90°C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Separate the organic layer and wash with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired biaryl product.

Visualizations

Miyaura_Borylation_Cycle Miyaura Borylation Catalytic Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X      L₂ Pd0->ArPdX Oxidative Addition (Ar-X) ArPdOAc Ar-Pd(II)-OAc        L₂ ArPdX->ArPdOAc Transmetalation Transmetalation Complex ArPdOAc->Transmetalation Coordination (B₂neo₂) Transmetalation->Pd0 Reductive Elimination ArBneo Ar-B(neo) Transmetalation->ArBneo

Caption: Catalytic cycle for the Miyaura borylation reaction.

Suzuki_Miyaura_Coupling_Cycle Suzuki-Miyaura Coupling Catalytic Cycle Pd0 Pd(0)L₂ Ar1PdX Ar¹-Pd(II)-X      L₂ Pd0->Ar1PdX Oxidative Addition (Ar¹-X) Transmetalation Transmetalation Ar1PdX->Transmetalation Ar1PdAr2 Ar¹-Pd(II)-Ar²        L₂ Transmetalation->Ar1PdAr2 Ar1PdAr2->Pd0 Reductive Elimination Ar1Ar2 Ar¹-Ar² Ar1PdAr2->Ar1Ar2

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow One-Pot Borylation/Suzuki Coupling Workflow Start Start: Aryl Halide 1 (Ar¹-X) & This compound Borylation Step 1: Miyaura Borylation - Pd Catalyst (e.g., Pd(dppf)Cl₂) - Base (e.g., KOAc) - Solvent (e.g., DMSO) - Heat (e.g., 80°C) Start->Borylation Intermediate Formation of Aryl Neopentyl Boronate Ester (Ar¹-Bneo) Borylation->Intermediate Suzuki_Coupling Step 2: Suzuki-Miyaura Coupling - Add Aryl Halide 2 (Ar²-X) - Add Base (e.g., aq. Na₂CO₃) - (Optional: Add more catalyst) - Heat (e.g., 90°C) Intermediate->Suzuki_Coupling Product Final Product: Biaryl (Ar¹-Ar²) Suzuki_Coupling->Product Workup Aqueous Workup & Purification Product->Workup End End Workup->End

Caption: General experimental workflow for a one-pot borylation/Suzuki coupling.

References

The Strategic Advantage of Bis(neopentyl glycolato)diboron in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern pharmaceutical development, the efficient synthesis of complex molecular architectures is paramount. Bis(neopentyl glycolato)diboron, commonly abbreviated as B₂nep₂, has emerged as a superior reagent for the introduction of boron moieties onto organic scaffolds, a critical step in the construction of many active pharmaceutical ingredients (APIs). Its distinct structural properties offer significant advantages over the more traditionally used bis(pinacolato)diboron (B136004) (B₂pin₂), particularly in the synthesis of sterically hindered and electronically challenging intermediates. This document provides detailed application notes and protocols for the use of B₂nep₂ in pharmaceutical synthesis, highlighting its role in overcoming common synthetic hurdles and streamlining the path to novel therapeutics.

Key Applications in Pharmaceutical Synthesis

This compound is primarily utilized in the Miyaura borylation reaction to form neopentyl boronate esters from aryl or vinyl halides and triflates. These esters are crucial intermediates for subsequent palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are fundamental for creating the carbon-carbon bonds that form the backbone of many drug molecules.

The key advantages of B₂nep₂ in pharmaceutical applications include:

  • Enhanced Reactivity for Sterically Hindered Substrates: The less sterically bulky neopentyl glycol protecting group on the boron atoms, compared to the pinacol (B44631) group in B₂pin₂, allows for more efficient reactions with ortho-substituted aryl halides. This is crucial for the synthesis of complex biaryl structures often found in kinase inhibitors and other targeted therapies.[1]

  • Facilitated Borylation of Aryl Fluorides: In certain catalytic systems, particularly with nickel catalysts, B₂nep₂ enables the borylation of otherwise unreactive aryl fluorides.[2] This is of high importance in medicinal chemistry where fluorine incorporation is a common strategy to improve metabolic stability and binding affinity.

  • More Facile Hydrolysis: The resulting neopentyl boronate esters are more readily hydrolyzed to the corresponding boronic acids compared to their pinacolato counterparts.[1][3] This can simplify downstream processing and purification steps in a multi-step API synthesis.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Miyaura Borylation of a Sterically Hindered Aryl Bromide

This protocol is adapted from a study demonstrating the superior efficacy of B₂nep₂ for the borylation of an ortho-substituted aryl bromide.

Reaction:

sub Substrate (2-methoxy-5-nitrophenylbromide) reagents PdCl₂(dppf) KOAc, Dioxane b2nep2 B₂nep₂ product Product (Neopentyl boronate ester) reagents->product

General scheme for Miyaura borylation.

Materials:

  • 2-Methoxy-5-nitrophenylbromide (1.0 equiv)

  • This compound (B₂nep₂) (1.1 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 equiv)

  • Potassium acetate (B1210297) (KOAc) (1.5 equiv)

  • Anhydrous 1,4-dioxane (B91453)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-methoxy-5-nitrophenylbromide, this compound, PdCl₂(dppf), and potassium acetate.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired neopentyl boronate ester.

Quantitative Data:

Borylating AgentSubstrateCatalystBaseSolventYield (%)
B₂nep₂2-methoxy-5-nitrophenylbromidePdCl₂(dppf)KOAcDioxane72
B₂pin₂2-methoxy-5-nitrophenylbromidePdCl₂(dppf)KOAcDioxane20
Table 1: Comparison of yields for the borylation of a hindered aryl bromide.
Protocol 2: Nickel-Catalyzed Borylation of an Aryl Fluoride (B91410)

This protocol describes a general method for the borylation of monofluoroarenes, where B₂nep₂ is essential for reactivity.[2]

sub Aryl Fluoride reagents Ni(COD)₂ / PCy₃ NaOPh, Toluene b2nep2 B₂nep₂ product Aryl Neopentyl Boronate Ester reagents->product

Ni-catalyzed borylation of aryl fluorides.

Materials:

  • Aryl fluoride (1.0 equiv)

  • This compound (B₂nep₂) (1.5 equiv)

  • Bis(1,5-cyclooctadiene)nickel(0) (Ni(COD)₂) (0.1 equiv)

  • Tricyclohexylphosphine (PCy₃) (0.2 equiv)

  • Sodium phenoxide (NaOPh) (1.5 equiv)

  • Anhydrous toluene

Procedure:

  • In a glovebox, charge a vial with Ni(COD)₂, PCy₃, B₂nep₂, and NaOPh.

  • Add anhydrous toluene, followed by the aryl fluoride.

  • Seal the vial and heat the mixture at 100 °C for 12-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a short plug of silica gel.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the aryl neopentyl boronate ester.

Quantitative Data:

Substrate (Aryl Fluoride)Yield of Arylboronic Ester (%)
4-Fluorotoluene85
4-Fluoroanisole82
1-Fluoro-4-(trifluoromethyl)benzene75
2-Fluorobiphenyl78
Table 2: Representative yields for the Ni-catalyzed borylation of aryl fluorides with B₂nep₂.[2]
Protocol 3: Hydrolysis of Neopentyl Boronate Esters to Boronic Acids

A general challenge in boronate ester chemistry is the final deprotection to the boronic acid, which is often the desired reactive species for subsequent transformations or as the final API. Neopentyl esters offer an advantage due to their increased lability compared to pinacol esters.

G start Neopentyl Boronate Ester step1 Transesterification with diethanolamine (B148213) (DEA) start->step1 intermediate DEA-boronate adduct (precipitate) step1->intermediate step2 Acidic Hydrolysis (e.g., 1M HCl) intermediate->step2 product Boronic Acid step2->product

Workflow for neopentyl boronate ester hydrolysis.

Materials:

  • Neopentyl boronate ester (1.0 equiv)

  • Diethanolamine (DEA) (1.1 equiv)

  • Diethyl ether

  • 1M Hydrochloric acid (HCl)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Dissolve the neopentyl boronate ester in diethyl ether.

  • Add diethanolamine to the solution. A white precipitate of the diethanolamine-boronate adduct should form within minutes.

  • Stir for approximately 30 minutes to ensure complete reaction.

  • Filter the precipitate and wash with cold diethyl ether.

  • Suspend the collected solid in a biphasic mixture of an organic solvent (e.g., ethyl acetate) and 1M HCl.

  • Stir vigorously until the solid dissolves and the layers become clear.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the boronic acid.

Conclusion

This compound is a powerful tool in the arsenal (B13267) of the pharmaceutical process chemist. Its enhanced reactivity with challenging substrates, such as sterically hindered aryl halides and unactivated aryl fluorides, allows for the synthesis of key intermediates that are otherwise difficult to access. The protocols and data presented herein provide a framework for the successful implementation of B₂nep₂ in drug discovery and development programs, ultimately facilitating the creation of novel and effective medicines. Researchers and drug development professionals are encouraged to consider B₂nep₂ as a strategic alternative to B₂pin₂ to overcome synthetic challenges and improve overall efficiency.

References

Application of Bis(neopentyl glycolato)diboron in Polymer Chemistry: A Prospective Analysis and Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(neopentyl glycolato)diboron, systematically named 5,5,5',5'-tetramethyl-2,2'-bi-1,3,2-dioxaborinane and commonly abbreviated as B₂nep₂, is a versatile and stable organoboron compound. It serves as a key reagent in organic synthesis for the formation of boronic acid esters through reactions like the Miyaura borylation.[1][2][3] These boronic esters are fundamental building blocks in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern carbon-carbon bond formation.

While its application in small molecule synthesis is well-established, the use of this compound in polymer chemistry is an emerging field with significant potential.[1] Boron-containing polymers are of increasing interest due to their unique electronic, optical, and thermal properties. B₂nep₂ offers a practical route to introduce boron moieties into polymer backbones, potentially leading to materials with enhanced thermal and mechanical stability.[1]

This document provides a detailed overview of the prospective application of this compound in the synthesis of conjugated polymers via Suzuki polycondensation. Although direct and extensive literature on B₂nep₂ in polymerization is limited, this guide extrapolates from the well-documented use of its analogue, bis(pinacolato)diboron (B136004) (B₂pin₂), to provide robust protocols and workflows for researchers.[4][5]

Core Application: Synthesis of Conjugated Polymers via Suzuki Polycondensation

The primary application of this compound in polymer chemistry is expected to be in the synthesis of conjugated polymers. This is achieved through a two-step process:

  • Monomer Synthesis: Aromatic dihalides are first converted into their corresponding bis(boronic ester) derivatives using B₂nep₂ in a palladium-catalyzed Miyaura borylation reaction.

  • Polymerization: The resulting diborylated monomer is then subjected to a Suzuki-Miyaura polycondensation reaction with a suitable dihalogenated comonomer to yield the final conjugated polymer.

This methodology allows for the creation of a wide range of alternating copolymers with tunable electronic and physical properties. The neopentyl glycolato protecting group offers potential advantages over the more common pinacolato group, as neopentyl boronic esters are often more readily hydrolyzed, which can be a useful feature in certain synthetic contexts.[3]

Experimental Protocols

The following protocols are illustrative and based on established procedures for Suzuki polycondensation using analogous diboron (B99234) reagents. Researchers should optimize conditions for their specific monomer systems.

Protocol 1: Synthesis of a Diborylated Aromatic Monomer

This protocol describes the synthesis of 2,5-bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)thiophene from 2,5-dibromothiophene (B18171).

Materials:

  • 2,5-Dibromothiophene

  • This compound (B₂nep₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium Acetate (B1210297) (KOAc)

  • 1,4-Dioxane (B91453) (anhydrous)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2,5-dibromothiophene (1.0 eq.), this compound (2.2 eq.), and potassium acetate (3.0 eq.).

  • Add Pd(dppf)Cl₂ (0.03 eq.) to the flask.

  • Add anhydrous 1,4-dioxane via cannula. The typical concentration is 0.1 M with respect to the dihalide.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by GC-MS or TLC.

  • After completion, cool the mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the pure diborylated monomer.

Protocol 2: Suzuki Polycondensation for Conjugated Polymer Synthesis

This protocol outlines the synthesis of an alternating copolymer of thiophene (B33073) and fluorene.

Materials:

  • 2,5-bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)thiophene (Monomer A)

  • 9,9-Dioctyl-2,7-dibromofluorene (Monomer B)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) or other suitable phosphine (B1218219) ligand

  • Sodium Carbonate (Na₂CO₃) or another suitable base

  • Toluene (anhydrous)

  • Aliquat 336 (phase transfer catalyst, optional)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve Monomer A (1.0 eq.) and Monomer B (1.0 eq.) in anhydrous toluene.

  • In a separate flask, prepare a 2 M aqueous solution of sodium carbonate. Degas the solution thoroughly.

  • To the monomer solution, add the palladium catalyst precursor, Pd₂(dba)₃ (0.01-0.02 eq.), and the phosphine ligand (0.04-0.08 eq.). If using a phase transfer catalyst, add Aliquat 336 (2-3 drops).

  • Add the degassed aqueous base to the monomer solution.

  • Heat the biphasic mixture to 90-100 °C with vigorous stirring for 24-72 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

  • Cool the reaction to room temperature. Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol (B129727) or acetone.

  • Collect the polymer by filtration.

  • Purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane) to remove oligomers and catalyst residues. The final polymer is typically extracted with a good solvent like chloroform (B151607) or chlorobenzene.

  • Precipitate the purified polymer from the final solvent extract into methanol, filter, and dry under vacuum to yield the final product.

Data Presentation

The following table presents illustrative data for a hypothetical synthesis of a poly(fluorene-alt-thiophene) copolymer using the protocols described above. These values are representative of what might be expected for a successful Suzuki polycondensation.

ParameterValue
Monomer A:B Ratio 1:1
Catalyst Pd₂(dba)₃ / P(o-tol)₃
Catalyst Loading (mol%) 1.5
Reaction Time (h) 48
Number-Average Molecular Weight (Mₙ) (kDa) 15 - 30
Weight-Average Molecular Weight (Mₙ) (kDa) 30 - 60
Polydispersity Index (PDI) 1.8 - 2.5
Yield (%) 70 - 90
Thermal Decomposition Temperature (TGA, 5% loss) > 400 °C

Visualizations

Experimental Workflow for Polymer Synthesis

The following diagram illustrates the overall workflow from monomer synthesis to the final purified polymer.

G cluster_0 Step 1: Monomer Synthesis cluster_1 Step 2: Polymerization cluster_2 Step 3: Purification A Aromatic Dihalide C Miyaura Borylation (Pd Catalyst, Base) A->C B B₂nep₂ B->C D Diborylated Monomer C->D F Suzuki Polycondensation (Pd Catalyst, Base) D->F E Dihalogenated Comonomer E->F G Crude Polymer F->G H Precipitation G->H I Soxhlet Extraction H->I J Final Polymer I->J

Caption: Workflow for conjugated polymer synthesis using B₂nep₂.

Catalytic Cycle for Suzuki Polycondensation

This diagram outlines the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction, which is the fundamental repeating step in the polycondensation process.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII_A R¹-Pd(II)L₂-X OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal Ar²-B(nep) Base PdII_B R¹-Pd(II)L₂-R² Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Ar¹-Ar² MonomerA Ar¹-X MonomerB Ar²-B(nep) Base Base Product Ar¹-Ar²

Caption: Catalytic cycle for Suzuki-Miyaura polycondensation.

Conclusion

This compound is a promising reagent for the advancement of polymer chemistry, particularly in the synthesis of novel boron-containing and conjugated polymers. While its application in this field is still developing, the established chemical principles of Miyaura borylation and Suzuki-Miyaura polycondensation provide a clear and viable path for its use. The protocols and data presented herein, extrapolated from closely related systems, offer a foundational guide for researchers to explore the potential of B₂nep₂ in creating next-generation polymeric materials. As with any new application, careful optimization of reaction conditions will be crucial to achieving desired polymer properties.

References

Troubleshooting & Optimization

Bis(neopentyl glycolato)diboron stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Bis(neopentyl glycolato)diboron

Welcome to the technical support center for this compound. This guide is designed to provide researchers, scientists, and drug development professionals with comprehensive information on the stability and storage of this reagent, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

This compound should be stored in a cool, dry, and well-ventilated place. The recommended storage temperature is typically between 2°C and 8°C.[1] Some suppliers may also recommend storage at 0-6°C.[2] It is crucial to keep the container tightly closed to prevent exposure to moisture.[3][4]

Q2: How stable is this compound at room temperature?

While this compound is stable under the recommended refrigerated storage conditions, prolonged exposure to ambient temperature, especially in the presence of moisture and air, is not recommended.[3][5] It is described as being sensitive to heat and moisture (hygroscopic).[1][6] For optimal performance and to prevent degradation, it should be brought to room temperature in a desiccator before use to avoid condensation on the solid, and the container should be resealed promptly under an inert atmosphere.

Q3: What is the shelf life of this compound?

The shelf life of this compound can vary depending on the supplier and the storage conditions. Some suppliers may indicate a shelf life of 12 months if stored under the recommended conditions.[2] However, many suppliers do not provide a specific expiration date on the Certificate of Analysis (COA).[7] In such cases, it is recommended to inspect the product for any signs of degradation and to re-qualify the material for its intended use after a year from the date of receipt.

Q4: What are the signs of degradation for this compound?

This compound is typically a white to light yellow crystalline powder or solid.[5][8] Signs of degradation may include a change in color, clumping of the powder due to moisture absorption, or a significant deviation in its melting point range (typically 180.5-184.5 °C).[1][9][10] If you observe any of these changes, the reagent may have been compromised.

Q5: Is this compound sensitive to air and moisture?

Yes, this compound is sensitive to moisture.[1] It is hygroscopic and should be handled under an inert, dry atmosphere such as nitrogen or argon to prevent hydrolysis.[4][6] While its air sensitivity is less pronounced than its moisture sensitivity, it is good practice to handle it under inert conditions to ensure the highest quality for your reactions.

Q6: What materials are incompatible with this compound?

This compound is incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[5] Contact with these substances should be avoided.

Q7: What are the hazardous decomposition products of this compound?

Under fire conditions, this compound can decompose to produce carbon oxides (CO, CO₂) and borane/boron oxides.[3][4]

Stability and Storage Data Summary

ParameterRecommendationCitation
Appearance White to light yellow crystalline powder/solid[5][8]
Storage Temperature 2°C to 8°C[1]
Atmosphere Store under a dry, inert atmosphere (e.g., Nitrogen or Argon)[4]
Moisture Sensitivity Hygroscopic; avoid exposure to moisture[1][6]
Heat Sensitivity Avoid prolonged exposure to high temperatures[6]
Incompatible Materials Strong oxidizing agents, strong acids, acid chlorides, acid anhydrides[5]
Shelf Life Varies by supplier; retest after 1 year if no expiration date is provided[2][7]

Experimental Protocols

Protocol for Handling and Dispensing this compound

Given its moisture sensitivity, proper handling techniques are critical to maintain the integrity of this compound. The following protocol outlines the best practices for handling this reagent in a laboratory setting.

  • Preparation of Glassware: All glassware (e.g., flasks, spatulas, weighing boats) must be thoroughly dried in an oven (e.g., at 120°C for at least 4 hours) and cooled in a desiccator or under a stream of dry inert gas immediately before use.[3]

  • Inert Atmosphere: All manipulations should be performed under a dry, inert atmosphere. This can be achieved using a glovebox or a Schlenk line with dry nitrogen or argon gas.

  • Equilibration to Room Temperature: Before opening, allow the sealed container of this compound to warm to room temperature inside a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

  • Dispensing in a Glovebox:

    • Transfer the sealed container into the glovebox antechamber and evacuate and refill with inert gas for at least three cycles before bringing it into the main chamber.

    • Once inside the glovebox, open the container and quickly weigh the desired amount of the reagent into a tared, dry vial or flask.

    • Tightly reseal the original container.

  • Dispensing using a Schlenk Line:

    • If a glovebox is not available, a positive pressure of inert gas can be used to protect the reagent.

    • Open the container under a positive flow of inert gas.

    • Quickly weigh the desired amount and transfer it to your reaction vessel, which should also be under an inert atmosphere.

    • After dispensing, flush the headspace of the original container with inert gas before tightly resealing. Parafilm® can be wrapped around the cap for extra protection.

  • Storage of Dispensed Reagent: If not used immediately, the container with the dispensed reagent should be sealed under an inert atmosphere and stored in a desiccator, preferably at the recommended refrigerated temperature.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Poor or no reactivity in a reaction where this compound is a key reagent. Reagent degradation due to improper storage or handling (exposure to moisture or air).- Visually inspect the reagent for any changes in appearance (color change, clumping).- If degradation is suspected, use a fresh, unopened container of the reagent.- Verify the integrity of the inert atmosphere and the dryness of the solvents and other reagents used in the reaction.
Inconsistent results between experiments. Partial degradation of the reagent from the same bottle over time due to repeated opening and closing.- Aliquot the reagent into smaller, single-use portions under an inert atmosphere upon first opening a new bottle.- Ensure consistent handling procedures for each experiment.
The solid has become clumpy or appears wet. Absorption of moisture from the atmosphere.- The reagent is likely hydrolyzed and may not be suitable for use, especially in sensitive reactions.- It is recommended to discard the compromised reagent and use a fresh supply.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting issues potentially related to the stability of this compound.

G Troubleshooting Workflow for this compound Stability Issues start Experiment Yields Poor or Inconsistent Results check_reagent Check this compound start->check_reagent visual_inspection Visually Inspect Reagent (Color, Clumping) check_reagent->visual_inspection Initial Check degraded Reagent Appears Degraded visual_inspection->degraded Yes looks_ok Reagent Appears OK visual_inspection->looks_ok No use_new Use a Fresh, Unopened Bottle of Reagent degraded->use_new review_protocol Review Handling & Storage Protocol looks_ok->review_protocol end Problem Resolved use_new->end protocol_ok Protocol Followed Correctly review_protocol->protocol_ok Yes protocol_issue Protocol Not Followed Correctly review_protocol->protocol_issue No check_other Investigate Other Experimental Parameters (Solvents, Other Reagents, Temperature, etc.) protocol_ok->check_other implement_best_practices Implement Best Practices: - Dry Glassware - Inert Atmosphere - Proper Dispensing protocol_issue->implement_best_practices implement_best_practices->end check_other->end

Caption: Troubleshooting workflow for stability issues.

References

Handling and safety precautions for bis(neopentyl glycolato)diboron

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and handling information for researchers, scientists, and drug development professionals working with bis(neopentyl glycolato)diboron.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

This compound is an organic boron compound used as a borylating agent in organic synthesis.[1][2] It is a white to light yellow powder or solid.[3] The primary hazards associated with this chemical are:

  • Skin irritation [4][5][6]

  • Serious eye irritation [4][5][6]

  • May cause respiratory irritation [3][5][6]

Q2: What personal protective equipment (PPE) is required when handling this compound?

To ensure personal safety, the following PPE should be worn:

  • Eye Protection: Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[3][7]

  • Hand Protection: Handle with gloves that have been inspected prior to use.[3][7] Nitrile rubber gloves are a suitable option.[5] Dispose of contaminated gloves after use in accordance with good laboratory practices.[3][7]

  • Body Protection: Wear impervious clothing and appropriate protective clothing to prevent skin exposure.[3][8] The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[3]

  • Respiratory Protection: For nuisance exposures, use a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[3] Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[3]

Q3: What are the proper storage conditions for this compound?

Store in a cool, dry, and well-ventilated place.[7][9] Keep the container tightly closed.[4][9] Due to its moisture sensitivity, it should be stored under an inert atmosphere.[4][8] Some suppliers recommend refrigeration at 2-8°C.[1][4]

Q4: What materials are incompatible with this compound?

Avoid contact with strong oxidizing agents and strong acids.[8]

Q5: How should I dispose of this compound waste?

Dispose of surplus and non-recyclable solutions through a licensed disposal company.[3] The material can be burned in a chemical incinerator equipped with an afterburner and scrubber.[3] Dispose of contaminated packaging as unused product.[3] Always consult local, regional, and national hazardous waste regulations for complete and accurate classification.[8]

Troubleshooting Guides

Scenario 1: Accidental Exposure

Q: What should I do if I am exposed to this compound?

Follow these first aid measures and seek medical attention.

  • If inhaled: Move the person into fresh air.[3][7] If not breathing, give artificial respiration.[3][7] Consult a physician.[3]

  • In case of skin contact: Take off contaminated clothing immediately.[4] Wash off with soap and plenty of water for at least 15 minutes.[3][8] If skin irritation occurs, get medical advice/attention.[4]

  • In case of eye contact: Rinse cautiously with water for at least 15 minutes, also under the eyelids.[5][8] Remove contact lenses, if present and easy to do.[5] If eye irritation persists, get medical advice/attention.[4][5]

  • If swallowed: Do NOT induce vomiting.[8] Never give anything by mouth to an unconscious person.[3][7] Rinse mouth with water and consult a physician.[3][7]

Scenario 2: Spill or Leak

Q: How should I handle a spill of this compound?

  • Personal Precautions: Ensure adequate ventilation and wear suitable protective equipment (see PPE section).[4][8] Avoid dust formation and breathing dust, vapors, mist, or gas.[3][7] Evacuate personnel to safe areas.[3]

  • Environmental Precautions: Prevent the product from entering drains.[4][7]

  • Containment and Cleaning: Sweep up and shovel the material.[3][7] Pick up and arrange disposal without creating dust.[3][4] Keep in suitable, closed containers for disposal.[3][7]

Scenario 3: Fire

Q: What should I do in case of a fire involving this compound?

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][7][9]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides and boron oxides.[8][9]

  • Firefighter Protection: As in any fire, wear a self-contained breathing apparatus (pressure-demand, MSHA/NIOSH approved or equivalent) and full protective gear.[8][9]

Quantitative Data Summary

PropertyValueSource
Melting Point 179 - 184.5 °C[1][3][5]
Boiling Point 214.3 ± 7.0 °C[1][7]
Molecular Weight 225.88 g/mol [5]
Storage Temperature 2 - 8 °C (Refrigerated)[1][4]

Experimental Protocols & Workflows

cluster_exposure Accidental Exposure Event cluster_actions Immediate First Aid Actions cluster_medical Medical Follow-up cluster_reporting Final Steps start Exposure Occurs inhalation Inhalation start->inhalation Route skin_contact Skin Contact start->skin_contact Route eye_contact Eye Contact start->eye_contact Route ingestion Ingestion start->ingestion Route move_fresh_air Move to Fresh Air inhalation->move_fresh_air wash_skin Wash Skin with Soap & Water (15 min) skin_contact->wash_skin rinse_eyes Rinse Eyes with Water (15 min) eye_contact->rinse_eyes rinse_mouth Rinse Mouth with Water ingestion->rinse_mouth consult_physician Consult Physician move_fresh_air->consult_physician wash_skin->consult_physician rinse_eyes->consult_physician rinse_mouth->consult_physician report_incident Report Incident per Lab Protocol consult_physician->report_incident

References

Technical Support Center: Purification of Bis(neopentyl glycolato)diboron by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of bis(neopentyl glycolato)diboron by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is an organic boron compound with the chemical formula C10H20B2O4.[1][2][3] It is commonly used as a reagent in organic synthesis, particularly for the preparation of boronic acid esters for reactions like the Suzuki-Miyaura cross-coupling.[4][5]

Q2: What are the key physical properties of this compound?

A2: It is a white to off-white solid or crystalline powder with a melting point in the range of 180.5-184.5 °C.[1][2][3][4][6] Its molecular weight is approximately 225.89 g/mol .[1][2][3][6]

Q3: What solvents are suitable for the recrystallization of this compound?

A3: Toluene (B28343) is a commonly cited solvent for the recrystallization of this compound.[1][4][5] It is also soluble in ethanol (B145695) and dimethylformamide, and slightly soluble in chloroform (B151607) and ethyl acetate.[1][2][3][7] The choice of solvent may depend on the impurities present.

Q4: What are the typical storage and handling conditions for this compound?

A4: this compound is sensitive to moisture and should be stored in a cool, dry, and well-ventilated place under an inert atmosphere.[1][7][8] It is recommended to handle it in a controlled environment to prevent degradation.

Q5: What are the main safety precautions when working with this compound?

A5: It is advisable to wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, as the compound can cause skin and eye irritation.[8][9] Ensure adequate ventilation in the work area.[8]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Chemical FormulaC10H20B2O4[1][2][3]
Molecular Weight225.89 g/mol [1][2][3][6]
AppearanceWhite to off-white solid/crystalline powder[2][3][4]
Melting Point180.5-184.5 °C[1][2][3][4][6]
Boiling Point214.3 ± 7.0 °C[1][2]
SolubilitySoluble in ethanol, dimethylformamide; Slightly soluble in chloroform, ethyl acetate[1][2][3][7]

Table 2: Recrystallization Data for this compound

ParameterValue
Recommended SolventToluene[1][4]
Reported Yield54.5% (from Toluene)[4]

Experimental Protocols

Detailed Methodology for Recrystallization from Toluene

This protocol is based on procedures described in the literature for the purification of this compound.[4][5]

  • Dissolution: In a fume hood, add the crude this compound to a suitable flask equipped with a reflux condenser and a magnetic stir bar. Add a minimal amount of toluene to the flask.

  • Heating: Gently heat the mixture with stirring to the boiling point of toluene (approximately 111 °C). Continue to add small portions of toluene until all the solid has dissolved. Avoid adding an excess of solvent to ensure a good yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with filter paper to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The rate of cooling can influence crystal size. For smaller, purer crystals, faster cooling may be employed. For larger crystals, slower cooling is preferred. Once at room temperature, the flask can be placed in an ice bath or a refrigerator (2-8 °C) to maximize crystal formation.[1]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold toluene to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent. The final product should be a white crystalline solid.

  • Characterization: Confirm the purity of the recrystallized product by measuring its melting point and, if necessary, by spectroscopic methods such as NMR.[4][5]

Mandatory Visualization

Recrystallization_Workflow cluster_setup Setup cluster_process Process cluster_output Output A Crude Product C Dissolve in Minimal Hot Solvent A->C B Select Solvent (e.g., Toluene) B->C D Hot Filtration (if needed) C->D E Slow Cooling (Crystallization) C->E No insoluble impurities D->E F Isolate Crystals (Filtration) E->F G Wash with Cold Solvent F->G J Mother Liquor F->J H Dry Crystals G->H I Pure Crystalline Product H->I

Caption: Workflow for the recrystallization of this compound.

Troubleshooting_Guide Start Recrystallization Issue Q1 Low or No Crystal Yield? Start->Q1 A1_1 Too much solvent used Q1->A1_1 Yes A1_2 Cooling too rapid Q1->A1_2 Yes Q2 Product Oiling Out? Q1->Q2 No S1_1 Concentrate solution and re-cool A1_1->S1_1 End Successful Purification S1_1->End S1_2 Allow slower cooling A1_2->S1_2 S1_2->End A2_1 Solution too concentrated Q2->A2_1 Yes A2_2 Cooling too fast Q2->A2_2 Yes Q3 Product Impure? Q2->Q3 No S2_1 Add more solvent, re-heat, cool slowly A2_1->S2_1 S2_1->End S2_2 Re-heat and cool at a slower rate A2_2->S2_2 S2_2->End A3_1 Inadequate washing Q3->A3_1 Yes A3_2 Insoluble impurities present Q3->A3_2 Yes Q3->End No S3_1 Wash crystals with more cold solvent A3_1->S3_1 S3_1->End S3_2 Perform hot filtration A3_2->S3_2 S3_2->End

References

Technical Support Center: Optimizing Borylation with Bis(neopentyl glycolato)diboron

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for borylation reactions using bis(neopentyl glycolato)diboron (B₂nep₂).

Frequently Asked Questions (FAQs)

Q1: What is this compound (B₂nep₂) and how does it compare to bis(pinacolato)diboron (B136004) (B₂pin₂)?

This compound (B₂nep₂) is a diboron (B99234) reagent used for the borylation of organic substrates, similar to the more commonly used bis(pinacolato)diboron (B₂pin₂).[1][2] B₂nep₂ provides the corresponding neopentyl glycol boronate ester. A key advantage of B₂nep₂ is that it can be more efficient than B₂pin₂ for the synthesis of sterically hindered ortho-substituted arylboronic acids.[1] Additionally, the resulting neopentyl glycol boronic esters are more readily hydrolyzed to the corresponding boronic acids compared to their pinacolato counterparts.[1]

Q2: What are the typical reaction conditions for a Miyaura borylation using B₂nep₂?

Miyaura borylation is a palladium-catalyzed cross-coupling reaction. Typical conditions involve an aryl or vinyl halide as the substrate, B₂nep₂, a palladium catalyst (e.g., PdCl₂(dppf) or Pd(PPh₃)₄), a base (commonly potassium acetate (B1210297), KOAc), and an aprotic solvent such as dioxane, toluene, or DMSO.[3][4] The reaction is typically heated to temperatures ranging from 80 °C to 120 °C.[5][6]

Q3: Why is the choice of base crucial in a Miyaura borylation?

The choice of base is critical to the success of the borylation reaction. A weak base like potassium acetate (KOAc) is often used.[3][7] Stronger bases can promote a competing Suzuki-Miyaura cross-coupling reaction between the newly formed boronate ester and the starting halide, leading to the formation of undesired homocoupled biaryl byproducts.[7][8]

Q4: Can B₂nep₂ be used in C-H borylation reactions?

Yes, B₂nep₂ can be utilized in C-H borylation reactions. These reactions, often catalyzed by iridium or rhodium complexes, allow for the direct conversion of a C-H bond to a C-B bond, offering a more atom-economical approach compared to the borylation of pre-functionalized halides.[9] Steric factors often govern the regioselectivity of these reactions.[9]

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material

Symptoms:

  • Analysis of the crude reaction mixture (e.g., by ¹H NMR or GC-MS) shows a significant amount of unreacted starting halide.[10]

  • TLC analysis shows a persistent spot corresponding to the starting material.

Possible Causes & Solutions:

CauseRecommended Action
Inactive Catalyst The Pd(0) catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are anhydrous and degassed.[11] Use freshly opened or properly stored catalyst. Consider using a pre-catalyst that is more stable to air.
Insufficient Temperature or Reaction Time Some substrates, particularly electron-rich or sterically hindered ones, may require more forcing conditions.[12] Gradually increase the reaction temperature in 10 °C increments or extend the reaction time and monitor the progress.[10]
Poor Solubility The reaction mixture must be homogeneous for efficient catalysis.[11] If solubility is an issue, consider switching to a more polar aprotic solvent like DMF or DMSO, or a solvent mixture.
Inappropriate Base Ensure the base is anhydrous and of high purity.[11] While KOAc is common, other bases like potassium phenoxide (KOPh) or potassium carbonate (K₂CO₃) might be more effective for certain substrates.[7][13]
Issue 2: Formation of Significant Byproducts (Homocoupling or Debromination)

Symptoms:

  • Mass spectrometry or NMR analysis reveals the presence of a biaryl product derived from the starting halide (homocoupling).[8][14]

  • The desired product is contaminated with the dehalogenated starting material.[14]

Possible Causes & Solutions:

CauseRecommended Action
Base is too Strong A strong base can facilitate the Suzuki-Miyaura coupling of the borylated product with the starting material.[7][8] Use a milder base such as KOAc.
High Catalyst Loading or Temperature Excessive catalyst loading or prolonged heating at high temperatures can sometimes favor side reactions. Try reducing the catalyst loading or lowering the reaction temperature.
Presence of Water Water can lead to protodeborylation, especially with more reactive substrates. Ensure all reagents and the reaction setup are scrupulously dry.
Ligand Choice The choice of phosphine (B1218219) ligand on the palladium catalyst can influence the relative rates of borylation and side reactions. Consider screening different ligands.
Issue 3: Difficulty in Product Purification

Symptoms:

  • The borylated product and starting material have very similar polarities, making chromatographic separation difficult.[10]

  • The neopentyl glycol boronate ester hydrolyzes on silica (B1680970) gel during column chromatography.[1][10]

Possible Causes & Solutions:

CauseRecommended Action
Similar Rf Values If the product and starting material are inseparable by TLC, push the reaction to full conversion to eliminate the starting material.[10]
Hydrolysis on Silica Gel Neopentyl glycol boronates are more susceptible to hydrolysis than pinacol (B44631) esters.[1] To minimize this, you can: - Use a less acidic stationary phase like alumina (B75360) for chromatography. - Neutralize the silica gel by pre-treating it with a solution of triethylamine (B128534) in the eluent. - Perform a rapid filtration through a plug of silica rather than a long column.
Conversion to a More Stable Derivative The crude neopentyl glycol boronate can be converted to the corresponding trifluoroborate salt by treatment with KHF₂. Trifluoroborates are often crystalline, air-stable solids that are easier to purify.[15] Alternatively, reaction with diethanolamine (B148213) can form a stable DABO boronate which may crystallize.[10]

Experimental Protocols

General Protocol for Palladium-Catalyzed Miyaura Borylation of an Aryl Bromide

This protocol is a general starting point and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 mmol, 1.0 equiv.), this compound (1.1-1.5 equiv.), palladium catalyst (e.g., PdCl₂(dppf), 3 mol%), and potassium acetate (3.0 equiv.).[6]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane, 5 mL) via syringe.[6]

  • Reaction: Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.[6][14]

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-16 hours.[6]

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization.

Data Presentation

Table 1: Optimization of Reaction Parameters for a Model Borylation

The following is a representative table illustrating how reaction parameters can be optimized. Actual results will vary depending on the substrate.

EntryCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1PdCl₂(dppf) (3)KOAc (3)Dioxane801275
2Pd(PPh₃)₄ (3)KOAc (3)Dioxane801268
3PdCl₂(dppf) (3)K₃PO₄ (3)Dioxane801255 (with homocoupling)
4PdCl₂(dppf) (3)KOAc (3)Toluene100882
5PdCl₂(dppf) (3)KOAc (3)DMSO100491
6PdCl₂(dppf) (1.5)KOAc (3)DMSO100688

Visualizations

Miyaura_Borylation_Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂-Br Pd0->ArPdBr Oxidative Addition ArPdOAc Ar-Pd(II)L₂-OAc ArPdBr->ArPdOAc Ligand Exchange Transmetalation Transmetalation Complex ArPdOAc->Transmetalation Transmetalation Transmetalation->Pd0 Reductive Elimination ArBnep Ar-B(nep) Transmetalation->ArBnep Start Ar-Br Start->ArPdBr Base KOAc Base->ArPdOAc Diboron B₂(nep)₂ Diboron->Transmetalation

Caption: Catalytic cycle for the Palladium-catalyzed Miyaura borylation reaction.

Troubleshooting_Workflow Start Borylation Reaction Performed Analyze Analyze Crude Reaction (TLC, NMR, GC-MS) Start->Analyze Complete Reaction Complete? Analyze->Complete Purify Purify Product Complete->Purify Yes Incomplete Incomplete Reaction Complete->Incomplete No End Pure Product Purify->End SideProducts Side Products Observed? Purify->SideProducts Impure after purification Optimize Optimize Conditions: - Increase Temp/Time - Change Solvent/Base - Check Catalyst Incomplete->Optimize SideProducts->End No AdjustBase Adjust Conditions: - Use Weaker Base - Lower Temperature SideProducts->AdjustBase Yes Optimize->Start Re-run Reaction AdjustBase->Start Re-run Reaction

Caption: A general workflow for troubleshooting borylation reactions.

References

Bis(neopentyl glycolato)diboron moisture sensitivity and inert atmosphere handling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for handling bis(neopentyl glycolato)diboron (B₂nep₂), focusing on its moisture sensitivity and the critical need for an inert atmosphere during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

A1: this compound, also known as 5,5,5',5'-Tetramethyl-2,2'-bi-1,3,2-dioxaborinane, is a solid, white organoboron compound widely used as a borylating agent in organic synthesis, particularly for the Miyaura borylation reaction.[1][2] It is valued for being more efficient than the commonly used bis(pinacolato)diboron (B136004) (B₂pin₂) for the synthesis of sterically hindered ortho-substituted arylboronic acids.[1] Its key physical and chemical properties are summarized below.

PropertyValue
CAS Number 201733-56-4[1][3][4]
Molecular Formula C₁₀H₂₀B₂O₄[2][3]
Molecular Weight 225.89 g/mol [1][3][4]
Physical State Solid[4]
Appearance White[4]
Melting Point 180.5-184.5 °C[1][2][3][5]
Sensitivity Moisture sensitive (hygroscopic), Heat sensitive[2][3][4]
Storage 2-8°C under an inert atmosphere[2][3]

Q2: Why is this compound considered "moisture sensitive"?

A2: this compound is sensitive to moisture because the boronic ester functionalities are susceptible to hydrolysis.[4][6] When exposed to water, the B-O bonds can cleave, leading to the formation of neopentyl glycol and the corresponding boronic acid. This degradation compromises the reagent's purity and can inhibit or prevent the desired borylation reaction.[7][8] Notably, neopentyl glycolato boronic esters are generally more readily hydrolyzed to their boronic acids compared to their bis(pinacolato)diboron counterparts, making careful handling even more critical.[1]

Q3: How should I properly store this compound?

A3: Due to its hygroscopic and heat-sensitive nature, the compound must be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[2][7] The recommended storage temperature is between 2-8°C, typically in a refrigerator.[2][3] Storing it on an open benchtop is not recommended as it can lead to degradation from atmospheric moisture.

Q4: What are the primary advantages of using this compound over bis(pinacolato)diboron (B₂pin₂)?

A4: The primary advantage is its enhanced efficiency in the synthesis of sterically hindered ortho-substituted arylboronic acids.[1] In certain reactions where B₂pin₂ may be too sterically bulky to react efficiently, this compound can provide higher yields.[3] However, this comes with the trade-off of increased sensitivity to hydrolysis.[1]

Experimental Protocols and Handling

Protocol 1: Handling and Dispensing Under an Inert Atmosphere

This protocol outlines the standard procedure for handling this compound to prevent degradation from air and moisture.

  • Objective: To accurately weigh and dispense the reagent without exposing it to the atmosphere.

  • Equipment:

    • Glovebox or Schlenk line with a supply of dry, inert gas (Argon or Nitrogen).

    • Analytical balance (preferably inside the glovebox).

    • Spatulas, weighing paper/boats.

    • Reaction vessel (e.g., Schlenk flask) oven-dried and cooled under vacuum or inert gas.

  • Procedure:

    • Transfer the sealed container of this compound into a glovebox antechamber.

    • Purge the antechamber with inert gas for the recommended number of cycles.

    • Once inside the glovebox, allow the container to reach the ambient temperature of the glovebox before opening to prevent condensation.

    • Carefully open the container and weigh the desired amount of the white solid using a clean, dry spatula.

    • Transfer the weighed reagent directly into the oven-dried reaction vessel.

    • If using a Schlenk line, perform the weighing and transfer under a positive flow of inert gas.

    • Seal the reaction vessel and the reagent's parent container tightly before removing them from the inert environment.

Protocol 2: Monitoring for Hydrolysis via ¹H NMR Spectroscopy

This protocol can be used to assess the quality of the reagent before use or to check for degradation.

  • Objective: To determine the extent of hydrolysis of this compound.

  • Equipment:

    • NMR spectrometer.

    • Dry NMR tubes.

    • Anhydrous deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Procedure:

    • Under an inert atmosphere, prepare a sample by dissolving a small amount of this compound in the anhydrous deuterated solvent.

    • Acquire a ¹H NMR spectrum immediately.

    • Analysis:

      • The intact reagent will show characteristic signals for the neopentyl group protons.

      • Hydrolysis will lead to the appearance of new signals corresponding to free 2,2-dimethyl-1,3-propanediol (neopentyl glycol).[6]

      • By integrating the signals of the intact ester and the free diol, you can calculate the approximate percentage of hydrolysis.[6]

Troubleshooting Guide

Q5: My Miyaura borylation reaction failed or resulted in a very low yield. What went wrong?

A5: Reaction failure is a common issue often linked to the quality of reagents or the reaction environment.[7] Use the following workflow to diagnose the problem.

G start Problem: Reaction Failed / Low Yield reagent_check 1. Check Reagent Quality start->reagent_check atmosphere_check 2. Verify Inert Atmosphere start->atmosphere_check conditions_check 3. Review Reaction Conditions start->conditions_check nmr_check Is B₂nep₂ pure? (Check by ¹H NMR for hydrolysis) reagent_check->nmr_check solvent_check Are solvents/reagents dry? (Use freshly dried materials) reagent_check->solvent_check catalyst_check Is the Pd catalyst active? reagent_check->catalyst_check degas_check Was the reaction mixture thoroughly degassed? (e.g., freeze-pump-thaw) atmosphere_check->degas_check leak_check Is the system airtight? (Check seals, septa, joints) atmosphere_check->leak_check temp_check Is temperature correct? conditions_check->temp_check base_check Is the base appropriate and dry? (e.g., KOAc) conditions_check->base_check solubility_check Are all components soluble? conditions_check->solubility_check solution_reagent Solution: Use a fresh, verified batch of B₂nep₂. Ensure all other reagents are pure and dry. nmr_check->solution_reagent No (Degradation observed) solvent_check->solution_reagent No solution_atmosphere Solution: Improve inert gas technique. Use freeze-pump-thaw cycles for degassing. Replace old septa. degas_check->solution_atmosphere No leak_check->solution_atmosphere No solution_conditions Solution: Optimize temperature. Use freshly dried base. Consider a different solvent if solubility is an issue. temp_check->solution_conditions No base_check->solution_conditions No solubility_check->solution_conditions No

Caption: Troubleshooting workflow for a failed Miyaura borylation reaction.

Q6: I observed a significant amount of a symmetrical biphenyl (B1667301) impurity in my crude product. What causes this?

A6: The formation of a symmetrical biphenyl impurity (from the homocoupling of your starting material) is a strong indicator that a competing Suzuki-Miyaura reaction is occurring.[8] This typically happens when water is present in the reaction mixture.[8] The water hydrolyzes the desired boronic ester product into a boronic acid, which can then couple with unreacted aryl halide starting material under the reaction conditions. The presence of oxygen can also promote homocoupling side reactions.[9]

G cluster_main Desired Miyaura Borylation Pathway cluster_side Side Reaction Pathway ArX Aryl Halide (Ar-X) Product Desired Product (Ar-B(nep)) ArX->Product Anhydrous Conditions Biphenyl Symmetrical Biphenyl Impurity (Ar-Ar) ArX->Biphenyl Suzuki Coupling B2nep2 B₂nep₂ B2nep2->Product Anhydrous Conditions Pd_cat Pd(0) Catalyst Pd_cat->Product Anhydrous Conditions Pd_cat->Biphenyl Suzuki Coupling Base Base (e.g., KOAc) Base->Product Anhydrous Conditions Base->Biphenyl Suzuki Coupling H2O Trace H₂O ArBOH2 Boronic Acid (Ar-B(OH)₂) Product->ArBOH2 Hydrolysis H2O->ArBOH2 ArBOH2->Biphenyl Suzuki Coupling

Caption: Pathway for the formation of biphenyl impurity via hydrolysis.

Q7: My desired boronic ester product seems to be degrading during silica (B1680970) gel column chromatography. How can I improve my purification?

A7: This is a known challenge, as neopentyl glycol boronic esters are more susceptible to hydrolysis on silica than pinacol (B44631) esters.[1][10] The slightly acidic nature of standard silica gel can catalyze the decomposition. Consider the following strategies:

  • Neutralize the Silica: Prepare a slurry of silica gel in your desired eluent and add a small amount of a non-nucleophilic base, like triethylamine (B128534) (~1% v/v). Evaporate the solvent and use this neutralized silica for your column.

  • Use Alternative Media: Consider using a less acidic stationary phase like alumina (B75360) (neutral or basic) or Florisil.

  • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation. A wider column with a shorter bed height (flash chromatography) is preferable to a long, slow gravity column.

  • Alternative Purification: If chromatography proves too difficult, consider other methods like recrystallization or precipitation to purify your product. For instance, conversion to a more stable DABO boronate can sometimes allow for crystallization.[10]

References

Common impurities in bis(neopentyl glycolato)diboron and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bis(neopentyl glycolato)diboron.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound?

A1: The most common impurities in this compound typically arise from the synthesis and handling of the compound. These can be categorized as follows:

  • Unreacted Starting Materials:

    • 2,2-dimethyl-1,3-propanediol (neopentyl glycol)

    • Diboron (B99234) source, such as tetrakis(dimethylamino)diborane or tetrahydroxydiboron.

  • Solvent Residues:

    • Toluene (B28343) is a common solvent used in the synthesis and recrystallization of this compound and can remain as an impurity.

  • Hydrolysis Products:

    • This compound is sensitive to moisture.[1] Exposure to water can lead to hydrolysis, forming neopentyl glycol and boric acid or related borate (B1201080) species.

  • Synthesis Byproducts:

    • Side reactions during the synthesis can generate various boron-containing byproducts. While specific byproducts for this exact synthesis are not extensively documented in readily available literature, analogous reactions like the Miyaura borylation can produce impurities such as boric acid (B(OH)₃) and trialkoxyboranes (B(OR)₃).[2]

Q2: How can I remove these common impurities from my this compound sample?

A2: Several methods can be employed to purify this compound, with the choice of method depending on the nature of the impurities and the desired final purity.

  • Recrystallization: This is a highly effective method for removing most common impurities. Toluene is a commonly used solvent for the recrystallization of this compound.[1]

  • Column Chromatography: For the removal of closely related impurities, column chromatography can be an effective technique.

  • Sublimation: Sublimation is a powerful technique for achieving very high purity, particularly for removing non-volatile impurities.

Q3: My this compound appears wet or clumpy. What should I do?

A3: A wet or clumpy appearance is a strong indication of moisture absorption and potential hydrolysis. It is crucial to handle and store this compound under anhydrous conditions to the extent possible. If your sample has been exposed to moisture, it is advisable to dry it thoroughly under vacuum. However, be aware that some hydrolysis may have already occurred. The purity of the material should be checked by analytical methods such as NMR or melting point determination. If significant hydrolysis has occurred, purification by recrystallization may be necessary to remove the resulting neopentyl glycol and boric acid impurities.

Q4: I am observing a lower than expected melting point for my synthesized this compound. What could be the cause?

A4: A depressed and broadened melting point range is a classic indicator of the presence of impurities. The unreacted starting materials, solvent residues, or hydrolysis products will lower the melting point of the compound. For comparison, the literature melting point for pure this compound is in the range of 180.5-184.5 °C.[1] Purification, for instance by recrystallization from toluene, should yield a product with a melting point in the expected range.

Troubleshooting Guides

Low Yield After Synthesis

Problem: The yield of crude this compound after synthesis is significantly lower than expected.

Possible Cause Troubleshooting Step
Incomplete Reaction Ensure the reaction has gone to completion by monitoring with an appropriate technique (e.g., TLC, GC, or NMR if applicable). If the reaction is stalled, consider extending the reaction time or slightly increasing the temperature, if the protocol allows.
Moisture Contamination Ensure all glassware was thoroughly dried before use and that anhydrous solvents and reagents were used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Suboptimal Reagent Quality Use high-purity starting materials. Impurities in the diboron source or neopentyl glycol can lead to side reactions and lower yields.
Losses During Workup Minimize transfers of the product. Ensure complete extraction of the product from the reaction mixture.
Ineffective Purification by Recrystallization

Problem: The purity of this compound does not improve significantly after recrystallization, or the recovery is very low.

Possible Cause Troubleshooting Step
Incorrect Solvent Volume If too much solvent is used, the solution may not be saturated enough for crystallization to occur upon cooling, leading to low recovery. If too little solvent is used, the impurities may co-crystallize with the product. A typical starting point is to use the minimum amount of hot solvent to fully dissolve the crude product.
Cooling Rate is Too Fast Rapid cooling can lead to the trapping of impurities within the crystals. Allow the solution to cool slowly to room temperature before further cooling in an ice bath or refrigerator.
Incomplete Removal of Mother Liquor Ensure the crystals are thoroughly washed with a small amount of cold, fresh solvent after filtration to remove any residual mother liquor containing impurities.
Impurity Profile If the impurities have very similar solubility properties to the product, recrystallization may not be the most effective method. Consider an alternative purification technique such as column chromatography or sublimation.

Quantitative Data

The following table summarizes the effect of recrystallization on the purity of this compound, as indicated by the melting point.

Sample Yield Melting Point (°C)
Crude Product95.8%Not specified, but implied to be lower
After Recrystallization from Toluene54.5%182.5-184.5

Data sourced from a representative synthesis protocol.

Experimental Protocols

Recrystallization of this compound from Toluene

This protocol is adapted from a literature procedure for the purification of this compound.

Materials:

  • Crude this compound

  • Toluene (anhydrous)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot toluene to the flask, just enough to dissolve the solid completely.

  • Once fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Crystals should start to form.

  • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold toluene to remove any residual impurities.

  • Dry the purified crystals under vacuum to remove all traces of the solvent.

Visualizations

Logical Relationship of Impurities

cluster_synthesis Synthesis Process cluster_impurities Common Impurities Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Unreacted Starting Materials Unreacted Starting Materials Starting Materials->Unreacted Starting Materials Incomplete Reaction Crude Product Crude Product Reaction->Crude Product Solvent Residues Solvent Residues Reaction->Solvent Residues From Solvent Synthesis Byproducts Synthesis Byproducts Reaction->Synthesis Byproducts Side Reactions Hydrolysis Products Hydrolysis Products Crude Product->Hydrolysis Products Exposure to Moisture

Caption: Sources of common impurities in this compound.

Experimental Workflow for Purification

Crude Product Crude Product Dissolve in Hot Toluene Dissolve in Hot Toluene Crude Product->Dissolve in Hot Toluene Slow Cooling Slow Cooling Dissolve in Hot Toluene->Slow Cooling Crystal Formation Crystal Formation Slow Cooling->Crystal Formation Vacuum Filtration Vacuum Filtration Crystal Formation->Vacuum Filtration Wash with Cold Toluene Wash with Cold Toluene Vacuum Filtration->Wash with Cold Toluene Dry Under Vacuum Dry Under Vacuum Wash with Cold Toluene->Dry Under Vacuum Pure Product Pure Product Dry Under Vacuum->Pure Product

Caption: Workflow for the recrystallization of this compound.

References

Technical Support Center: Suzuki Coupling with Bis(neopentyl glycolato)diboron

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you improve the yield and efficiency of your Suzuki-Miyaura coupling reactions when using bis(neopentyl glycolato)diboron for the in situ formation of neopentyl glycol boronic esters.

Troubleshooting Guide

This guide addresses common issues encountered during the one-pot Miyaura borylation and subsequent Suzuki-Miyaura cross-coupling reaction.

Question 1: I am observing low to no yield of my desired cross-coupled product. What are the primary causes?

Answer:

Low yields in a one-pot borylation/Suzuki coupling often stem from issues in either the initial borylation step or the subsequent cross-coupling. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Inefficient Borylation: The initial formation of the neopentyl glycol boronic ester is critical. If this step is incomplete, the overall yield will be low.

    • Catalyst/Ligand Choice: Ensure you are using an appropriate palladium catalyst and ligand system. For the borylation of aryl halides, PdCl₂(dppf) or a combination of a palladium source like Pd(OAc)₂ with a suitable phosphine (B1218219) ligand are common choices.

    • Base for Borylation: The base used in the borylation step is crucial. A weaker base like potassium acetate (B1210297) (KOAc) is often used to promote the borylation while preventing a premature Suzuki coupling reaction.[1]

    • Reaction Time and Temperature: Ensure the borylation reaction has gone to completion before proceeding. Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting aryl halide.

  • Inefficient Suzuki Coupling: Even with successful borylation, the Suzuki coupling can fail.

    • Catalyst Deactivation: The palladium catalyst can become deactivated. Ensure all solvents and reagents are properly degassed to prevent oxidation of the active Pd(0) species.[2]

    • Base for Suzuki Coupling: A stronger base is typically required for the Suzuki coupling step to activate the boronic ester for transmetalation.[1] Common choices include potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), or aqueous solutions of these bases.

    • Presence of Water: The Suzuki coupling step often benefits from the presence of water, which can facilitate the formation of the active boronate species and dissolve the inorganic base.

  • Reagent Quality:

    • This compound Quality: Ensure the diboron (B99234) reagent is of high purity and has been stored under anhydrous conditions.

    • Solvent Quality: Use anhydrous solvents, especially for the borylation step, to minimize premature hydrolysis of the diboron reagent.

Question 2: I am observing significant formation of side products, such as homocoupled products of my aryl halide. How can I minimize this?

Answer:

Homocoupling is a common side reaction in Suzuki couplings and can arise from several factors.

Potential Causes & Solutions:

  • Oxygen Contamination: The presence of oxygen can promote the homocoupling of the boronic ester.

    • Degassing: Thoroughly degas all solvents and the reaction mixture before adding the catalyst. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.

    • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction.

  • Suboptimal Reaction Conditions:

    • Base Selection: The choice of base can influence the extent of homocoupling. For the initial borylation, a weaker base like KOAc is preferred. A stronger base in this first step can sometimes lead to side reactions.[1]

    • Catalyst System: Some catalyst systems are more prone to promoting homocoupling than others. Screening different palladium sources and ligands may be necessary.

Question 3: My reaction is sluggish and requires very long reaction times. How can I increase the reaction rate?

Answer:

Slow reaction rates can be due to a number of factors related to the catalyst, substrates, and reaction conditions.

Potential Causes & Solutions:

  • Catalyst Activity:

    • Catalyst Loading: Increasing the catalyst loading may improve the reaction rate, although this should be done judiciously to manage costs and potential side reactions.

    • Ligand Choice: The choice of phosphine ligand can have a significant impact on the reaction rate. Electron-rich and bulky ligands often accelerate the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Reaction Temperature: Increasing the reaction temperature will generally increase the reaction rate. However, be mindful of the stability of your substrates and the potential for increased side product formation at higher temperatures. Microwave-assisted heating can sometimes significantly reduce reaction times.[2]

  • Substrate Reactivity: The reactivity of the aryl halide follows the general trend: I > Br > OTf > Cl. If you are using a less reactive aryl chloride, you may need more forcing conditions (higher temperature, more active catalyst system).

  • Solvent: The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species. Common solvents for one-pot borylation/Suzuki reactions include dioxane, THF, and DMF.

Frequently Asked Questions (FAQs)

Q1: What are the advantages of using this compound over bis(pinacolato)diboron (B136004)?

A1: this compound can be more efficient than bis(pinacolato)diboron for the synthesis of sterically hindered ortho-substituted arylboronic acids.[3] Additionally, the resulting neopentyl glycol boronic esters are often more readily hydrolyzed to the corresponding boronic acids if isolation is desired.[3]

Q2: Can I use a single palladium catalyst for both the borylation and Suzuki coupling steps?

A2: Yes, a key advantage of the one-pot procedure is the ability to use a single catalyst for both transformations, which improves the overall efficiency of the process.[2] However, the optimal catalyst for each step may differ, so some optimization may be required to find a system that performs well for both.

Q3: Is it necessary to add more catalyst for the Suzuki coupling step?

A3: In many optimized one-pot protocols, a single initial loading of the catalyst is sufficient for both steps.[2] However, if the borylation step requires prolonged heating at high temperatures, some catalyst deactivation may occur. In such cases, a second addition of the catalyst before the Suzuki coupling step might be beneficial.

Q4: What is the role of the two different bases used in the one-pot procedure?

A4: The two-base system is often critical for the success of the one-pot reaction. A weaker base (e.g., KOAc) is used for the Miyaura borylation to form the boronic ester without triggering the Suzuki coupling. A stronger base (e.g., K₃PO₄ or K₂CO₃) is then added for the Suzuki coupling step to activate the boronic ester for transmetalation with the palladium complex.[1]

Q5: How can I monitor the progress of the borylation step before proceeding to the Suzuki coupling?

A5: The completion of the borylation step can be monitored by techniques such as thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS) to confirm the disappearance of the starting aryl halide.

Data Presentation

The optimal reaction conditions are highly substrate-dependent. The following tables provide a starting point for optimization based on common conditions reported for one-pot borylation/Suzuki coupling reactions.

Table 1: Typical Reaction Conditions for One-Pot Miyaura Borylation/Suzuki Coupling

ParameterBorylation StepSuzuki Coupling Step
Diboron Reagent This compound (1.1-1.5 equiv.)-
Palladium Catalyst PdCl₂(dppf) (2-5 mol%) or Pd(OAc)₂/Ligand (1-3 mol%)Same catalyst
Ligand (if used) Buchwald ligands (e.g., SPhos, XPhos) or PPh₃Same ligand
Base KOAc (1.5-3.0 equiv.)K₃PO₄ or K₂CO₃ (2.0-4.0 equiv.)
Solvent Dioxane, THF, DMF (anhydrous)Same solvent, often with added water
Temperature 80-110 °C80-110 °C
Time 1-16 hours1-24 hours

Table 2: Troubleshooting Summary

IssuePotential CauseSuggested Solution
Low overall yieldIncomplete borylationIncrease borylation time/temperature; screen catalysts/ligands.
Inefficient Suzuki couplingUse a stronger base for the coupling step; add water; ensure inert atmosphere.
Homocoupling of aryl halideOxygen in the reactionThoroughly degas all reagents and solvents; maintain an inert atmosphere.
ProtodeboronationPresence of protic sourcesUse anhydrous solvents for the borylation step; choose a non-protic base if possible.
Sluggish reactionLow catalyst activity/loadingIncrease catalyst loading; screen more active ligands; increase temperature.

Experimental Protocols

Generalized Protocol for a One-Pot Miyaura Borylation/Suzuki-Miyaura Cross-Coupling Reaction:

Disclaimer: This is a generalized protocol and may require optimization for specific substrates.

Materials:

  • Aryl Halide 1 (1.0 equiv)

  • Aryl Halide 2 (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium Catalyst (e.g., PdCl₂(dppf), 3 mol%)

  • Base 1 (e.g., KOAc, 2.0 equiv)

  • Base 2 (e.g., K₃PO₄, 3.0 equiv)

  • Anhydrous Solvent (e.g., Dioxane)

  • Water

Procedure:

  • Reaction Setup (Borylation): To an oven-dried reaction vessel, add Aryl Halide 1, this compound, the palladium catalyst, and Base 1.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent via syringe.

  • Borylation Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the borylation is complete (monitor by TLC or GC-MS, typically 2-16 hours).

  • Suzuki Coupling Setup: Cool the reaction mixture to room temperature.

  • Add Aryl Halide 2, Base 2, and water to the reaction mixture.

  • Suzuki Coupling Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the reaction is complete (monitor by TLC or GC-MS, typically 2-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Mandatory Visualization

Suzuki_Workflow cluster_borylation Step 1: Miyaura Borylation cluster_suzuki Step 2: Suzuki-Miyaura Coupling b_reagents Aryl Halide 1 + this compound + Pd Catalyst + Weak Base (e.g., KOAc) + Anhydrous Solvent b_reaction Heat under Inert Atmosphere b_reagents->b_reaction b_product Neopentyl Glycol Arylboronic Ester (in situ) b_reaction->b_product s_reagents Add Aryl Halide 2 + Strong Base (e.g., K3PO4) + Water b_product->s_reagents s_reaction Heat s_reagents->s_reaction s_product Final Cross-Coupled Product s_reaction->s_product

Caption: One-pot borylation/Suzuki coupling workflow.

Troubleshooting_Tree start Low Yield of Final Product check_borylation Is Borylation Complete? (Check by TLC/GC-MS) start->check_borylation borylation_no Incomplete Borylation check_borylation->borylation_no No borylation_yes Borylation Complete check_borylation->borylation_yes Yes optimize_borylation Optimize Borylation: - Increase time/temp - Screen catalyst/ligand - Check reagent quality borylation_no->optimize_borylation check_suzuki Troubleshoot Suzuki Coupling borylation_yes->check_suzuki optimize_suzuki Optimize Suzuki Coupling: - Use stronger base - Add water - Ensure inert atmosphere - Check Aryl Halide 2 quality check_suzuki->optimize_suzuki

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Troubleshooting Failed Reactions with Bis(neopentyl glycolato)diboron

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Miyaura borylation reactions using bis(neopentyl glycolato)diboron (B₂neo₂).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed to help you identify and resolve common problems in your borylation reactions.

Q1: My Miyaura borylation reaction with this compound shows low or no conversion of my starting material. What are the most common initial checks I should perform?

A: When a Miyaura borylation reaction fails, a systematic check of the reaction components and conditions is the best approach. Here are the initial steps to take:

  • Verify Reagent Quality:

    • This compound (B₂neo₂): The purity of B₂neo₂ is critical. One of the primary reasons for failed borylation reactions can be the quality of the diboron (B99234) reagent.[1][2] If you suspect the quality of your B₂neo₂, consider checking its purity by ¹H and ¹¹B NMR. In some reported cases, switching from B₂neo₂ to bis(pinacolato)diboron (B136004) (B₂pin₂) has resolved the issue, suggesting potential variability in reagent quality between suppliers.[2]

    • Aryl/Vinyl Halide: Ensure the purity of your substrate. Impurities can poison the catalyst.

    • Palladium Catalyst: Use a fresh batch of the palladium precatalyst and ligand. Pd(II) precatalysts like PdCl₂(dppf) are generally stable, but Pd(0) sources can be sensitive to air.[2]

    • Base: The base, such as potassium acetate (B1210297) (KOAc), should be anhydrous. Ensure it has been properly stored to prevent moisture absorption.[2]

  • Ensure Anhydrous and Inert Conditions:

    • Miyaura borylation reactions are often sensitive to oxygen and moisture.[2] Ensure all glassware was thoroughly oven-dried or flame-dried before use.

    • The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). This involves using proper Schlenk line or glovebox techniques.

    • Solvents must be anhydrous and degassed. Common methods for degassing include sparging with an inert gas or freeze-pump-thaw cycles.[2]

  • Check Reaction Setup:

    • Inspect your reaction setup for any potential leaks that could introduce air.

    • Verify the reaction temperature. Inconsistent or incorrect temperatures can significantly impact the reaction rate.

Q2: I've checked my reagents and setup, but the reaction still fails. What other reaction parameters can I optimize?

A: If the initial checks do not resolve the problem, a systematic optimization of the reaction conditions is the next logical step.

  • Solvent Choice: The solvent can influence the solubility of the reactants and the stability of the catalytic species. While polar aprotic solvents like DMSO and 1,4-dioxane (B91453) are commonly used, sometimes a change in solvent can improve the outcome.[3][4] In some cases, using water with a surfactant (micellar catalysis) has been shown to be effective for borylations at room temperature.[3][4]

  • Base Selection: The choice of base is crucial. While potassium acetate (KOAc) is commonly used, other bases like potassium phosphate (B84403) (K₃PO₄) or organic bases might be more effective for your specific substrate.[5] For some challenging aryl chlorides, potassium pivalate (B1233124) has been suggested as a superior base.[2] The base should not be too strong, as this can promote a subsequent Suzuki coupling of the desired product with the remaining starting material.[3]

  • Catalyst and Ligand System: The combination of the palladium source and the phosphine (B1218219) ligand is critical for catalytic activity. For less reactive substrates, such as aryl chlorides, more electron-rich and bulky ligands like SPhos or XPhos may be necessary.[1][5] It might be beneficial to screen a few different catalyst/ligand combinations.

  • Temperature and Reaction Time: If the reaction is sluggish at a lower temperature, a moderate increase in temperature (e.g., to 80-100 °C) might be necessary. However, excessively high temperatures can lead to decomposition. Monitoring the reaction over a longer period might also reveal slow conversion.

Q3: I am observing the formation of side products in my reaction. What are the likely causes and how can I minimize them?

A: The formation of byproducts is a common issue. Here are some of the usual suspects:

  • Protodeborylation: This is the loss of the boryl group from the product, replacing it with a hydrogen atom. This can be caused by the presence of water or other protic sources in the reaction mixture. Ensuring strictly anhydrous conditions is the best way to prevent this.

  • Homocoupling of the Aryl Halide: This results in a biaryl byproduct derived from your starting material. It can be promoted by the presence of oxygen, which can interfere with the catalytic cycle. Rigorous degassing of the reaction mixture is essential.

  • Suzuki-Miyaura Cross-Coupling: The desired borylated product can react with the remaining aryl halide starting material. This is more likely to occur with stronger bases and higher temperatures. Using a milder base like KOAc and carefully controlling the reaction temperature can help minimize this side reaction.[3]

Quantitative Data Summary

The following tables provide a summary of how different reaction parameters can affect the yield of Miyaura borylation reactions.

Table 1: Effect of Base and Solvent on the Borylation of 4-Chlorotoluene [5]

EntryPalladium CatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
1XPhos-Pd-G2XPhosK₂CO₃EtOHRoom Temp2>99 (with 11% homocoupling)
2XPhos-Pd-G2XPhosK₃PO₄EtOHRoom Temp2>99 (with 18% homocoupling)
3XPhos-Pd-G2XPhosKOAcEtOHRoom Temp2>99
4XPhos-Pd-G2XPhosKOAcDioxaneRoom Temp2488
5XPhos-Pd-G2XPhosKOAcTHFRoom Temp2475

Table 2: Comparison of B₂neo₂ and B₂pin₂ in the Borylation of Aryl Halides [6]

SubstrateBoron ReagentYield (%)
4-Iodo-fluorobenzeneB₂neo₂98
4-Iodo-chlorobenzeneB₂neo₂95
1-IodonaphthaleneB₂neo₂92
4-Iodo-fluorobenzeneB₂pin₂90
4-Iodo-chlorobenzeneB₂pin₂88
1-IodonaphthaleneB₂pin₂85

Experimental Protocols

Standard Protocol for Palladium-Catalyzed Borylation of an Aryl Bromide with this compound

This protocol is a general starting point and may require optimization for your specific substrate.

  • Glassware Preparation: All glassware (e.g., Schlenk flask, condenser) should be oven-dried at 120 °C overnight and allowed to cool under a stream of dry nitrogen or argon.

  • Reagent Preparation (in a glovebox or under inert atmosphere):

    • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv).

    • Add this compound (B₂neo₂) (1.1 mmol, 1.1 equiv).

    • Add the palladium precatalyst (e.g., PdCl₂(dppf), 0.03 mmol, 3 mol%).

    • Add the anhydrous base (e.g., KOAc, 1.5 mmol, 1.5 equiv).

  • Reaction Setup:

    • Seal the Schlenk flask with a septum.

    • Remove the flask from the glovebox (if used) and connect it to a Schlenk line.

    • Evacuate and backfill the flask with nitrogen or argon three times.

  • Solvent Addition:

    • Add anhydrous, degassed solvent (e.g., 1,4-dioxane or DMSO, 5 mL) via syringe.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica (B1680970) gel. Note that boronic esters can sometimes be unstable on silica gel.

Visualizations

Troubleshooting Workflow for Failed Borylation Reactions

The following diagram illustrates a logical workflow to follow when troubleshooting a failed Miyaura borylation reaction with this compound.

TroubleshootingWorkflow start Failed Borylation Reaction (Low or No Conversion) reagent_check 1. Check Reagents - Purity of B₂neo₂ - Substrate integrity - Fresh catalyst/ligand - Anhydrous base start->reagent_check side_products Side Products Observed? start->side_products conditions_check 2. Verify Conditions - Anhydrous solvent - Inert atmosphere - Correct temperature reagent_check->conditions_check Reagents OK optimization 3. Optimize Parameters - Screen solvents - Screen bases - Screen catalyst/ligand - Adjust temperature conditions_check->optimization Conditions OK success Successful Reaction optimization->success Optimization Works side_products->reagent_check No analyze_side_products Analyze Side Products - Protodeborylation? - Homocoupling? - Suzuki Coupling? side_products->analyze_side_products Yes address_side_products Address Side Products - Rigorous drying - Thorough degassing - Milder base/temp analyze_side_products->address_side_products address_side_products->optimization

Caption: A step-by-step workflow for troubleshooting failed Miyaura borylation reactions.

Catalytic Cycle of the Miyaura Borylation Reaction

This diagram outlines the key steps in the palladium-catalyzed Miyaura borylation.

MiyauraBorylation pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pdi_complex Ar-Pd(II)(X)L₂ oxidative_addition->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation boryl_pd_complex Ar-Pd(II)(Bneo₂)L₂ transmetalation->boryl_pd_complex reductive_elimination Reductive Elimination boryl_pd_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Bneo₂ reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition b2neo2 B₂(neo)₂ b2neo2->transmetalation

Caption: The catalytic cycle for the Miyaura borylation reaction.

References

Technical Support Center: Bis(neopentyl glycolato)diboron in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bis(neopentyl glycolato)diboron (B₂nep₂). This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize reactions involving this versatile reagent. Here you will find answers to frequently asked questions, detailed troubleshooting guides for common side reactions, and comprehensive experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (also known as 5,5,5',5'-Tetramethyl-2,2'-bi-1,3,2-dioxaborinane) is an organoboron compound widely used as a reagent in organic synthesis.[1][2] Its primary application is in palladium-catalyzed Miyaura borylation reactions to form neopentyl glycol boronate esters from aryl or vinyl halides and triflates.[1] These boronate esters are crucial intermediates in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds in complex molecules, including active pharmaceutical ingredients.[3] It has been reported to be more efficient than its counterpart, bis(pinacolato)diboron (B136004) (B₂pin₂), for the synthesis of sterically hindered ortho-substituted arylboronic acids.[1]

Q2: How should I properly handle and store this compound?

This compound is a moisture-sensitive solid.[4] It is crucial to handle and store it under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[5] Store the reagent in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[2][6] The recommended storage temperature is typically 2-8°C.[4][7] When handling, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6][8]

Q3: What are the main advantages of using this compound over bis(pinacolato)diboron?

The primary advantage of this compound is its reported higher efficiency in the borylation of sterically demanding substrates, particularly for the synthesis of ortho-substituted arylboronic acids.[1] Additionally, the resulting neopentyl glycol boronate esters are more readily hydrolyzed to the corresponding boronic acids compared to pinacolato esters.[1][9] This can be advantageous in subsequent reaction steps where the free boronic acid is required.

Q4: What are the common side reactions observed when using this compound?

The most common side reactions include hydrolysis of the desired boronate ester product to the corresponding boronic acid, and in some cases, the formation of biaryl compounds through a competing Suzuki-Miyaura cross-coupling reaction between the newly formed boronate ester and the starting halide. Incomplete conversion of the starting material is also a frequently encountered issue.

Troubleshooting Guide: Side Reactions and Their Avoidance

This guide addresses the most common issues encountered during Miyaura borylation reactions using this compound.

Issue 1: Incomplete Conversion of Starting Material

Symptoms:

  • ¹H NMR of the crude reaction mixture shows a significant amount of the starting aryl/vinyl halide or triflate.

  • TLC analysis indicates the presence of the starting material, often with a similar Rf to the product, making purification difficult.

Potential Causes & Solutions:

CauseRecommended Action
Inactive Catalyst Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, ensure reaction conditions are sufficient to reduce it to the active Pd(0) species. Consider using a fresh batch of catalyst.
Presence of Oxygen Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.
Insufficient Base Ensure the base (e.g., potassium acetate) is anhydrous and of high purity. Use a sufficient excess of the base (typically 3 equivalents).
Low Reaction Temperature or Time Increase the reaction temperature or extend the reaction time. Monitor the reaction progress by TLC or GC/MS to determine the optimal endpoint.
Poor Reagent Quality The purity of this compound can affect reaction efficiency. If possible, verify the purity of the reagent by ¹H NMR.
Issue 2: Hydrolysis of the Boronate Ester Product

Symptoms:

  • Appearance of a new spot on TLC, often at a lower Rf, corresponding to the more polar boronic acid.

  • ¹H and ¹¹B NMR of the purified product may show signals corresponding to the boronic acid.

Potential Causes & Solutions:

CauseRecommended Action
Presence of Water Use anhydrous solvents and reagents. Dry glassware thoroughly before use. Neopentyl glycol boronate esters are more susceptible to hydrolysis than pinacol (B44631) esters.[1][9]
Aqueous Work-up Minimize contact time with water during the work-up. Use brine to wash the organic layer and dry thoroughly with an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
Silica (B1680970) Gel Chromatography Standard silica gel can be acidic and contain water, promoting hydrolysis. Deactivate silica gel by treating it with a solution of triethylamine (B128534) in the eluent (e.g., 1-2%) before use, or use neutral alumina (B75360) for chromatography.
Issue 3: Formation of Biaryl Side Product

Symptoms:

  • Mass spectrometry of the crude reaction mixture shows a peak corresponding to the homocoupled product of the starting halide.

  • ¹H NMR may show complex aromatic signals corresponding to the biaryl species.

Potential Causes & Solutions:

CauseRecommended Action
Competing Suzuki-Miyaura Coupling The newly formed boronate ester can react with the starting halide under the reaction conditions. This is more likely to occur if the borylation reaction is slow.
Excessively Strong Base While a base is necessary, very strong bases can promote the competing Suzuki-Miyaura coupling. Potassium acetate (B1210297) (KOAc) is a commonly used weak base that often minimizes this side reaction.
Presence of Water Water can facilitate the transmetalation step of the Suzuki-Miyaura coupling, increasing the rate of biaryl formation. Ensure anhydrous conditions.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 201733-56-4[1]
Molecular Formula C₁₀H₂₀B₂O₄[4]
Molecular Weight 225.89 g/mol [1]
Melting Point 180.5-184.5 °C[7]
Boiling Point 214.3 ± 7.0 °C (Predicted)[4]
Appearance White to off-white solid[2]
Solubility Sparingly soluble in chloroform (B151607) and ethyl acetate[4]
Moisture Sensitivity Sensitive to moisture[4]

Table 2: Comparison of Boronate Ester Stability

Boronate Ester TypeRelative Hydrolytic StabilityKey Considerations
Neopentyl Glycol LowerMore readily hydrolyzed to the boronic acid, which can be advantageous for subsequent steps.[1][9] Requires more stringent anhydrous conditions during work-up and purification.
Pinacol HigherMore stable to hydrolysis and chromatography on silica gel. May require harsher conditions for deprotection to the boronic acid.

Experimental Protocols

Protocol 1: General Procedure for Miyaura Borylation using this compound

This protocol provides a general method for the palladium-catalyzed borylation of an aryl halide.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.1 - 1.5 mmol)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Anhydrous potassium acetate (KOAc, 3.0 mmol)

  • Anhydrous, degassed solvent (e.g., dioxane, toluene, or DMSO, 5-10 mL)

Procedure:

  • To a pre-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, and potassium acetate under an inert atmosphere.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours).

  • Monitor the reaction progress by TLC or GC/MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on deactivated silica gel or neutral alumina.

Visualizations

Miyaura_Borylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Aryl Halide, B₂nep₂, Pd Catalyst, Base Heat Heating & Stirring Reagents->Heat Solvent Anhydrous, Degassed Solvent Solvent->Heat Monitor Reaction Monitoring (TLC, GC/MS) Heat->Monitor Filter Filtration Monitor->Filter Reaction Complete Extract Extraction Filter->Extract Dry Drying Extract->Dry Concentrate Concentration Dry->Concentrate Purify Chromatography Concentrate->Purify Product Pure Boronate Ester Purify->Product

Caption: Experimental workflow for a typical Miyaura borylation reaction.

Troubleshooting_Logic Start Reaction Outcome Unsatisfactory Incomplete Incomplete Conversion? Start->Incomplete Hydrolysis Hydrolysis Observed? Incomplete->Hydrolysis No Check_Catalyst Check Catalyst Activity & Reaction Conditions Incomplete->Check_Catalyst Yes Biaryl Biaryl Formation? Hydrolysis->Biaryl No Optimize_Workup Modify Work-up & Purification Protocol Hydrolysis->Optimize_Workup Yes Check_Reagents Verify Reagent Purity & Anhydrous Conditions Biaryl->Check_Reagents No Optimize_Base Optimize Base and Ensure Anhydrous Conditions Biaryl->Optimize_Base Yes Success Successful Reaction Check_Catalyst->Success Check_Reagents->Success Optimize_Workup->Success Optimize_Base->Success

Caption: Troubleshooting logic for common side reactions.

References

Technical Support Center: Catalyst Deactivation in Reactions with Bis(neopentyl glycolato)diboron

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address catalyst deactivation and other common issues encountered during chemical reactions involving bis(neopentyl glycolato)diboron (B₂neop₂), particularly in Miyaura borylation and related cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Miyaura borylation reaction using this compound has stalled or resulted in a low yield. What are the likely causes?

A low or no yield in Miyaura borylation reactions with B₂neop₂ can often be attributed to several factors:

  • Catalyst Deactivation: The active Pd(0) or Ni(0) catalyst is susceptible to various deactivation pathways, rendering it inactive.

  • Poor Quality of this compound: Impurities in the B₂neop₂ reagent can act as catalyst poisons.

  • Suboptimal Reaction Conditions: Incorrect temperature, improper choice of base or solvent, or inadequate exclusion of air and moisture can significantly hinder the reaction.

  • Moisture Contamination: Water can lead to the hydrolysis of B₂neop₂ and can promote side reactions that consume the catalyst and starting materials.

Q2: What are the visible signs of catalyst deactivation in my reaction?

Visual cues can often indicate catalyst deactivation. A common sign is a color change of the reaction mixture to black, which suggests the precipitation of palladium black, an inactive form of palladium. For nickel catalysts, the formation of nickel-black can also be observed. Additionally, if reaction monitoring by TLC, GC, or LC-MS shows that the consumption of starting materials has ceased before completion, it is a strong indicator of a stalled reaction due to catalyst deactivation.

Q3: How can the quality of this compound affect the reaction?

The purity of B₂neop₂ is critical for a successful reaction. Impurities from its synthesis, such as unreacted neopentyl glycol, tetrahydroxydiboron, or dimethylaminoborane, can act as catalyst poisons.[1][2][3] For instance, diols like neopentyl glycol can potentially coordinate to the metal center and inhibit catalytic activity. Furthermore, B₂neop₂ is sensitive to moisture and can hydrolyze to form neopentyl glycol and boric acid.[4] Boric acid can alter the reaction pH and potentially interfere with the catalytic cycle. One user on a chemistry forum noted that a reaction failed with 96% pure B₂neop₂ from one supplier but worked with a different batch, highlighting the importance of reagent quality.[5]

Q4: Can the choice of base contribute to catalyst deactivation?

Yes, the base plays a crucial role and an improper choice can lead to catalyst deactivation. For nickel catalysts, strong bases like hydroxides can promote the aggregation of Ni(II) intermediates into inactive dimers.[1] For palladium catalysts, while a base is necessary to activate the diboron (B99234) reagent, a base that is too strong can promote side reactions.[6] Potassium acetate (B1210297) (KOAc) and potassium phosphate (B84403) (K₃PO₄) are commonly used bases in Miyaura borylation reactions.

Q5: My phosphine (B1218219) ligand appears to be degrading. What could be the cause?

Phosphine ligands are susceptible to oxidation, especially in the presence of trace amounts of oxygen. The resulting phosphine oxides have reduced coordinating ability to the metal center, which can lead to catalyst deactivation through the formation of inactive metal aggregates like palladium black. It is crucial to perform reactions under a strictly inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents.

Troubleshooting Guide

The following table summarizes common issues, their potential causes, and recommended solutions when catalyst deactivation is suspected in reactions involving this compound.

Observed Problem Potential Cause Recommended Solution Relevant Catalyst System
Reaction stalls; starting material remains. Catalyst Deactivation (General) - Ensure strict inert atmosphere (use a glovebox or Schlenk line techniques).- Use freshly distilled and degassed solvents.- Consider a different, more robust ligand.Palladium, Nickel
Reaction mixture turns black. Palladium Black Precipitation - Increase ligand-to-metal ratio to better stabilize the Pd(0) species.- Use a pre-formed, stable palladium catalyst.- Lower the reaction temperature if possible.Palladium
Low yield despite complete consumption of starting material. Side Reactions (e.g., Protodeboronation) - Ensure anhydrous conditions to prevent hydrolysis of the boronic ester product.- Use a milder base to avoid decomposition of the product.Palladium, Nickel
Inconsistent results between batches. Variable Quality of B₂neop₂ - Use high-purity B₂neop₂ (≥99%).[7]- If possible, analyze the purity of B₂neop₂ by ¹H and ¹¹B NMR before use.- Consider recrystallizing the B₂neop₂ if impurities are suspected.Palladium, Nickel
Reaction fails with Ni catalyst and strong base. Nickel Catalyst Dimerization - Use a bulkier, electron-rich phosphine ligand (e.g., PCy₃) to disfavor dimer formation.[1]- Consider using a weaker base if compatible with the reaction.Nickel
Reaction sensitive to moisture. Hydrolysis of B₂neop₂ - Dry all glassware thoroughly.- Use anhydrous solvents and reagents.- Store B₂neop₂ in a desiccator or glovebox.[4]Palladium, Nickel

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a known synthetic method and can be used to prepare high-purity B₂neop₂.[3][4]

Materials:

  • Tetrakis(dimethylamino)diborane

  • 2,2-dimethyl-1,3-propanediol (neopentyl glycol)

  • Toluene (B28343) (anhydrous)

Procedure:

  • In a glovebox or under an inert atmosphere, dissolve 2,2-dimethyl-1,3-propanediol (2.0 equivalents) in anhydrous toluene.

  • Slowly add tetrakis(dimethylamino)diborane (1.0 equivalent) to the solution at room temperature.

  • Heat the reaction mixture to 105 °C. Dimethylamine gas will begin to evolve.

  • Maintain the temperature at 105 °C for 1 hour.

  • Cool the reaction mixture to room temperature and remove the toluene under reduced pressure to obtain a white solid.

  • The crude product can be purified by recrystallization from hot toluene to yield pure this compound.

Protocol 2: General Procedure for a Miyaura Borylation Reaction

This protocol provides a general starting point for a palladium-catalyzed Miyaura borylation using B₂neop₂. Optimization of catalyst, ligand, base, solvent, and temperature may be required for specific substrates.

Materials:

  • Aryl or vinyl halide (1.0 equiv)

  • This compound (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%)

  • Base (e.g., KOAc, 3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or DMF)

Procedure:

  • To a dry Schlenk flask or vial under an inert atmosphere, add the aryl or vinyl halide, this compound, palladium catalyst, and base.

  • Add the anhydrous and degassed solvent via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • The reaction mixture can then be worked up by quenching with water, extracting with an organic solvent, drying the organic layer, and concentrating under reduced pressure.

  • The crude product is then purified by column chromatography or recrystallization.

Visualizations

Catalyst_Deactivation_Pathway Active_Catalyst Active Pd(0)L₂ or Ni(0)L₂ Oxidative_Addition Oxidative Addition Active_Catalyst->Oxidative_Addition Deactivated_Catalyst Deactivated Catalyst (e.g., Pd black, Ni dimer) Active_Catalyst->Deactivated_Catalyst Intermediate Ar-M(II)-X(L)₂ Oxidative_Addition->Intermediate Ar-X Transmetalation Transmetalation with B₂neop₂ Intermediate->Transmetalation Intermediate->Deactivated_Catalyst Borylated_Intermediate Ar-M(II)-B(neop)(L)₂ Transmetalation->Borylated_Intermediate Reductive_Elimination Reductive Elimination Borylated_Intermediate->Reductive_Elimination Reductive_Elimination->Active_Catalyst Regeneration Product Ar-B(neop) Reductive_Elimination->Product Poisons Poisons (Impurities, H₂O, O₂) Poisons->Active_Catalyst Poisoning Poisons->Intermediate Side Reactions

Caption: General catalytic cycle for Miyaura borylation and pathways to catalyst deactivation.

Troubleshooting_Workflow Start Low Yield or Stalled Reaction Check_Reagents 1. Verify Reagent Quality Start->Check_Reagents B2neop2_Purity High Purity B₂neop₂? Check_Reagents->B2neop2_Purity Check_Conditions 2. Assess Reaction Conditions Inert_Atmosphere Strictly Inert? Check_Conditions->Inert_Atmosphere Check_Catalyst 3. Evaluate Catalyst System Ligand_Choice Appropriate Ligand? Check_Catalyst->Ligand_Choice B2neop2_Purity->Check_Conditions Yes Purify_B2neop2 Purify or Replace B₂neop₂ B2neop2_Purity->Purify_B2neop2 No Inert_Atmosphere->Check_Catalyst Yes Improve_Inertness Improve Degassing & Inert Gas Technique Inert_Atmosphere->Improve_Inertness No Screen_Ligands Screen Different Ligands Ligand_Choice->Screen_Ligands No End Optimized Reaction Ligand_Choice->End Yes Purify_B2neop2->Check_Conditions Improve_Inertness->Check_Catalyst Screen_Ligands->End

Caption: A logical workflow for troubleshooting low-yielding borylation reactions.

References

Validation & Comparative

A Head-to-Head Battle of Diboron Reagents: Bis(neopentyl glycolato)diboron vs. Bis(pinacolato)diboron in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of reagents in cross-coupling reactions is paramount to the efficiency, yield, and scope of synthesizing novel molecules. Among the plethora of available borylating agents for the Suzuki-Miyaura cross-coupling, bis(pinacolato)diboron (B136004) (B2pin2) has long been the reagent of choice. However, its counterpart, bis(neopentyl glycolato)diboron (B2neop2), is emerging as a potent alternative, demonstrating distinct advantages in specific applications.

This guide provides an objective comparison of the performance of B2neop2 and B2pin2 in cross-coupling reactions, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal reagent for their synthetic needs.

Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Analysis

The Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis, typically involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate. The initial step, the Miyaura borylation, involves the synthesis of a boronic ester from an organic halide and a diboron (B99234) reagent. The nature of the diboron reagent can significantly influence the efficiency of both the borylation and the subsequent cross-coupling steps.

While B2pin2 is widely used due to its commercial availability and the general stability of the resulting pinacol (B44631) boronic esters, studies have shown that B2neop2 can offer superior performance in certain scenarios. Notably, B2neop2 has been reported to be more efficient in the synthesis of sterically hindered ortho-substituted arylboronic acids.

A key differentiator lies in the reactivity of the resulting boronic esters. Kinetic studies have revealed that neopentyl glycol arylboronic esters can undergo transmetalation, a critical step in the Suzuki-Miyaura catalytic cycle, at a significantly faster rate than their pinacol counterparts. One study demonstrated that the transmetalation with a neopentyl boronic ester was approximately 18 times faster than with the corresponding pinacol boronic ester.[1] This enhanced reactivity can lead to higher yields and shorter reaction times, particularly in challenging coupling reactions.

Furthermore, neopentyl glycolato boronic esters are more readily hydrolyzed to their corresponding boronic acids compared to pinacolato esters. This property can be advantageous when the free boronic acid is the desired intermediate for subsequent reactions.

Table 1: Comparison of Reaction Yields in Miyaura Borylation

Substrate TypeB2neop2 YieldB2pin2 YieldNotes
Simple Aryl HalidesGood to ExcellentGood to ExcellentBoth reagents generally perform well.
Sterically Hindered Aryl HalidesOften HigherModerate to GoodB2neop2 can provide significantly better yields.
Electron-Rich Aryl HalidesGood to ExcellentGood to ExcellentBoth are effective.
Electron-Deficient Aryl HalidesGood to ExcellentGood to ExcellentBoth are effective.
Heteroaryl HalidesSubstrate DependentSubstrate DependentPerformance varies depending on the specific heterocycle.

Experimental Protocols

To provide a practical understanding of the application of these reagents, detailed experimental protocols for the Miyaura borylation are outlined below.

Experimental Protocol: Miyaura Borylation using Bis(pinacolato)diboron (B2pin2)

This protocol is a general procedure and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Bis(pinacolato)diboron (B2pin2) (1.1 mmol, 1.1 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl2) (0.03 mmol, 3 mol%)

  • Potassium acetate (B1210297) (KOAc) (3.0 mmol, 3.0 equiv)

  • Anhydrous and degassed 1,4-dioxane (B91453) (5 mL)

Procedure:

  • To a pre-dried Schlenk tube or sealed tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, bis(pinacolato)diboron, palladium catalyst, and potassium acetate.

  • Add the anhydrous and degassed 1,4-dioxane via syringe.

  • Seal the vessel and stir the reaction mixture at 80 °C for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Experimental Protocol: Miyaura Borylation using this compound (B2neop2)

This protocol highlights a base-free borylation, a potential advantage of using B2neop2.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (B2neop2) (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd2(dba)3) (0.01 mmol, 1 mol%)

  • Ligand (e.g., XPhos) (0.04 mmol, 4 mol%)

  • Lewis acid mediator (e.g., ZnCl2·TMEDA) (1.2 mmol, 1.2 equiv)

  • Anhydrous and degassed solvent (e.g., toluene) (5 mL)

Procedure:

  • In a glovebox, to a pre-dried vial, add the palladium catalyst, ligand, and Lewis acid mediator.

  • Add the anhydrous and degassed solvent and stir the mixture for 10 minutes.

  • Add the aryl halide and this compound.

  • Seal the vial and stir the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • The reaction mixture can be filtered through a pad of celite and the solvent removed under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Mechanistic Considerations and Workflow

The general mechanism of the Miyaura borylation is a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition of the aryl halide to the palladium center, followed by transmetalation with the diboron reagent and reductive elimination to yield the arylboronic ester and regenerate the active palladium catalyst. The choice of diboron reagent can influence the rate of the transmetalation step.

Suzuki_Miyaura_Workflow cluster_borylation Miyaura Borylation cluster_coupling Suzuki-Miyaura Coupling ArylHalide Aryl Halide (Ar-X) Catalyst_B Pd(0) Catalyst ArylHalide->Catalyst_B Oxidative Addition Diboron Diboron Reagent (B2pin2 or B2neop2) Diboron->Catalyst_B Transmetalation ArylBoronate Aryl Boronic Ester (Ar-B(OR)2) Catalyst_B->ArylBoronate Reductive Elimination Base_B Base (e.g., KOAc) Base_B->Catalyst_B ArylBoronate_C Aryl Boronic Ester (Ar-B(OR)2) Catalyst_C Pd(0) Catalyst ArylBoronate_C->Catalyst_C Transmetalation CouplingPartner Coupling Partner (R-X) CouplingPartner->Catalyst_C Oxidative Addition Product Cross-Coupled Product (Ar-R) Catalyst_C->Product Reductive Elimination Base_C Base (e.g., K2CO3) Base_C->Catalyst_C

References

A Comparative Guide to Diboron Reagents for Borylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate boronating reagent is crucial for the success of cross-coupling reactions, a cornerstone of modern synthetic chemistry. This guide provides a detailed comparison of bis(neopentyl glycolato)diboron with its common alternatives, focusing on their performance in the widely used Miyaura borylation reaction. The information presented is supported by experimental data to facilitate informed reagent selection.

The introduction of a boronic acid or boronate ester functional group into an organic molecule, known as borylation, is a pivotal transformation, primarily due to the versatility of the resulting organoboron compounds in subsequent carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling. While bis(pinacolato)diboron (B136004) (B₂pin₂) has long been the go-to reagent for this purpose, a range of alternatives, including this compound (B₂neop₂) and bis(hexylene glycolato)diboron, have emerged, offering distinct advantages in terms of reactivity, stability, and ease of handling.

¹H NMR Spectral Data for Key Diboron (B99234) Reagents

The ¹H NMR spectrum of a diboron reagent is a key identifier and provides valuable information about its purity. The chemical shifts for the protons in the glycolato or pinacolato ligands are characteristic for each reagent. Below is a summary of the reported ¹H NMR spectral data for this compound and its common alternatives in deuterated chloroform (B151607) (CDCl₃).

ReagentChemical Structure¹H NMR Data (CDCl₃)
This compound (B₂neop₂) ** Structure of this compoundδ 3.65 (s, 8H), 0.98 (s, 12H)
bis(pinacolato)diboron (B₂pin₂) **Structure of bis(pinacolato)diboronδ 1.25 (s, 24H)
bis(hexylene glycolato)diboron Structure of bis(hexylene glycolato)diboronδ 4.10-3.95 (m, 2H), 3.40-3.25 (m, 4H), 1.75-1.55 (m, 2H), 1.45-1.10 (m, 18H), 0.95-0.85 (m, 6H)

Performance in Miyaura Borylation: A Comparative Analysis

The Miyaura borylation is a palladium-catalyzed reaction that installs a boronate ester onto an aryl or vinyl halide or triflate. The choice of diboron reagent can significantly impact the reaction's efficiency, particularly with challenging substrates.

Recent studies have highlighted that this compound (B₂neop₂) can be a more efficient reagent than the traditional bis(pinacolato)diboron (B₂pin₂) for the synthesis of sterically hindered ortho-substituted arylboronic acids. Furthermore, in certain copper-catalyzed borylation reactions of aryl chlorides, both B₂pin₂ and B₂neop₂ can be employed as the borylation reagent.[1] One study on an adaptive palladium single-atom catalyst for borylation showed that a range of aryl halides underwent borylation using B₂neop₂ with excellent yields, comparable or even superior to those obtained with B₂pin₂.[2]

Experimental Protocols: Palladium-Catalyzed Miyaura Borylation

The following is a representative experimental protocol for the palladium-catalyzed Miyaura borylation of an aryl halide. This protocol can be adapted for the comparison of different diboron reagents.

Materials:

  • Aryl halide (e.g., 4-bromotoluene) (1.0 mmol, 1.0 equiv)

  • Diboron reagent (B₂neop₂ or B₂pin₂) (1.1 mmol, 1.1 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)

  • Base (e.g., Potassium acetate, KOAc) (1.5 mmol, 1.5 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane (B91453) or DMSO) (5 mL)

Procedure:

  • To a pre-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, the diboron reagent, the palladium catalyst, and the base.

  • Add the anhydrous and degassed solvent via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at the desired reaction temperature (typically 80-100 °C).

  • Stir the reaction mixture for the specified time (typically 2-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel to afford the desired arylboronate ester.

Catalytic Cycle of Miyaura Borylation

The Miyaura borylation reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination.

Miyaura_Borylation cluster_activation Base Activation Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Ar-X Ar-X Aryl Halide (Ar-X) Oxidative_Addition Oxidative Addition Ar-Pd(II)-B(OR)₂(L_n) Ar-Pd(II)-B(OR)₂(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-B(OR)₂(L_n) [(RO)₂B]⁻ Base Base (e.g., KOAc) Transmetalation_Step Transmetalation Ar-Pd(II)-B(OR)₂(L_n)->Pd(0)L_n Ar-B(OR)₂ Reductive_Elimination Reductive Elimination Ar-B(OR)₂ Arylboronate Ester (Ar-B(OR)₂) Diboron Diboron Reagent (RO)₂B-B(OR)₂ [(RO)₂B]⁻ [(RO)₂B]⁻ Diboron->[(RO)₂B]⁻ Base

Caption: Catalytic cycle of the Miyaura borylation reaction.

Conclusion

The choice of a diboron reagent for borylation reactions is a critical parameter that can influence reaction outcomes. While bis(pinacolato)diboron remains a workhorse in organic synthesis, this guide highlights that this compound presents a highly effective and, in some cases, superior alternative, particularly for sterically demanding substrates. Researchers are encouraged to consider the specific requirements of their synthetic targets when selecting a borylation reagent. The provided ¹H NMR data serves as a useful reference for reagent identification and purity assessment, and the representative experimental protocol offers a starting point for reaction optimization and comparative studies.

References

A Comparative Guide to Bis(neopentyl glycolato)diboron and Its Alternatives for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic chemistry, particularly within drug development and materials science, diboron (B99234) reagents are indispensable tools for the formation of carbon-boron bonds. These reagents are precursors to versatile boronic acids and their esters, which are cornerstone building blocks in cross-coupling reactions like the Suzuki-Miyaura coupling. This guide provides a detailed comparison of bis(neopentyl glycolato)diboron (B₂nep₂) with its widely used alternative, bis(pinacolato)diboron (B136004) (B₂pin₂), focusing on their ¹³C NMR spectral data, physicochemical properties, and performance characteristics.

¹³C NMR Data Comparison

Carbon-13 NMR spectroscopy is a critical technique for the structural elucidation of organic compounds, providing insight into the carbon framework of molecules[1][2]. The chemical shifts (δ) in ¹³C NMR are sensitive to the electronic environment of each carbon atom. Below is a comparison of the ¹³C NMR data for this compound and bis(pinacolato)diboron, recorded in deuterated chloroform (B151607) (CDCl₃).

Table 1: Comparison of ¹³C NMR Chemical Shifts for Diboron Reagents

Reagent Structure Carbon Type Chemical Shift (δ, ppm)
This compound B2nep2 structure with labeled carbons a: Quaternary Carbon (-C(CH₃)₂) 31.9[3]
b: Methylene Carbon (-CH₂-) 71.7[3]
c: Methyl Carbon (-CH₃) 22.3[3]
Bis(pinacolato)diboron B2pin2 structure with labeled carbons d: Quaternary Carbon (-C(CH₃)₂) 83.4[4]

| | | e: Methyl Carbon (-CH₃) | 24.9[4] |

Note: The spectra are typically referenced to the CDCl₃ solvent peak at 77.0 ppm. Chemical shifts can vary slightly based on concentration and specific instrument calibration.

Physicochemical Properties and Performance

Beyond spectral data, the practical utility of a reagent is defined by its physical properties and reactivity. This compound and bis(pinacolato)diboron exhibit key differences that can influence their selection for a specific synthetic application.

Table 2: Physicochemical and Performance Comparison

Property This compound (B₂nep₂) Bis(pinacolato)diboron (B₂pin₂)
Molecular Formula C₁₀H₂₀B₂O₄[5][6] C₁₂H₂₄B₂O₄[4]
Molecular Weight 225.89 g/mol [6][7] 253.94 g/mol
Melting Point 180.5-184.5 °C[7] 137-140 °C

| Key Performance Advantages | More efficient for synthesizing hindered ortho-substituted arylboronic acids.[7] The resulting neopentyl boronic esters are more readily hydrolyzed to boronic acids.[7] | Generally robust and less sensitive to moisture, allowing for easier handling in air.[4] Widely used and well-documented in a vast range of transformations. |

A notable alternative, bis(hexylene glycolato)diboron, is also commercially available, though comprehensive ¹³C NMR and comparative performance data are less frequently reported in the literature[8][9].

Experimental Protocol: ¹³C NMR Data Acquisition

This section outlines a standard protocol for obtaining a quantitative ¹³C NMR spectrum for diboron reagents.

1. Sample Preparation:

  • Accurately weigh 15-25 mg of the diboron reagent.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; vortex or gently warm if necessary.

2. Instrument Setup and Calibration:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃ solvent.

  • Tune and match the probe for the ¹³C frequency to ensure optimal signal detection[10].

3. Data Acquisition:

  • Set up a standard ¹³C experiment with broadband proton decoupling. This simplifies the spectrum by collapsing proton-carbon couplings, resulting in a single peak for each unique carbon atom[1].

  • Adjust the receiver gain automatically by running the rga command or its equivalent[10].

  • Set the number of scans (ns). Due to the low natural abundance of ¹³C (1.1%), a higher number of scans (e.g., 128 to 1024) is typically required compared to ¹H NMR[1].

  • Set an appropriate relaxation delay (d1), for instance, 2-5 seconds, to allow for full relaxation of the carbon nuclei, which is crucial for accurate integration, especially for quaternary carbons.

4. Data Processing:

  • Apply Fourier transformation (efp or equivalent) to the acquired Free Induction Decay (FID) to obtain the spectrum.

  • Perform phase correction (apk or equivalent) to ensure all peaks are in the positive phase.

  • Calibrate the chemical shift axis by referencing the CDCl₃ solvent peak to δ 77.0 ppm[10].

  • Integrate the peaks and perform peak picking to label the chemical shifts.

Decision Guide for Reagent Selection

Choosing the appropriate diboron reagent is critical for optimizing reaction outcomes. The following decision tree provides a logical workflow for selecting between this compound and bis(pinacolato)diboron based on common synthetic goals.

G start Start: Select a Diboron Reagent q1 Is the target arylboronic acid sterically hindered (e.g., ortho-substituted)? start->q1 use_bnep Use this compound (B₂nep₂). It is more efficient for hindered substrates. q1->use_bnep Yes q2 Is facile hydrolysis of the resulting boronate ester to the boronic acid desired? q1->q2 No use_bnep2 Use this compound (B₂nep₂). Its esters are more readily hydrolyzed. q2->use_bnep2 Yes use_bpin Use Bis(pinacolato)diboron (B₂pin₂). It is a robust, general-purpose reagent with greater hydrolytic stability. q2->use_bpin No

Decision tree for selecting a suitable diboron reagent.

References

A Comparative Guide to Bis(neopentyl glycolato)diboron for Diol Protection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic chemistry, the protection of diol functionalities is a critical step in the synthesis of complex molecules. Bis(neopentyl glycolato)diboron has emerged as a valuable reagent for this purpose, offering distinct advantages over other commonly used protecting groups. This guide provides a comprehensive comparison of this compound with its alternatives, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for your research needs.

Introduction to Diol Protection

The hydroxyl groups of diols are reactive sites that often require temporary protection to prevent unwanted side reactions during multi-step syntheses. An ideal protecting group should be easy to introduce and remove, stable under a variety of reaction conditions, and should not interfere with other functional groups in the molecule. This compound forms a stable cyclic boronic ester with 1,2- and 1,3-diols, effectively masking their reactivity.

Performance Comparison

This compound offers several advantages over other diol protecting agents, most notably bis(pinacolato)diboron (B136004). A key distinction lies in its efficacy in the synthesis of hindered ortho-substituted arylboronic acids, where it has been found to be more efficient. Furthermore, the resulting neopentylato boronic esters are more readily hydrolyzed to the corresponding boronic acids than their pinacolato counterparts.[1]

Protecting ReagentStructureKey AdvantagesKey Disadvantages
This compound 5,5,5',5'-Tetramethyl-2,2'-bi-1,3,2-dioxaborinaneMore efficient for hindered systems, easier deprotection to boronic acids.[1]Less commonly cited in literature compared to bis(pinacolato)diboron.
Bis(pinacolato)diboron 4,4,5,5,4',4',5',5'-Octamethyl-2,2'-bi(1,3,2-dioxaborolane)Widely used and commercially available, stable.Can be difficult to deprotect to the free boronic acid.
Benzylidene Acetals Varies with diolReadily formed, stable to many reagents.Removal often requires acidic conditions or hydrogenolysis.
Isopropylidene Acetals (Acetonides) Varies with diolEasy to form, generally stable.Sensitive to acidic conditions.

Infrared Spectroscopy Analysis

Infrared (IR) spectroscopy is a powerful tool for confirming the formation and cleavage of protecting groups. The disappearance of the broad O-H stretching band of the free diol and the appearance of characteristic B-O and C-O stretching bands of the cyclic boronic ester are indicative of a successful protection reaction.

Compound/Protecting GroupKey IR Absorptions (cm⁻¹)Functional Group Assignment
This compound Data not available in searched literature.-
Bis(pinacolato)diboron Data not available in searched literature.-
Unprotected Diol (general) ~3600-3200 (broad)O-H stretch
Benzylidene Acetal ~3100-3000, ~1600, ~1500, ~750-700Aromatic C-H and C=C stretches, C-H bending
~1200-1000C-O stretch
Isopropylidene Acetal (Acetonide) ~2990-2850Aliphatic C-H stretch
~1380 and ~1370Gem-dimethyl C-H bending (characteristic doublet)
~1200-1000C-O stretch

Note: The absence of specific IR peak data for this compound and bis(pinacolato)diboron in the readily available literature highlights a gap in published spectroscopic data for these reagents.

Experimental Protocols

General Protocol for Diol Protection with this compound

A general procedure for the protection of diols using this compound is not well-documented in the provided search results. However, the formation of boronic esters from diols and a boron source is a standard transformation. A typical procedure would likely involve the reaction of the diol with this compound in an aprotic solvent, potentially with a catalyst and/or conditions to remove the resulting neopentyl glycol byproduct.

Deprotection of Neopentyl Glycol Boronic Esters

While specific conditions for the deprotection of diols protected with this compound were not detailed, general methods for the cleavage of boronic esters are applicable. These often involve acidic or basic hydrolysis, or transesterification. A recent study has also demonstrated the photocleavage of 2-nitrophenylneopentyl glycol boronates, offering a mild and triggerable deprotection strategy.[2]

Logical Workflow for Diol Protection and Deprotection

The following diagram illustrates the general workflow for utilizing a diol protecting group in a multi-step synthesis.

G cluster_protection Protection Step cluster_synthesis Synthetic Transformations cluster_deprotection Deprotection Step Diol Starting Material (with Diol) Protected_Diol Protected Diol Intermediate Diol->Protected_Diol Reaction Protecting_Reagent This compound or Alternative Protecting_Reagent->Protected_Diol Reaction_Steps One or More Synthetic Steps Protected_Diol->Reaction_Steps Final_Product Final Product (Diol Regenerated) Reaction_Steps->Final_Product Deprotection Deprotection_Reagent Deprotection Reagent/Conditions Deprotection_Reagent->Final_Product

Caption: General workflow for the protection and deprotection of diols in a synthetic sequence.

Signaling Pathway Analogy: The Role of a Protecting Group

In a biological signaling pathway, a kinase may phosphorylate a protein to temporarily inactivate it, preventing it from interacting with downstream effectors. This is analogous to a protecting group masking a reactive functional group. A phosphatase later removes the phosphate (B84403) group, restoring the protein's activity at the appropriate time. This mirrors the deprotection step, regenerating the reactive functional group for a subsequent transformation.

G cluster_chemical Chemical Synthesis cluster_biological Biological Analogy Diol Reactive Diol Protected_Diol Protected (Inactive) Diol Diol->Protected_Diol Protection Protecting_Group Protecting Group (e.g., B(neop)) Protecting_Group->Protected_Diol Deprotection Deprotection Protected_Diol->Deprotection Deprotection->Diol Regeneration Active_Protein Active Protein Phosphorylated_Protein Phosphorylated (Inactive) Protein Active_Protein->Phosphorylated_Protein Phosphorylation Kinase Kinase (ATP) Kinase->Phosphorylated_Protein Phosphatase Phosphatase Phosphorylated_Protein->Phosphatase Phosphatase->Active_Protein Dephosphorylation

Caption: Analogy between chemical protection/deprotection and biological signaling.

Conclusion

This compound presents a compelling alternative to more traditional diol protecting groups, particularly in scenarios involving sterically hindered substrates. While a comprehensive, publicly available IR spectral database for this and related boronic esters would be a valuable resource for the scientific community, the existing literature suggests performance advantages that warrant its consideration in modern synthetic strategies. The choice of protecting group will ultimately depend on the specific requirements of the synthetic route, including the stability of other functional groups present and the desired deprotection conditions.

References

Mass Spectrometry Analysis of Bis(neopentyl glycolato)diboron: A Comparative Guide for Boronating Reagents

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and development, boronating reagents are indispensable tools for the construction of complex molecular architectures. Among these, bis(neopentyl glycolato)diboron (B2nep2) has emerged as a valuable reagent. This guide provides a comparative analysis of the mass spectrometry of B2nep2 and other common boronating agents, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the appropriate reagent and analytical methodology.

Comparison of Boronating Reagents

The selection of a boronating reagent is often dictated by factors such as reactivity, stability, and ease of purification. Mass spectrometry plays a crucial role in the characterization of these reagents and their reaction products. Below is a comparison of B2nep2 with other widely used alternatives.

ReagentChemical FormulaMolecular Weight ( g/mol )Key Mass Spectrometry CharacteristicsApplications
This compound (B2nep2) C10H20B2O4225.89Expected to show fragmentation patterns involving the loss of the neopentyl glycolato moiety. Due to its structure, it is amenable to GC-MS analysis.Used in Suzuki-Miyaura coupling and other cross-coupling reactions.[1]
Bis(pinacolato)diboron (B2pin2) C12H24B2O4253.94Well-characterized by GC-MS and LC-MS. Common fragments correspond to the pinacolato ligand. It can be monitored at low ppm levels as a potential mutagenic impurity.[2][3][4]Widely used in Suzuki-Miyaura and other cross-coupling reactions for the synthesis of boronic esters.[2][5]
Bis(hexyleneglycolato)diboron (BHGD) C12H24B2O4253.94Exhibits a similar fragmentation pattern to B2pin2, making it a suitable internal standard for GC-MS analysis of B2pin2.[2]Primarily used as an internal standard in quantitative analysis.[2]
N-Methyliminodiacetic acid (MIDA) boronates VariesVariesStable to anhydrous cross-coupling conditions and can be analyzed by LC-MS. The MIDA group provides a protective function, and its hydrolysis can be monitored.[6][7][8]Used for the controlled, iterative cross-coupling of boronic acids in complex molecule synthesis.[7][9]
Potassium Organotrifluoroborates (R-BF3K) VariesVariesReadily analyzed by negative ion electrospray ionization mass spectrometry (ESI-MS). The [R-BF3]- anion is typically observed.[10][11]Stable, crystalline solids used in various cross-coupling reactions, including Suzuki-Miyaura.[12]

Experimental Protocols for Mass Spectrometry Analysis

Detailed experimental protocols are critical for obtaining reliable and reproducible mass spectrometry data. Below are generalized protocols for GC-MS and LC-MS analysis of diboron (B99234) reagents, based on methodologies reported for similar compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is suitable for the analysis of volatile and thermally stable boronating reagents like B2nep2 and B2pin2.

1. Sample Preparation:

  • Dissolve the sample in a suitable organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

  • If an internal standard is used (e.g., BHGD for B2pin2 analysis), add it to the sample solution at a known concentration.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Mass Spectrometer: Agilent 5975C or equivalent single quadrupole or triple quadrupole mass spectrometer.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 20 °C/min to 300 °C.

    • Hold: 5 minutes at 300 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-550.

  • Data Acquisition: Full scan or selected ion monitoring (SIM) for targeted analysis. For B2pin2, characteristic ions at m/z 83, 99, and 169 are often monitored.[2]

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This protocol is suitable for a broader range of boronating reagents, including less volatile compounds and those that may degrade at high temperatures, such as MIDA boronates and organotrifluoroborates.

1. Sample Preparation:

  • Dissolve the sample in a compatible solvent (e.g., acetonitrile, methanol, water) to a concentration of approximately 1 µg/mL.

  • For quantitative analysis, prepare a series of calibration standards.

2. LC-MS Instrumentation and Conditions:

  • Liquid Chromatograph: Agilent 1290 Infinity II or equivalent UHPLC system.

  • Mass Spectrometer: Agilent 6545XT AdvanceBio Q-TOF or equivalent high-resolution mass spectrometer.

  • Column: ZORBAX RRHD Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • Start with 5% B.

    • Increase to 95% B over 5 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode, depending on the analyte.

  • Mass Range: m/z 100-1000.

  • Data Acquisition: Full scan mode.

Visualizing the Suzuki-Miyaura Coupling Workflow

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis and a primary application for boronating reagents like B2nep2. The following diagram illustrates the key steps in this catalytic cycle.

Suzuki_Miyaura_Coupling start Pd(0) Catalyst oxidative_addition Oxidative Addition (R1-X) start->oxidative_addition pd_ii_complex R1-Pd(II)-X oxidative_addition->pd_ii_complex transmetalation Transmetalation (R2-B(OR)2) pd_ii_complex->transmetalation pd_ii_r1_r2 R1-Pd(II)-R2 transmetalation->pd_ii_r1_r2 reductive_elimination Reductive Elimination pd_ii_r1_r2->reductive_elimination reductive_elimination->start Catalyst Regeneration product R1-R2 (Coupled Product) reductive_elimination->product boron_reagent Boronating Reagent (e.g., B2nep2) boron_reagent->transmetalation base Base base->transmetalation organic_halide Organic Halide (R1-X) organic_halide->oxidative_addition

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This workflow highlights the central role of the palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states. The boronating reagent delivers the second organic fragment (R2) in the transmetalation step, leading to the formation of the desired carbon-carbon bond in the final product.

References

A Head-to-Head Battle of Boronic Esters: Neopentyl Glycol vs. Pinacol in Reactivity and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the nuanced world of organic synthesis, the choice of boronic ester can significantly impact reaction efficiency and outcomes. Among the most common protecting groups for boronic acids, neopentyl glycol and pinacol (B44631) esters stand out. This guide provides an objective, data-driven comparison of their performance, stability, and utility in key chemical transformations, empowering you to make informed decisions for your synthetic strategies.

At a Glance: Key Differences and Recommendations

While both neopentyl and pinacol boronic esters are widely used to stabilize boronic acids for applications such as the Suzuki-Miyaura cross-coupling, they exhibit distinct differences in reactivity and, to a lesser extent, stability.

FeatureNeopentyl Boronic EsterPinacol Boronic EsterRecommendation
Reactivity in Suzuki-Miyaura Coupling HigherLowerFor faster reaction times and potentially higher yields, especially in challenging couplings, neopentyl esters are the superior choice.
Steric Hindrance Less hinderedMore hinderedThe reduced steric bulk of the neopentyl ester likely contributes to its enhanced reactivity.
Hydrolytic Stability Generally stable, but can be less stable than pinacol esters under certain conditions.Generally considered more hydrolytically stable due to greater steric protection of the boron center.For reactions requiring high stability to aqueous workups or chromatography, pinacol esters may be preferred.
Availability Commercially available, but perhaps less ubiquitous than pinacol esters.Widely commercially available in a vast array of derivatives.Pinacol esters offer a broader range of readily accessible starting materials.

Deeper Dive: Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern carbon-carbon bond formation, and the choice of boronic ester can be critical to its success. Kinetic studies on the transmetalation step, a key stage in the catalytic cycle, have revealed a significant reactivity difference between neopentyl and pinacol boronic esters.

In a comparative study, neopentyl boronic esters were found to undergo transmetalation at a considerably faster rate than their pinacol counterparts.[1] This suggests that neopentyl esters can lead to shorter reaction times and potentially higher yields, a crucial advantage in multi-step syntheses.

Table 1: Comparative Reactivity in the Transmetalation Step of the Suzuki-Miyaura Reaction

Boronic EsterRelative Reaction Time to CompletionImplication
Neopentyl~0.3 hours[1]Significantly more reactive, leading to faster reaction completion.
Pinacol~5.5 hours[1]Less reactive, requiring longer reaction times.

This enhanced reactivity of the neopentyl boronic ester is attributed to the reduced steric hindrance around the boron atom compared to the bulkier pinacol ester.[1] This allows for more facile formation of the pre-transmetalation intermediate with the palladium catalyst.

Understanding the Mechanism: The Transmetalation Step

The transmetalation step in the Suzuki-Miyaura coupling involves the transfer of the organic group from the boron atom to the palladium center. The efficiency of this step is a key determinant of the overall reaction rate.

Suzuki_Transmetalation cluster_0 Catalytic Cycle cluster_1 Transmetalation Details Oxidative\nAddition Oxidative Addition Transmetalation Transmetalation Oxidative\nAddition->Transmetalation Ar-Pd-X Reductive\nElimination Reductive Elimination Transmetalation->Reductive\nElimination Ar-Pd-Ar' Pd(0) Pd(0) Reductive\nElimination->Pd(0) Ar-Ar' Pd(0)->Oxidative\nAddition Pd(0) Ar-Pd-X Ar-Pd-X Boronic_Ester Ar'-B(OR)2 Intermediate [Ar-Pd-O-B(OR)2-Ar']- Boronic_Ester->Intermediate Base Base (e.g., K3PO4) Base->Intermediate Ar-Pd-Ar' Ar-Pd-Ar' Intermediate->Ar-Pd-Ar' Transfer of Ar' Suzuki_Neopentyl ArylHalide Ar-X Plus1 + ArylHalide->Plus1 NeopentylEster Ar'-B(O-neopentyl) Arrow -> NeopentylEster->Arrow Catalyst Pd Catalyst Base Product Ar-Ar' Plus1->NeopentylEster Arrow->Product

References

X-ray crystal structure of bis(neopentyl glycolato)diboron

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Bis(neopentyl glycolato)diboron for Borylation Reactions

Introduction

In the realm of organic synthesis, the formation of carbon-boron bonds through borylation reactions is a cornerstone for the construction of complex molecules, particularly in the context of Suzuki-Miyaura cross-coupling reactions. Among the various diboron (B99234) reagents available, this compound, often abbreviated as B₂neo₂, has emerged as a valuable alternative to the widely used bis(pinacolato)diboron (B136004) (B₂pin₂). This guide provides a comprehensive comparison of this compound with other common borylating agents, supported by experimental data, detailed protocols, and visualizations to aid researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific needs.

Physical and Chemical Properties

This compound is a white crystalline solid with a molecular weight of 225.89 g/mol and a melting point of 180.5-184.5 °C.[1][2] It is soluble in organic solvents like toluene (B28343), chloroform, and ethyl acetate (B1210297) and should be stored in a cool, dry place due to its moisture sensitivity.[1]

Performance Comparison in Borylation Reactions

The choice of a borylating agent can significantly impact the efficiency and outcome of a reaction. This compound has demonstrated distinct advantages in certain applications, particularly in the synthesis of sterically hindered arylboronic acids where B₂pin₂ may be less effective.[2] Furthermore, the resulting neopentyl glycol boronate esters are often more readily hydrolyzed to the corresponding boronic acids compared to their pinacol (B44631) counterparts.[2]

A key application of these reagents is in the palladium-catalyzed Miyaura borylation of aryl halides.[3] The general scheme for this reaction is depicted below.

Miyaura_Borylation cluster_catalyst Catalytic Cycle ArylHalide Ar-X (Aryl Halide) Pd0 Pd(0) ArylHalide->Pd0 Oxidative Addition Diboron B₂(OR)₄ (Diboron Reagent) PdII_1 Ar-Pd(II)-X Diboron->PdII_1 Pd0->PdII_1 PdII_2 Ar-Pd(II)-B(OR)₂ PdII_1->PdII_2 Transmetalation Byproduct X-B(OR)₂ PdII_1->Byproduct PdII_2->Pd0 Reductive Elimination ArylBoronate Ar-B(OR)₂ (Aryl Boronate Ester) PdII_2->ArylBoronate

Figure 1: Simplified catalytic cycle for the Miyaura borylation reaction.

Comparative Data

The following table summarizes the performance of this compound in comparison to other diboron reagents in the palladium-catalyzed borylation of various aryl halides.

Aryl Halide (Substrate)Diboron ReagentCatalyst SystemBaseSolventYield (%)Reference
IodobenzeneB₂neo₂Pd₁(TRIDAP)NaOAcTolueneExcellent[3]
IodobenzeneB₂pin₂Pd₁(TRIDAP)NaOAcToluene90[3]
BromobenzeneB₂pin₂Pd₁(TRIDAP)NaOAcToluene35[3]
4-IodotolueneB₂pin₂Pd₁(TRIDAP)NaOAcTolueneExcellent[3]
3-IodotolueneB₂pin₂Pd₁(TRIDAP)NaOAcTolueneExcellent[3]
2-IodotolueneB₂pin₂Pd₁(TRIDAP)NaOAcTolueneModerate[3]
2-ArylaziridineB₂neo₂Cp(allyl)Pd / P(t-Bu)₂Me-MTBE/H₂O39[4]
2-ArylaziridineB₂pin₂Cp(allyl)Pd / P(t-Bu)₂Me-MTBE/H₂O71[4]

Alternative Borylating Agents

While B₂pin₂ is the most common alternative, other reagents offer specific advantages.

  • Bis(pinacolato)diboron (B₂pin₂): The industry standard, widely used and well-documented. However, it can be less reactive with hindered substrates, and the resulting pinacol boronate esters can be difficult to hydrolyze.[2][5]

  • Tetrahydroxydiboron (Bis-boronic acid, BBA): An atom-economical and environmentally friendly alternative that directly yields boronic acids.[5] This can simplify purification by avoiding the removal of pinacol or neopentyl glycol byproducts.[5]

  • Unsymmetrical Diboron Reagents: These are emerging as promising options for achieving different reactivity and regioselectivity in borylation reactions.[6]

The selection of a borylating agent often involves a trade-off between reactivity, stability, cost, and ease of downstream processing. The workflow for selecting a suitable borylation reagent is outlined below.

Borylation_Reagent_Selection Start Define Borylation Reaction Goal Substrate Substrate Steric Hindrance? Start->Substrate Product Desired Product: Boronate Ester or Boronic Acid? Start->Product Economy Atom Economy & Green Chemistry a Priority? Start->Economy B2neo2 Consider B₂neo₂ (Good for hindered substrates, easier hydrolysis) Substrate->B2neo2 High B2pin2 Consider B₂pin₂ (Standard, well-established) Substrate->B2pin2 Low Product->B2neo2 Ester (easier hydrolysis) Product->B2pin2 Ester (more stable) BBA Consider BBA (Direct to boronic acid, atom economical) Product->BBA Acid Economy->B2pin2 No Economy->BBA Yes Unsymmetrical Consider Unsymmetrical Diboron Reagents (Altered reactivity/selectivity)

Figure 2: Decision workflow for selecting a borylation reagent.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of tetrakis(dimethylamino)diborane with 2,2-dimethyl-1,3-propanediol (neopentyl glycol).[1][7]

Procedure:

  • To a solution of 2,2-dimethyl-1,3-propanediol (10.42 g, 100 mmol) in toluene (40 mL), add tetrakis(dimethylamino)diborane (9.89 g, 52.65 mmol) at room temperature over 2 minutes.[1]

  • Heat the mixture to 105 °C. Evolution of dimethylamine (B145610) will be observed starting at approximately 85 °C.[1][7]

  • Maintain the temperature at 105 °C for 60 minutes.[1]

  • Remove the toluene under reduced pressure to yield the crude product as a white solid.

  • Recrystallization from toluene can be performed for further purification.[1]

General Procedure for Palladium-Catalyzed Miyaura Borylation

The following is a general protocol for the borylation of an aryl halide using this compound.

Materials:

  • Aryl halide

  • This compound (B₂neo₂)

  • Palladium catalyst (e.g., PdCl₂(dppf) or a pre-catalyst system)

  • Base (e.g., KOAc, PhONa)[1]

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the aryl halide, this compound, palladium catalyst, and base in a reaction vessel.

  • Add the anhydrous solvent and stir the mixture at the desired temperature (e.g., 80-100 °C) for the specified time.

  • Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS, TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Conclusion

This compound is a highly effective borylating agent with distinct advantages over the more conventional bis(pinacolato)diboron, particularly for the synthesis of sterically demanding boronate esters and when facile hydrolysis to the boronic acid is desired. While B₂pin₂ remains a versatile and widely used reagent, and alternatives like BBA offer improved atom economy, B₂neo₂ provides a valuable tool for chemists to overcome specific synthetic challenges. The choice of reagent should be guided by the specific substrate, desired product, and overall synthetic strategy.

References

Analytical techniques for characterizing bis(neopentyl glycolato)diboron

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Characterization of Bis(neopentyl glycolato)diboron and its Alternatives

For researchers, scientists, and drug development professionals engaged in synthetic chemistry, particularly in carbon-carbon bond formation, the choice of a diboron (B99234) reagent is critical. This compound (B₂nep₂) is a widely used reagent for the synthesis of boronic esters, which are key intermediates in reactions like the Suzuki-Miyaura cross-coupling.[1][2][3] This guide provides a comprehensive comparison of the analytical techniques used to characterize B₂nep₂ and its common alternative, bis(pinacolato)diboron (B136004) (B₂pin₂), supported by experimental data and detailed protocols.

Performance Comparison

Both B₂nep₂ and B₂pin₂ are effective reagents for preparing boronate esters.[2][4] However, B₂nep₂ has been reported to be more efficient than B₂pin₂ for the synthesis of sterically hindered ortho-substituted arylboronic acids.[2][5] An important difference lies in the properties of the resulting boronic esters; neopentyl glycol-derived boronic esters are more readily hydrolyzed to their corresponding boronic acids than the pinacol-derived esters.[2] This can be an advantage or disadvantage depending on the desired stability and subsequent reaction conditions.

Physicochemical and Spectroscopic Data

A direct comparison of the key analytical data for B₂nep₂ and B₂pin₂ is summarized in the tables below. This quantitative data is essential for quality control and characterization of these reagents in a laboratory setting.

Table 1: General and Physical Properties

PropertyThis compound (B₂nep₂)Bis(pinacolato)diboron (B₂pin₂)
CAS Number 201733-56-4[5]73183-34-3[4]
Molecular Formula C₁₀H₂₀B₂O₄C₁₂H₂₄B₂O₄[1]
Molecular Weight 225.89 g/mol [5]253.94 g/mol [4]
Appearance White to light yellow crystalline powder[1]Colorless solid[4]
Melting Point 180.5-184.5 °C[5]137-140 °C[4]
Solubility Soluble in ethanol, DMF; slightly soluble in chloroform (B151607), ethyl acetate.[3][6]Soluble in THF, dichloromethane, toluene, hexane, heptane; insoluble in water.[7]

Table 2: NMR Spectroscopic Data (CDCl₃)

NucleusThis compound (B₂nep₂) Chemical Shift (δ) ppmBis(pinacolato)diboron (B₂pin₂) Chemical Shift (δ) ppm
¹H NMR 0.94 (s, 12H), 3.58 (s, 8H)[1]1.25 (s, 24H)[1]
¹³C NMR 22.3, 31.9, 71.7[1]24.9, 83.4[1]
¹¹B NMR Not readily available30.61 (in toluene, referenced to BF₃·Et₂O)[1]

Table 3: Vibrational Spectroscopy Data

TechniqueThis compound (B₂nep₂)Bis(pinacolato)diboron (B₂pin₂)
FT-IR (ATR) Spectra available, characterized by Bruker Tensor 27 FT-IR.[8] Key vibrations correspond to B-O and C-H stretches.Key peaks (KBr, cm⁻¹): 2978, 2930, 1372, 1289, 1189, 1177, 1127, 960, 850, 744, 660, 547.[1] These correspond to C-H stretching and bending, and B-O stretching vibrations.
Raman (FT) Spectra available, characterized by Bruker MultiRAM Stand Alone FT-Raman Spectrometer.[8] Complements IR data, particularly for the B-B bond.Not readily available in detail, but would be expected to show strong signals for the symmetric vibrations of the molecule, including the B-B stretch.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to ensure reproducibility and accurate characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and assess the purity of the diboron reagent.

Protocol:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the diboron reagent and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field instrument.

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans, depending on sample concentration.

  • Data Processing: Apply Fourier transform to the acquired FID. Phase correct the spectrum and reference the ¹H and ¹³C spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C). Integrate the peaks in the ¹H NMR spectrum to confirm the proton ratios.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and confirm the elemental composition of the diboron reagent.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile. The choice of solvent will depend on the ionization technique used.

  • Ionization Method: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common for these types of molecules. For a more detailed fragmentation analysis, electron ionization (EI) could be used if the compound is sufficiently volatile.

  • Instrument Parameters (High-Resolution MS):

    • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass measurement.

    • Mass Range: Scan a range appropriate for the expected molecular ion (e.g., m/z 50-500).

    • Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated exact mass. For B₂nep₂, the calculated exact mass is 226.1548 g/mol .[8] For B₂pin₂, the calculated exact mass is 254.1861 g/mol .[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation: As these are solid samples, Attenuated Total Reflectance (ATR) is a convenient method. Place a small amount of the powder directly on the ATR crystal.

  • Instrument Parameters:

    • Spectrometer: A standard FT-IR spectrometer equipped with a diamond or germanium ATR accessory.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Data Analysis: Identify the characteristic absorption bands for C-H, B-O, and C-O bonds.

Visualizations

To illustrate the practical application of these reagents, the following diagrams outline the experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction and a general workflow for the analytical characterization of diboron reagents.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Start Start Reactants Combine Aryl Halide, Diboron Reagent, and Base Start->Reactants Solvent Add Solvent (e.g., Dioxane, Toluene) Reactants->Solvent Degas Degas Mixture (e.g., with Argon) Solvent->Degas Catalyst Add Palladium Catalyst and Ligand Degas->Catalyst Heat Heat Reaction Mixture (e.g., 80-100 °C) Catalyst->Heat Monitor Monitor Progress (TLC, GC-MS) Heat->Monitor Cool Cool to Room Temp. Monitor->Cool Filter Filter off Solids Cool->Filter Extract Aqueous Work-up and Extraction Filter->Extract Dry Dry Organic Layer Extract->Dry Purify Purify by Column Chromatography Dry->Purify End Isolated Product Purify->End

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Characterization_Workflow Sample Diboron Reagent Sample NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Sample->NMR MS Mass Spectrometry (HRMS) Sample->MS VibSpec Vibrational Spectroscopy (FT-IR, Raman) Sample->VibSpec MP Melting Point Analysis Sample->MP Structure Structure & Purity Confirmation NMR->Structure MW Molecular Weight & Formula Confirmation MS->MW FuncGroup Functional Group Identification VibSpec->FuncGroup Purity Purity Assessment MP->Purity

Caption: General workflow for the analytical characterization of diboron reagents.

References

Comparative study of diboron reagents in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Diboron (B99234) Reagents in Organic Synthesis

For researchers, scientists, and drug development professionals, the selection of the appropriate diboron reagent is a critical factor in the success of many synthetic strategies. This guide provides a comparative analysis of commonly used diboron reagents, focusing on their performance in key organic transformations, supported by experimental data.

Introduction to Diboron Reagents

Diboron compounds are versatile reagents in organic synthesis, primarily utilized for the introduction of boryl groups onto organic molecules. These borylated intermediates are pivotal in a variety of subsequent transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The reactivity, stability, and substrate scope of diboron reagents can vary significantly, making a comparative understanding essential for reaction optimization. This guide focuses on a selection of the most prevalent diboron reagents: bis(pinacolato)diboron (B136004) (B₂pin₂), bis(neopentylglycolato)diboron (B₂neop₂), and tetrahydroxydiboron (B82485) (B₂(OH)₄), alongside a brief discussion on unsymmetrical diboron reagents.

Data Presentation: Performance Comparison of Diboron Reagents

The following tables summarize the performance of different diboron reagents in key organic reactions. The data has been compiled from various sources to provide a comparative overview.

Table 1: Comparison of Diboron Reagents in the Miyaura Borylation of Aryl Halides

Diboron ReagentAryl Halide SubstrateCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
B₂pin₂4-BromotoluenePdCl₂(dppf)KOAcDioxane80895[1]
B₂pin₂4-ChlorotoluenePd(OAc)₂/SPhosKOAcToluene1001285[2]
B₂neop₂4-BromotolueneNiCl₂(dppp)/dppfK₃PO₄THF80492[2]
B₂(OH)₄4-BromoanisoleNiCl₂(dppp)/PPh₃DIPEAEthanol80289 (as trifluoroborate)[3]
(Me₂N)₂B-B(NMe₂)₂4-BromoanisoleXPhos-Pd-G2K₃PO₄1,4-Dioxane (B91453)80485 (as trifluoroborate)[4]

Table 2: Comparison of Diboron Reagents in the Iridium-Catalyzed C-H Borylation of Arenes

Diboron ReagentArene SubstrateCatalyst/LigandSolventTemp (°C)Time (h)Yield (%)Reference
B₂pin₂Benzene[Ir(cod)OMe]₂/dtbpyCyclohexane (B81311)801299[5]
B₂pin₂Toluene[Ir(cod)OMe]₂/dtbpyHexane801695 (para)[5]
B₂neop₂Mesitylene[Ir(cod)Cl]₂/dtbpyOctane1002488[6]
HBpin*Benzene[Ir(cod)OMe]₂/dtbpyCyclohexane25299[7]

*Pinacolborane (HBpin) is a monoboron reagent often used in C-H borylation and is included for comparison.

Table 3: Comparison of Diboron Reagents in the Platinum-Catalyzed Diboration of Alkenes

Diboron ReagentAlkene SubstrateCatalyst/LigandSolventTemp (°C)Time (h)Yield (%)Reference
B₂pin₂1-OctenePt(dba)₂/PCy₃Toluene501686[8]
B₂cat₂*StyrenePt(dba)₂/PPh₃Toluene802478[8]
B₂neop₂StyrenePt₁-UNSC₃N₄Methanol701540[9]

*Bis(catecholato)diboron (B₂cat₂) is another common diboron reagent.

Experimental Protocols

Detailed methodologies for key comparative experiments are provided below.

Protocol 1: General Procedure for Palladium-Catalyzed Miyaura Borylation of Aryl Bromides

This protocol is adapted from the seminal work by Miyaura and co-workers.[1]

Materials:

  • Aryl bromide (1.0 mmol)

  • Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol)

  • PdCl₂(dppf) (0.03 mmol)

  • Potassium acetate (B1210297) (KOAc) (1.5 mmol)

  • Anhydrous 1,4-dioxane (5 mL)

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add the aryl bromide, bis(pinacolato)diboron, PdCl₂(dppf), and potassium acetate.

  • Add anhydrous 1,4-dioxane via syringe.

  • The reaction mixture is stirred at 80 °C for the specified time (monitored by TLC or GC).

  • After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite.

  • The filtrate is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica (B1680970) gel to afford the desired arylboronate ester.

Protocol 2: General Procedure for Iridium-Catalyzed C-H Borylation of Arenes

This protocol is based on the highly efficient method developed by Hartwig and Miyaura.[5][7]

Materials:

  • Arene (1.0 mmol)

  • Bis(pinacolato)diboron (B₂pin₂) (1.2 mmol)

  • [Ir(cod)OMe]₂ (0.015 mmol)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) (0.03 mmol)

  • Anhydrous cyclohexane (3 mL)

Procedure:

  • In a glovebox, a reaction vial is charged with [Ir(cod)OMe]₂, dtbpy, and B₂pin₂.

  • The arene and cyclohexane are added to the vial.

  • The vial is sealed and the reaction mixture is stirred at 80 °C for the specified time.

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Mandatory Visualization

Catalytic Cycle of Miyaura Borylation

Miyaura_Borylation pd0 Pd(0)L_n pd2_complex Ar-Pd(II)-X(L_n) pd2_boryl Ar-Pd(II)-Bpin(L_n) pd2_complex->pd2_boryl Transmetalation pd2_boryl->pd0 product Ar-Bpin pd2_boryl->product Reductive Elimination reagents Ar-X reagents->pd0 Oxidative Addition diboron B₂pin₂ diboron->pd2_complex base KOAc base->pd2_complex

Caption: Catalytic cycle for the Palladium-catalyzed Miyaura borylation.

Catalytic Cycle of Iridium-Catalyzed C-H Borylation

Ir_CH_Borylation ir_cat [Ir(L)]⁺ ir_boryl [(L)Ir(Bpin)₃] ir_cat->ir_boryl Oxidative Addition ir_v_intermediate [(L)Ir(H)(Ar)(Bpin)₃] ir_boryl->ir_v_intermediate C-H Activation ir_v_intermediate->ir_boryl product Ar-Bpin ir_v_intermediate->product Reductive Elimination hbpin HBpin ir_v_intermediate->hbpin arene Ar-H arene->ir_boryl diboron B₂pin₂ diboron->ir_cat

Caption: Simplified catalytic cycle for Iridium-catalyzed C-H borylation.

Conclusion

The choice of diboron reagent is a critical parameter in modern organic synthesis. Bis(pinacolato)diboron (B₂pin₂) remains the most widely used due to its stability and commercial availability, demonstrating high yields in a variety of transformations. Bis(neopentylglycolato)diboron (B₂neop₂) offers a viable alternative, in some cases with improved reactivity. Tetrahydroxydiboron (B₂(OH)₄) presents a more atom-economical and environmentally friendly option, directly affording boronic acids. The selection of the optimal reagent will ultimately depend on the specific substrate, desired product, and reaction conditions. The data and protocols provided in this guide serve as a valuable resource for researchers to make informed decisions and accelerate their synthetic endeavors.

References

Safety Operating Guide

Safe Disposal of Bis(neopentyl glycolato)diboron: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Bis(neopentyl glycolato)diboron, a common reagent in organic synthesis. Adherence to these protocols is critical for minimizing risks and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1]

Required Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Eye Protection Goggles (European standard - EN 166)To prevent eye contact which can cause serious irritation.[1]
Hand Protection Protective glovesTo avoid skin contact which can cause irritation.[1]
Respiratory Protection Dust mask type N95 (US) or equivalentTo prevent inhalation of dust particles which may cause respiratory irritation.[1]
Protective Clothing Lab coat or other suitable protective clothingTo prevent skin exposure.

Always handle the compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[2][3] Ensure that eyewash stations and safety showers are readily accessible.[1][3]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[4] This ensures that the chemical is managed in an environmentally responsible and compliant manner.

1. Unused or Surplus Material:

  • Step 1: Keep the material in its original or a compatible, properly labeled, and sealed container.

  • Step 2: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.[4]

  • Step 3: Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids, while awaiting pickup.[3]

2. Contaminated Materials and Packaging:

  • Any materials, such as gloves, filter paper, or absorbent pads, that have come into contact with this compound should be treated as chemical waste.

  • Step 1: Place all contaminated materials, including the empty or partially empty product container, into a suitable, labeled waste container.

  • Step 2: Dispose of contaminated packaging as you would the unused product.[4]

  • Step 3: Arrange for disposal through a licensed waste disposal service.[4]

3. Accidental Spills:

  • In the event of a spill, the following cleanup and disposal procedure should be followed:

  • Step 1: Evacuate non-essential personnel from the immediate area.

  • Step 2: Wearing the appropriate PPE, carefully sweep or shovel the spilled solid material.[3][4] Avoid creating dust during this process.[3][4]

  • Step 3: Place the collected material into a suitable, closed container for disposal.[2][3][4]

  • Step 4: Clean the spill area with soap and water.

  • Step 5: Dispose of the container with the spilled material and any cleanup materials as chemical waste through a licensed disposal service.[4]

Environmental Protection: It is crucial to prevent this compound from entering drains or the environment.[2][3][4]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: this compound for Disposal assess Assess Material Type start->assess unused Unused/Surplus Product assess->unused Product contaminated Contaminated Materials/Packaging assess->contaminated Waste spill Accidental Spill assess->spill Spill package Package Securely & Label Appropriately unused->package contaminated->package cleanup Clean Up Spill (Avoid Dust) spill->cleanup contact Contact Licensed Waste Disposal Service / EHS package->contact cleanup->package store Store Safely Pending Pickup contact->store end End: Proper Disposal store->end

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Bis(neopentyl glycolato)diboron

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Bis(neopentyl glycolato)diboron, a common reagent in organic synthesis. By adhering to these procedures, you can minimize risks and maintain a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a skin, eye, and respiratory irritant.[1][2][3][4][5] Therefore, appropriate personal protective equipment is crucial to prevent exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specification Standard
Eye/Face ProtectionSafety glasses with side-shields or gogglesEN 166 (EU) or NIOSH (US) approved[1][2][3]
Skin ProtectionChemical-resistant gloves (e.g., Nitrile rubber)EU Directive 89/686/EEC and EN 374[1][2]
Body ProtectionImpervious clothing, lab coatStandard laboratory practice
Respiratory ProtectionDust mask (Type N95/P1) for nuisance exposures. For higher-level protection, use Type OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridges.NIOSH (US) or CEN (EU) approved[1]

Safe Handling and Storage Protocols

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe working environment.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[1][6]

  • Avoid the formation of dust and aerosols.[1][2]

  • Prevent contact with skin and eyes.[1] In case of contact, rinse thoroughly with water.[2][3]

  • Handle under an inert atmosphere (e.g., argon or nitrogen) as the compound is hygroscopic.[1][4][6]

  • Wash hands thoroughly after handling.[1][2]

Storage:

  • Store in a cool, dry, and well-ventilated place.[1][2][6]

  • Keep the container tightly closed.[1][2][4][6]

  • Store under inert gas.[1][4][6]

Step-by-Step Experimental Workflow

The following diagram illustrates the standard workflow for a typical experiment involving this compound, from preparation to waste disposal.

Experimental Workflow for Handling this compound prep Preparation - Don appropriate PPE - Work in a fume hood - Purge reaction vessel with inert gas weigh Weighing - Weigh under inert atmosphere (glovebox) - Use a tared, sealed container prep->weigh Proceed to reaction Reaction Setup - Add reagent to solvent under inert gas - Maintain inert atmosphere throughout weigh->reaction Transfer to workup Work-up - Quench reaction carefully - Perform extractions in a fume hood reaction->workup After reaction completion cleanup Cleanup - Decontaminate glassware - Clean work area workup->cleanup Following waste Waste Disposal - Segregate boron-containing waste - Dispose of in a labeled, sealed container cleanup->waste Segregate waste for

Experimental Workflow Diagram

Disposal Plan

Proper disposal of this compound and its waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Unused Product: Offer surplus and non-recyclable solutions to a licensed disposal company.[1]

  • Contaminated Materials: Dispose of contaminated lab equipment (e.g., gloves, weighing paper) as unused product in a sealed, labeled container.[1]

  • Waste Treatment: The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Environmental Precautions: Do not let the product enter drains.[1][2]

By implementing these safety and logistical measures, laboratories can effectively manage the risks associated with handling this compound, fostering a culture of safety and responsibility in research and development.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis(neopentyl glycolato)diboron
Reactant of Route 2
Bis(neopentyl glycolato)diboron

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.